molecular formula C11H21NO4 B558387 Boc-allo-Ile-OH CAS No. 35264-07-4

Boc-allo-Ile-OH

货号: B558387
CAS 编号: 35264-07-4
分子量: 231.29 g/mol
InChI 键: QJCNLJWUIOIMMF-SFYZADRCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Boc-allo-Ile-OH, also known as this compound, is a useful research compound. Its molecular formula is C11H21NO4 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S,3R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCNLJWUIOIMMF-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426322
Record name Boc-allo-Ile-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35264-07-4
Record name Boc-allo-Ile-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Boc-allo-Ile-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential building block for the synthesis of novel peptides, N-tert-Butoxycarbonyl-L-allo-isoleucine (Boc-allo-Ile-OH) is a protected amino acid derivative crucial in the fields of peptide chemistry and pharmaceutical development. This technical guide provides a comprehensive overview of its chemical properties, structure, and a detailed protocol for its application in solid-phase peptide synthesis.

This compound is a diastereomer of the more common Boc-L-isoleucine, differing in the stereochemistry at the β-carbon. This subtle structural variance can significantly influence the conformational properties of the resulting peptides, making it a valuable tool for researchers aiming to modulate the biological activity and pharmacokinetic profiles of peptide-based therapeutics. Its use allows for the introduction of stereochemical diversity in peptide chains, which can impact binding affinity to biological targets and proteolytic stability.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

PropertyValue
Synonyms Boc-L-allo-Ile-OH, (2S,3R)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid
CAS Number 35264-07-4[1]
Molecular Formula C₁₁H₂₁NO₄[1]
Molecular Weight 231.29 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 60-64 °C[1]
Solubility Soluble in methanol, insoluble in water.[1]
SMILES String CC--INVALID-LINK----INVALID-LINK--C(O)=O
InChI Key QJCNLJWUIOIMMF-SFYZADRCSA-N

Chemical Structure

The structure of this compound consists of the L-allo-isoleucine core with its α-amino group protected by a tert-butoxycarbonyl (Boc) group. This protecting group is instrumental in solid-phase peptide synthesis (SPPS) as it prevents unwanted reactions at the amino terminus during peptide bond formation. The Boc group is typically removed under acidic conditions.

Chemical structure of this compound.

Experimental Protocol: Boc-Solid Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a model hexapeptide incorporating this compound using a Merrifield resin.[1]

Materials:
  • Boc-L-allo-isoleucine (this compound)

  • Other required Boc-protected amino acids (e.g., Boc-Arg(Tos)-OH, Boc-Phe-OH, Boc-Gly-OH, Boc-Tyr(2-Br-Z)-OH)

  • Merrifield resin (1% DVB, 100-200 mesh)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (scavenger)

  • Diethyl ether

Methodology:

1. Resin Swelling:

  • Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.[1]

2. First Amino Acid Coupling (Esterification):

  • Dissolve the first Boc-protected amino acid (e.g., Boc-Arg(Tos)-OH, 3 equivalents) in a minimal amount of DMF.[1]

  • Add cesium carbonate (1.5 equivalents) and dissolve the resulting cesium salt in DMF.[1]

  • Add the solution to the swelled resin and heat the mixture at 50°C for 18 hours.[1]

  • Wash the resin sequentially with DMF, DMF/water (1:1), DMF, and DCM.[1]

3. Peptide Chain Elongation (for each subsequent amino acid):

  • Boc Deprotection:

    • Wash the resin with DCM.[1]
    • Treat the resin with 50% TFA in DCM for 30 minutes.[1]
    • Wash with DCM.[1]

  • Neutralization:

    • Wash the resin with DCM.[1]
    • Treat the resin with 10% DIEA in DCM for 5 minutes (repeat twice).[1]
    • Wash with DCM.[1]

  • Coupling (incorporation of this compound or other amino acids):

    • Dissolve the next Boc-amino acid (e.g., this compound, 3 equivalents) and HOBt (3 equivalents) in DMF.[1]
    • Add DCC (3 equivalents) to the solution and stir for 10 minutes at 0°C.[1]
    • Add the activated amino acid solution to the resin and shake for 2-4 hours.[1]
    • Monitor the coupling reaction using a Kaiser test.[1]
    • Wash the resin with DMF and DCM.[1]

4. Cleavage and Deprotection:

  • Dry the peptide-resin under vacuum.[1]

  • In a specialized HF apparatus, add anisole as a scavenger.[1]

  • Cleave the peptide from the resin using anhydrous HF at 0°C for 1 hour.[1]

  • Evaporate the HF under vacuum.[1]

Logical Workflow of Boc-SPPS

The following diagram illustrates the cyclical nature of the Boc-SPPS process.

Boc_SPPS_Workflow start Start with Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (10% DIEA in DCM) deprotection->neutralization coupling Amino Acid Coupling (Boc-AA-OH, DCC, HOBt) neutralization->coupling wash Wash (DMF, DCM) coupling->wash wash->deprotection Repeat for each amino acid final_cleavage Final Cleavage (HF, Anisole) wash->final_cleavage

Workflow for Boc-Solid Phase Peptide Synthesis.

References

Physicochemical Properties of Boc-allo-isoleucine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Boc-allo-isoleucine, a crucial chiral building block in peptide synthesis and drug discovery. The distinct stereochemistry of the allo-isomer, compared to the more common L-isoleucine, offers unique conformational constraints that can significantly influence the biological activity and pharmacokinetic profiles of synthetic peptides.[1][2] This document details its core physicochemical characteristics, outlines experimental protocols for their determination, and presents a workflow for its application in solid-phase peptide synthesis.

Core Physicochemical Properties

The tert-butyloxycarbonyl (Boc) protecting group enhances the stability and solubility of the allo-isoleucine moiety in organic solvents commonly used in peptide synthesis.[3] While data for both L- and D- enantiomers of Boc-allo-isoleucine are available, this guide focuses on the properties of the allo-diastereomer in general, with specific data points noted where available.

Data Presentation

The quantitative physicochemical properties of Boc-allo-isoleucine are summarized in the tables below. It is important to note that properties can vary slightly between different enantiomers (Boc-L-allo-isoleucine and Boc-D-allo-isoleucine) and may be influenced by experimental conditions.

Table 1: General Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₁₁H₂₁NO₄[1][2][4][5]
Molecular Weight 231.29 g/mol [1][2][4][5]
Appearance White to off-white solid/crystalline powder[2][6]
CAS Number (L-form) 35264-07-4[2][5]
CAS Number (D-form) 55780-90-0[1][4][7]

Table 2: Thermal and Optical Properties

PropertyValueConditionsSource(s)
Melting Point (L-form) 60-64 °CNot specified[2]
Melting Point (D-form) 56-61 °CNot specified[1]
Boiling Point (D-form) 356.0 ± 25.0 °Cat 760 mmHg[8]
Optical Rotation [α]²⁰/D (L-form) Data not widely availablec=2 in acetic acid or methanol[2]
Optical Rotation [α]²⁵/D (D-form) -5 ± 2°c=1.499 in MeOH[1]

Table 3: Solubility and Acidity

PropertyValueSource(s)
Solubility Soluble in methanol, expected to have a similar profile to Boc-L-isoleucine which is insoluble in water.[2][6]
pKa (carboxyl group of Isoleucine) ~2.36[9][10]
pKa (amino group of Isoleucine) ~9.60 - 9.68[9][10]

Note: pKa values are for the parent amino acid, isoleucine. The Boc-protection of the amino group will alter the pKa of the carboxyl group, and the amino group's pKa is not relevant for the protected molecule.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties and for the application of Boc-allo-isoleucine in peptide synthesis are provided below.

Determination of Melting Point

Objective: To determine the temperature range over which the solid Boc-allo-isoleucine transitions to a liquid.

Methodology:

  • A small, dry sample of crystalline Boc-allo-isoleucine is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Determination of Optical Rotation

Objective: To measure the rotation of plane-polarized light caused by a solution of Boc-allo-isoleucine, which is indicative of its chiral nature.

Methodology:

  • A solution of Boc-allo-isoleucine is prepared by accurately weighing a known mass of the compound and dissolving it in a specific volume of a specified solvent (e.g., methanol) to achieve a known concentration (c).[1]

  • The polarimeter is calibrated using a blank (the pure solvent).

  • The sample solution is placed in a polarimeter cell of a known path length (l).

  • The optical rotation (α) is measured at a specific temperature (e.g., 25°C) and wavelength (e.g., the D-line of a sodium lamp, 589 nm).[1]

  • The specific rotation [α] is calculated using the formula: [α] = α / (l * c).

Boc-Solid Phase Peptide Synthesis (SPPS) of a Model Peptide

Objective: To incorporate Boc-allo-isoleucine into a peptide chain using solid-phase synthesis. This protocol outlines the synthesis of a model hexapeptide (e.g., Tyr-Gly-Gly-Phe-allo-Ile-Arg).[2]

Methodology:

  • Resin Swelling: Merrifield resin is swelled in dichloromethane (DCM) for 30 minutes.[2]

  • First Amino Acid Coupling: The first protected amino acid, Boc-Arg(Tos)-OH, is coupled to the resin.[2]

  • Deprotection: The Boc protecting group is removed from the resin-bound amino acid using 50% trifluoroacetic acid (TFA) in DCM.[2]

  • Neutralization: The resin is neutralized with 10% diisopropylethylamine (DIEA) in DCM.[2]

  • Coupling: The next Boc-protected amino acid in the sequence (Boc-allo-isoleucine) is activated with a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt)) and coupled to the free amino group on the resin. The reaction progress is monitored using a Kaiser test.[2]

  • Repeat: Steps 3-5 are repeated for each subsequent amino acid in the desired sequence.

  • Cleavage: Once the peptide chain is fully assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid such as anhydrous hydrogen fluoride (HF) with a scavenger like anisole.[2]

  • Purification and Analysis: The crude peptide is precipitated with cold diethyl ether, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.

Analytical Differentiation of Diastereomeric Peptides

Objective: To distinguish between peptides containing isoleucine and allo-isoleucine residues.

Methodology:

  • Chiral High-Performance Liquid Chromatography (HPLC):

    • A chiral stationary phase column is used.[2]

    • An appropriate mobile phase, typically a mixture of an organic solvent and an aqueous buffer, is employed to separate the diastereomeric peptides based on their differential interaction with the chiral stationary phase.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • The purified peptide is dissolved in a suitable deuterated solvent.[2]

    • 1D ¹H and 2D NMR spectra (e.g., COSY, TOCSY) are acquired.[2]

    • The chemical shifts and coupling constants of the α- and β-protons of the isoleucine/allo-isoleucine residue are analyzed, as they are sensitive to the local stereochemistry and can be used to differentiate the diastereomers.[2][11]

Visualizations

The following diagrams illustrate key workflows related to the use of Boc-allo-isoleucine.

Peptide_Synthesis_Workflow Resin 1. Resin Swelling Coupling1 2. First AA Coupling Resin->Coupling1 Deprotection 3. Boc Deprotection (TFA) Coupling1->Deprotection Neutralization 4. Neutralization (DIEA) Deprotection->Neutralization Coupling_alloIle 5. Couple Boc-allo-Isoleucine Neutralization->Coupling_alloIle Repeat 6. Repeat Steps 3-5 for remaining AAs Coupling_alloIle->Repeat Cleavage 7. Cleavage from Resin (HF) Repeat->Cleavage Purification 8. Purification (HPLC) Cleavage->Purification Analysis 9. Analysis (MS, NMR) Purification->Analysis

Caption: Workflow for Boc-Solid Phase Peptide Synthesis (SPPS) using Boc-allo-isoleucine.

Analysis_Workflow Crude_Peptide Crude Peptide containing allo-Isoleucine Purification Purification (RP-HPLC) Crude_Peptide->Purification Identity Identity Confirmation (Mass Spectrometry) Purification->Identity Purity Purity Assessment (Analytical HPLC) Purification->Purity Stereochem Stereochemical Analysis Purification->Stereochem Chiral_HPLC Chiral HPLC Stereochem->Chiral_HPLC NMR NMR Spectroscopy (¹H, COSY) Stereochem->NMR

Caption: Analytical workflow for peptides synthesized with Boc-allo-isoleucine.

References

An In-depth Technical Guide to Boc-allo-Ile-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-tert-Butoxycarbonyl-L-allo-isoleucine, commonly referred to as Boc-allo-Ile-OH, is a protected amino acid derivative crucial for the synthesis of peptides. As a diastereomer of isoleucine, the unique stereochemistry of the allo-isoleucine residue can significantly influence the conformational properties and biological activity of the resulting peptide. This technical guide provides comprehensive information on the properties, synthesis, and application of this compound for professionals in chemical biology, medicinal chemistry, and drug development. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function allows for the stepwise and controlled assembly of amino acids into a peptide chain, preventing unwanted side reactions.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

PropertyValueReference
CAS Number 35264-07-4
Molecular Formula C₁₁H₂₁NO₄
Molecular Weight 231.29 g/mol
Appearance White to off-white powder
Melting Point 60-64 °C
Purity ≥99.0% (TLC)
Synonyms Boc-L-alloisoleucine

Application in Peptide Synthesis

This compound is a key building block in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The incorporation of an allo-isoleucine residue can be a strategic choice to modulate the structure and function of a peptide. The Boc protecting group is stable under the basic conditions used for peptide coupling but is readily cleaved by moderate acids, such as trifluoroacetic acid (TFA), which is a cornerstone of the Boc/Bzl protection strategy in SPPS.[1][2]

While both Boc-L-isoleucine and Boc-L-allo-isoleucine can be incorporated into a growing peptide chain using standard coupling reagents, the different spatial arrangement of the side chain in the allo-isomer may lead to subtle differences in reaction kinetics due to steric hindrance.[3]

Experimental Protocols

Detailed methodologies for the key steps in peptide synthesis involving this compound are provided below. These protocols are based on established procedures for Boc-protected amino acids.

1. Boc Group Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This procedure removes the temporary Boc protecting group from the N-terminus of the resin-bound peptide, preparing it for the coupling of the next amino acid.

  • Materials:

    • Peptide-resin with N-terminal Boc protection

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • 10% Diisopropylethylamine (DIEA) in DCM

  • Protocol:

    • Swell the peptide-resin in DCM in a reaction vessel.

    • Treat the resin with a solution of 50% TFA in DCM for approximately 30 minutes to cleave the Boc group.[2][3]

    • Wash the resin thoroughly with DCM to remove residual TFA and the cleaved Boc group.[3]

    • Neutralize the resulting N-terminal trifluoroacetate salt by washing the resin with 10% DIEA in DCM for 5-10 minutes. Repeat this step.[3]

    • Wash the resin again with DCM to remove excess DIEA, rendering the peptide-resin ready for the next coupling cycle.[3]

2. Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the incorporation of a this compound residue onto the deprotected N-terminus of a resin-bound peptide chain using a carbodiimide activation method.

  • Materials:

    • Deprotected peptide-resin

    • This compound

    • Dicyclohexylcarbodiimide (DCC)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

  • Protocol:

    • In a separate vessel, dissolve this compound (typically 3 equivalents relative to the resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.[3]

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (3 equivalents) to the solution and stir for 10-15 minutes at 0°C to pre-activate the carboxylic acid.[3]

    • Add the activated this compound solution to the swelled and deprotected peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.[3]

    • Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.

    • Once the reaction is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and the dicyclohexylurea (DCU) byproduct.[3]

3. Solution-Phase Synthesis of a Dipeptide using this compound

This protocol outlines the synthesis of a dipeptide in solution, followed by purification.

  • Materials:

    • This compound

    • Amino acid methyl ester hydrochloride (e.g., H-Ala-OMe·HCl)

    • Dicyclohexylcarbodiimide (DCC)

    • 1-Hydroxybenzotriazole (HOBt)

    • Diisopropylethylamine (DIEA)

    • Dichloromethane (DCM)

    • Ethyl Acetate (EtOAc)

    • 1 M HCl solution

    • 5% NaHCO₃ solution

    • Brine

    • Anhydrous MgSO₄

  • Protocol:

    • Activation: Dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in DCM. Cool the solution to 0°C.

    • Slowly add a solution of DCC (1.1 equivalents) in DCM to the cooled mixture. A white precipitate of dicyclohexylurea (DCU) will form. Stir the activation mixture at 0°C for 30 minutes.

    • Coupling: In a separate flask, dissolve the amino acid methyl ester hydrochloride (1.0 equivalent) in DCM and add DIEA (2.5 equivalents). Add this solution to the activated this compound mixture.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Work-up and Purification: Once the reaction is complete, filter off the DCU precipitate. Dilute the filtrate with Ethyl Acetate.

    • Wash the organic solution sequentially with 1 M HCl (twice), 5% NaHCO₃ solution (twice), and brine (once).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude dipeptide by silica gel column chromatography.

Experimental Workflow and Diagrams

The following diagram illustrates a typical workflow for the incorporation of a this compound residue during solid-phase peptide synthesis.

SPPS_Workflow_Boc_allo_Ile_OH start Start: Resin-Bound Peptide (N-terminally Protected) deprotection Boc Deprotection: 50% TFA in DCM start->deprotection wash1 Wash (DCM) deprotection->wash1 neutralization Neutralization: 10% DIEA in DCM wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling Coupling: Activated this compound (DCC/HOBt) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 end Elongated Peptide-Resin (Ready for next cycle) wash3->end

Caption: A single cycle of solid-phase peptide synthesis (SPPS) for the incorporation of this compound.

As this compound is a synthetic building block, it is not directly involved in cellular signaling pathways. Instead, it is used to synthesize peptides which can then be studied for their role in such pathways. The diagram below illustrates the logical relationship from the chemical reagent to its application in biological research.

Logical_Relationship reagent This compound (Protected Amino Acid) synthesis Peptide Synthesis (SPPS or Solution Phase) reagent->synthesis peptide Custom Peptide (Containing allo-isoleucine) synthesis->peptide application Biological Application (e.g., Drug Discovery, SAR Studies) peptide->application pathway Interaction with Signaling Pathways application->pathway

Caption: From chemical reagent to biological application of peptides synthesized with this compound.

References

Synthesis and Characterization of Boc-L-allo-Isoleucine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of N-α-(tert-Butoxycarbonyl)-L-allo-isoleucine (Boc-L-allo-Ile-OH), a non-proteinogenic amino acid derivative crucial for peptide synthesis and drug discovery. This document outlines a standard synthesis protocol, purification methods, and detailed characterization techniques.

Introduction

Boc-L-allo-isoleucine is a valuable building block in solid-phase peptide synthesis (SPPS) and the development of novel peptide-based therapeutics. As a diastereomer of the proteinogenic amino acid L-isoleucine, its incorporation into peptide chains can significantly influence the resulting peptide's conformation, biological activity, and proteolytic stability. The tert-butoxycarbonyl (Boc) protecting group on the α-amino group allows for controlled, stepwise peptide chain elongation. This guide details the necessary procedures to synthesize and rigorously characterize this important compound.

Synthesis of Boc-L-allo-Ile-OH

The most common and efficient method for the synthesis of Boc-L-allo-Ile-OH is the reaction of L-allo-isoleucine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. This reaction proceeds via nucleophilic attack of the amino group on the Boc anhydride, leading to the formation of the corresponding carbamate.

Experimental Protocol: Synthesis

Materials:

  • L-allo-isoleucine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 1 M Sodium hydroxide (NaOH) solution

  • Dioxane

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Dissolution: Dissolve L-allo-isoleucine (1.0 equivalent) in 1 M NaOH solution and cool the mixture to 0°C in an ice bath.

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.2 equivalents) dissolved in dioxane to the cooled amino acid solution with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 24 hours.

  • Work-up:

    • Adjust the pH of the reaction mixture to approximately 10 with 1 M NaOH.

    • Wash the aqueous phase with diethyl ether to remove any unreacted Boc anhydride and byproducts.

    • Acidify the aqueous phase to a pH of 2 with 1 M HCl.

    • Extract the product into ethyl acetate (3x).

  • Purification:

    • Combine the organic extracts and wash with a saturated brine solution.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Final Product: The resulting product, Boc-L-allo-Ile-OH, is typically a white to off-white solid. For higher purity, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be performed.

Expected Yield: 90-95%

Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve L-allo-isoleucine in 1M NaOH add_boc Add Boc₂O in Dioxane start->add_boc 0°C react Stir at RT for 24h add_boc->react adjust_ph Adjust pH to 10 react->adjust_ph wash Wash with Diethyl Ether adjust_ph->wash acidify Acidify to pH 2 wash->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry over Na₂SO₄ extract->dry evaporate Evaporate Solvent dry->evaporate product Boc-L-allo-Ile-OH evaporate->product

Caption: Workflow for the synthesis of Boc-L-allo-Ile-OH.

Characterization of Boc-L-allo-Ile-OH

Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized Boc-L-allo-Ile-OH. The following analytical techniques are recommended.

Physicochemical and Spectroscopic Data
PropertyBoc-L-allo-isoleucineBoc-L-isoleucine (for comparison)
Synonyms Boc-L-allo-Ile-OH, (2S,3R)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acidBoc-L-Ile-OH, (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid
CAS Number 35264-07-413139-16-7
Molecular Formula C₁₁H₂₁NO₄C₁₁H₂₁NO₄
Molecular Weight 231.29 g/mol 231.29 g/mol
Appearance White to off-white solidWhite crystalline powder
Melting Point 60-64 °C[1]66-69 °C[1]
Solubility Soluble in methanol, insoluble in water[1]Soluble in methanol, insoluble in water[1]
Optical Rotation Data not widely available[1][α]²⁰/D +2.7° to +4.0° (c=2 in acetic acid or methanol)[1]
¹H NMR (CDCl₃, δ) See discussion below~5.02 (d, 1H, NH), ~4.30 (dd, 1H, α-H), ~1.83-1.99 (m, 1H, β-H), ~1.46 (s, 9H, Boc), ~1.15-1.54 (m, 2H, γ-CH₂), ~0.98 (d, 3H, γ-CH₃), ~0.94 (t, 3H, δ-CH₃)
¹³C NMR (CDCl₃, δ) See discussion below~177.2 (C=O, acid), ~155.9 (C=O, Boc), ~80.2 (C, quat.), ~58.0 (α-C), ~37.9 (β-C), ~28.5 (Boc CH₃), ~25.0 (γ-C), ~15.7 (γ-CH₃), ~11.8 (δ-C)
Mass Spectrometry Expected [M-H]⁻ m/z: 230.14Expected [M-H]⁻ m/z: 230.14

Note: NMR data for Boc-L-isoleucine is provided for comparison as specific, verified data for Boc-L-allo-isoleucine is not widely published. The chemical shifts for Boc-L-allo-isoleucine are expected to be slightly different, particularly for the α- and β-protons and carbons, due to the change in stereochemistry.

Discussion of Expected NMR Differences

Based on studies of isoleucine and allo-isoleucine derivatives, the following differences in NMR spectra can be anticipated:

  • ¹H NMR: The chemical shift of the α-proton in allo-isoleucine derivatives is typically observed at a slightly different position compared to the corresponding isoleucine derivative. The coupling constants between the α-proton and the β-proton will also differ due to the change in the dihedral angle.

  • ¹³C NMR: The chemical shifts of the α-carbon and β-carbon are sensitive to the stereochemistry and are expected to differ between the two diastereomers.

Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Analysis: Process the spectra and assign the peaks to the corresponding protons and carbons in the molecule. Compare the spectra to that of Boc-L-isoleucine to confirm the identity and assess purity.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in negative ion mode to observe the [M-H]⁻ ion.

  • Analysis: Confirm the molecular weight of the compound by comparing the observed m/z value to the calculated value.

Optical Rotation

  • Sample Preparation: Accurately prepare a solution of the sample of known concentration in a specified solvent (e.g., methanol).

  • Data Acquisition: Measure the optical rotation of the solution using a polarimeter at a specified wavelength (typically the sodium D-line, 589 nm) and temperature.

  • Analysis: Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.

Characterization Workflow

Characterization_Workflow cluster_analysis Analytical Characterization cluster_results Confirmation product Synthesized Boc-L-allo-Ile-OH nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry (ESI-MS) product->ms polarimetry Optical Rotation product->polarimetry structure Structural Confirmation nmr->structure mw Molecular Weight Verification ms->mw chirality Stereochemical Integrity polarimetry->chirality

Caption: Workflow for the characterization of Boc-L-allo-Ile-OH.

Conclusion

The synthesis and characterization of Boc-L-allo-Ile-OH are critical steps for its application in peptide synthesis and drug discovery. The protocols and data presented in this guide provide a solid foundation for researchers to produce and validate this important non-proteinogenic amino acid derivative. Careful execution of these procedures will ensure the high quality of the final product, which is essential for the successful synthesis of complex and biologically active peptides.

References

Unnatural Amino Acids in Peptide Design: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of peptides is vast, offering high specificity and potency. However, their clinical utility is often hampered by inherent limitations such as poor metabolic stability, low oral bioavailability, and conformational flexibility leading to reduced receptor affinity. The incorporation of unnatural amino acids (Uaas) into peptide sequences has emerged as a powerful strategy to overcome these hurdles, enabling the rational design of peptide-based therapeutics with enhanced drug-like properties. This guide provides a comprehensive technical overview of the core principles, experimental methodologies, and impactful applications of unnatural amino acids in modern peptide design.

Uaas are amino acids not found among the 20 proteinogenic amino acids. Their integration into a peptide backbone can introduce novel chemical functionalities, conformational constraints, and resistance to enzymatic degradation.[1] These modifications can lead to significant improvements in a peptide's pharmacokinetic and pharmacodynamic profile, including enhanced stability, increased binding affinity, and improved oral bioavailability.[2][3][4] This document will delve into the key methods for incorporating Uaas, present quantitative data on their effects, and provide detailed experimental protocols for their synthesis, purification, and characterization.

I. Methods for Incorporating Unnatural Amino Acids

The two primary methodologies for incorporating unnatural amino acids into peptides are chemical synthesis, predominantly Solid-Phase Peptide Synthesis (SPPS), and recombinant expression systems utilizing expanded genetic codes.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a cornerstone technique for the chemical synthesis of peptides, allowing for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.[5][6] The incorporation of Uaas via SPPS follows the same fundamental cycle as natural amino acids, involving the iterative deprotection of the Nα-amino group and coupling of the next amino acid.[7] However, the unique structures of Uaas can present challenges such as steric hindrance, which may necessitate the use of more potent coupling reagents or longer reaction times.[6][7]

This protocol outlines a single coupling cycle for the incorporation of a generic Fmoc-protected unnatural amino acid.

Materials:

  • Fmoc-protected amino acids (natural and unnatural)

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

  • Reaction vessel with a frit

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.[7]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected unnatural amino acid (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-4 hours. The reaction time may need to be extended for sterically hindered Uaas.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test for primary amines). Note that the Kaiser test is not suitable for N-substituted Uaas.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[7]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation: Precipitate the peptide by adding the cold diethyl ether to the filtrate.

  • Isolation: Centrifuge the mixture to pellet the crude peptide, decant the ether, and dry the peptide pellet under vacuum.[7]

spss_workflow start Start with Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 couple Couple Fmoc-Uaa-OH (HATU/HOBt/DIPEA) wash1->couple wash2 Wash with DMF couple->wash2 wash2->deprotect Next Amino Acid final_deprotect Final Fmoc Deprotection wash2->final_deprotect Final Amino Acid cleave Cleave from Resin (TFA Cocktail) final_deprotect->cleave precipitate Precipitate with Ether cleave->precipitate end Crude Peptide precipitate->end

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Recombinant Incorporation via Genetic Code Expansion

The site-specific incorporation of Uaas into proteins in living cells is achieved by expanding the genetic code. This powerful technique relies on an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is engineered to recognize a specific Uaa and a unique codon, typically a nonsense (stop) codon like the amber codon (UAG).[8][9] The orthogonal aaRS charges its cognate tRNA with the Uaa, and this charged tRNA then delivers the Uaa to the ribosome in response to the designated codon in the mRNA, leading to the incorporation of the Uaa into the growing polypeptide chain.[10]

This protocol provides a general procedure for expressing a protein containing a Uaa at a specific site in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the protein of interest with an in-frame amber (TAG) codon at the desired position.

  • A compatible plasmid encoding the orthogonal aaRS/tRNA pair (e.g., pEVOL plasmid).

  • Unnatural amino acid.

  • Luria-Bertani (LB) medium.

  • Appropriate antibiotics for plasmid selection.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

  • L-arabinose (if using an arabinose-inducible promoter for the aaRS).

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid encoding the protein of interest and the pEVOL plasmid carrying the orthogonal aaRS/tRNA pair.

  • Plating: Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into a small volume of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture:

    • Inoculate a larger volume of LB medium containing the antibiotics with the overnight starter culture.

    • Add the unnatural amino acid to the culture medium to a final concentration of 1-2 mM.

    • Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5-1 mM) and L-arabinose (if applicable, e.g., to 0.02% w/v).

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-18 hours to allow for protein expression and proper folding.

  • Harvesting: Harvest the cells by centrifugation.

  • Protein Purification: Resuspend the cell pellet and purify the protein of interest using standard chromatography techniques (e.g., affinity chromatography based on a purification tag).

amber_suppression cluster_cell E. coli Cell uaa Unnatural Amino Acid (Uaa) orthogonal_aars Orthogonal aaRS uaa->orthogonal_aars charged_trna Uaa-tRNA(CUA) orthogonal_aars->charged_trna charges orthogonal_trna Orthogonal tRNA(CUA) orthogonal_trna->charged_trna ribosome Ribosome charged_trna->ribosome delivers Uaa protein Protein with Uaa ribosome->protein incorporation truncated_protein Truncated Protein ribosome->truncated_protein termination mrna mRNA with UAG codon mrna->ribosome rf1 Release Factor 1 (RF1) rf1->ribosome competes

Caption: Workflow of amber codon suppression for Uaa incorporation.

II. Impact of Unnatural Amino Acids on Peptide Properties

The incorporation of Uaas can dramatically alter the physicochemical and biological properties of peptides. The following tables summarize quantitative data on the effects of various Uaas on peptide stability, binding affinity, and oral bioavailability.

Enhanced Proteolytic Stability

Uaas can sterically hinder the approach of proteases or modify the peptide backbone to be unrecognizable by these enzymes, leading to a significant increase in the peptide's half-life in plasma or serum.

PeptideUnnatural Amino Acid (Uaa)ModificationHalf-life (t½) with UaaHalf-life (t½) without UaaFold Increase in StabilityReference
GLP-1 AnalogAib (α-aminoisobutyric acid)Ala8 -> Aib~165 h~2 min>4950[11]
GLP-1 AnalogD-AlaAla8 -> D-Ala>8 h~2 min>240[12]
GnRH AnalogD-LysGly6 -> D-Lys55 ± 11 min2-6 min~9-27[13]
Somatostatin AnalogN-methylated amino acidsMultiple N-methylations>24 h~2.5 min>576[14]
Modulation of Receptor Binding Affinity

The conformational constraints imposed by Uaas can pre-organize the peptide into its bioactive conformation, leading to enhanced binding affinity for its target receptor. Conversely, improper placement or a non-optimal Uaa can decrease affinity.

Peptide/TargetUnnatural Amino Acid (Uaa)Receptor Binding Affinity (IC50 or Kd) with UaaReceptor Binding Affinity (IC50 or Kd) without UaaChange in AffinityReference
14-3-3ζ PPI inhibitorAdc (L-2-amino-5-decanecarboxylic acid)38 ± 3 nM (Kd)103 ± 9 nM (Kd)2.7-fold increase[15]
Secretin Receptor AntagonistIle at position 17~1 nM (IC50)~10 nM (IC50)~10-fold increase[16]
GLP-1 Receptor AgonistAib at position 81.1 nM (IC50)1.5 nM (IC50)~1.4-fold increase[11]
GLP-1 Receptor AgonistBip (Biphenylalanine) at C-terminus~1 nM (EC50)~55 nM (EC50)~55-fold increase[3]
Improved Oral Bioavailability

By increasing metabolic stability and improving membrane permeability, certain Uaas can significantly enhance the oral bioavailability of peptides. N-methylation, for example, reduces the number of hydrogen bond donors, which can facilitate passive diffusion across the intestinal epithelium.

PeptideUnnatural Amino Acid (Uaa)ModificationOral Bioavailability with UaaOral Bioavailability without UaaReference
Cyclic HexapeptideN-methylated amino acidsMultiple N-methylations28%Poor[14]
Somatostatin AnalogN-methylated amino acidsMultiple N-methylationsSignificantly improvedPoor[14]
Cyclic PeptideMultiple UaasCyclization and Uaa incorporationup to 18%<2%[17]
Leucine-rich PeptideN-methylated amino acidsSpecific N-methylation33%Not reported[14]

III. Characterization of Peptides Containing Unnatural Amino Acids

Following synthesis and purification, it is crucial to characterize the peptide to confirm its identity, purity, and the successful incorporation of the Uaa. The primary techniques for this are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

HPLC Purification and Analysis

Reversed-phase HPLC (RP-HPLC) is the standard method for both the purification and purity assessment of synthetic peptides.[1][18] The retention time of a peptide is influenced by its overall hydrophobicity. The incorporation of a Uaa will typically alter the retention time compared to the native peptide, providing an initial indication of successful modification.

Materials:

  • Crude synthetic peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Preparative and analytical RP-HPLC columns (e.g., C18)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a small amount of a suitable solvent, often the initial mobile phase conditions (e.g., 95% water/5% ACN with 0.1% TFA). Filter the sample to remove any particulates.[18]

  • Method Development (Analytical Scale):

    • Inject a small amount of the crude peptide onto an analytical C18 column.

    • Run a broad gradient of ACN in water (both containing 0.1% TFA), for example, from 5% to 95% ACN over 30-60 minutes.

    • Monitor the elution profile at 214 nm and 280 nm.

    • Identify the peak corresponding to the desired product (often the major peak, but should be confirmed by mass spectrometry).

    • Optimize the gradient to achieve the best separation of the target peptide from impurities.

  • Preparative Scale-Up:

    • Switch to a preparative C18 column.

    • Adjust the flow rate and gradient according to the column dimensions.

    • Inject a larger amount of the crude peptide.

    • Collect fractions corresponding to the peak of the target peptide.

  • Purity Analysis:

    • Analyze the collected fractions using the optimized analytical HPLC method to assess their purity.

    • Pool the fractions that meet the desired purity level.

  • Lyophilization: Freeze-dry the pooled fractions to obtain the purified peptide as a powder.

Mass Spectrometry Characterization

Mass spectrometry is indispensable for confirming the molecular weight of the synthesized peptide and verifying the incorporation of the Uaa.[19] High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, while tandem mass spectrometry (MS/MS) is used to sequence the peptide and pinpoint the location of the Uaa.[20]

Materials:

  • Purified peptide

  • LC-MS/MS system (e.g., a quadrupole-time-of-flight or Orbitrap mass spectrometer coupled to an HPLC system)

  • Volatile mobile phases (e.g., water and ACN with 0.1% formic acid)

Procedure:

  • Sample Preparation: Dissolve the purified peptide in the initial mobile phase.

  • LC Separation: Inject the sample onto an analytical C18 column and separate the components using a suitable gradient.

  • MS Analysis (MS1 Scan):

    • As the peptide elutes from the column, introduce it into the mass spectrometer.

    • Acquire a full MS scan to determine the molecular weight of the peptide. The observed mass should match the calculated mass of the peptide containing the Uaa.

  • MS/MS Analysis (Fragmentation):

    • In a data-dependent acquisition mode, the mass spectrometer will automatically select the most intense precursor ions (including the target peptide) for fragmentation (e.g., via collision-induced dissociation, CID).

    • The fragmentation of the peptide backbone generates a series of b- and y-ions.

  • Data Analysis:

    • Analyze the MS/MS spectrum to deduce the amino acid sequence.

    • The mass difference between adjacent b- or y-ions corresponds to the mass of an amino acid residue.

    • The presence of a mass shift corresponding to the Uaa at the expected position in the sequence confirms its successful incorporation.

IV. Application Spotlight: GLP-1 Receptor Agonists

Glucagon-like peptide-1 (GLP-1) is a peptide hormone that plays a crucial role in regulating blood glucose levels.[21][22] However, native GLP-1 has a very short in vivo half-life of only a few minutes due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).[12] The incorporation of Uaas has been instrumental in developing long-acting GLP-1 receptor agonists for the treatment of type 2 diabetes.

For example, the substitution of alanine at position 8 with a sterically hindered Uaa like α-aminoisobutyric acid (Aib) prevents DPP-4 cleavage, dramatically increasing the peptide's half-life.[11]

GLP-1 Receptor Signaling Pathway

Activation of the GLP-1 receptor (GLP-1R), a G-protein coupled receptor (GPCR), by an agonist initiates a cascade of intracellular signaling events, primarily through the Gαs subunit.[23][24] This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[7][25] These pathways ultimately result in enhanced glucose-dependent insulin secretion from pancreatic β-cells.

glp1_signaling cluster_membrane Cell Membrane glp1r GLP-1 Receptor g_protein G-Protein (Gαs) glp1r->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp produces glp1_agonist GLP-1 Agonist (with Uaa) glp1_agonist->glp1r binds pka Protein Kinase A (PKA) camp->pka activates epac Epac camp->epac activates insulin_secretion Enhanced Insulin Secretion pka->insulin_secretion epac->insulin_secretion

Caption: Simplified GLP-1 receptor signaling pathway.

V. Future Directions and Conclusion

The field of unnatural amino acid incorporation in peptide design continues to evolve rapidly. The development of new orthogonal aaRS/tRNA pairs is expanding the repertoire of Uaas that can be genetically encoded, opening up possibilities for novel peptide functionalities. Furthermore, advancements in computational protein design are enabling the more rational and predictive placement of Uaas to achieve desired therapeutic properties.

References

Boc-allo-Isoleucine: A Strategic Chiral Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of peptide-based therapeutics and chiral drug development, the deliberate incorporation of non-proteinogenic amino acids offers a powerful strategy to modulate pharmacological properties. Among these, Boc-allo-isoleucine, a diastereomer of the naturally occurring L-isoleucine, has emerged as a critical chiral building block. Its unique stereochemistry at the β-carbon introduces distinct conformational constraints into peptide backbones and small molecules, thereby influencing their biological activity, metabolic stability, and receptor-binding affinity. This technical guide provides a comprehensive overview of Boc-allo-isoleucine, encompassing its synthesis, physicochemical properties, and applications in solid-phase peptide synthesis (SPPS). Detailed experimental protocols and a thorough examination of its impact on peptide structure and function are presented to equip researchers with the knowledge to effectively leverage this versatile building block in the design of novel therapeutics.

Introduction

The stereochemical identity of amino acid residues within a peptide sequence is a fundamental determinant of its three-dimensional structure and, consequently, its biological function. While the 20 proteinogenic amino acids provide a vast chemical space for drug design, the introduction of unnatural amino acids, such as allo-isoleucine, can overcome limitations associated with native peptides, including poor stability and low bioavailability. Boc-allo-isoleucine, with the tert-butyloxycarbonyl (Boc) protecting group, is a key reagent for the seamless incorporation of this unique stereoisomer using well-established Boc-chemistry solid-phase peptide synthesis (SPPS) protocols.[1]

The altered spatial arrangement of the ethyl and methyl groups on the β-carbon of allo-isoleucine compared to isoleucine can induce significant changes in peptide secondary structure, disrupt or enhance protein-protein interactions, and improve resistance to enzymatic degradation.[2] These attributes make Boc-allo-isoleucine a valuable tool for medicinal chemists and peptide scientists seeking to fine-tune the pharmacological profiles of their lead compounds.

Physicochemical Properties of Boc-allo-Isoleucine

The distinct stereochemistry of Boc-allo-isoleucine gives rise to unique physicochemical properties that differentiate it from its diastereomer, Boc-isoleucine. A summary of these properties for both the L- and D-enantiomers of Boc-allo-isoleucine is provided below.

PropertyBoc-L-allo-isoleucineBoc-D-allo-isoleucineBoc-L-isoleucine (for comparison)
Synonyms Boc-L-allo-Ile-OH, (2S,3R)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acidBoc-D-allo-Ile-OH, (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acidBoc-L-Ile-OH, (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid
CAS Number 35264-07-4[2]55780-90-0[3]13139-16-7[2]
Molecular Formula C₁₁H₂₁NO₄[2]C₁₁H₂₁NO₄[3]C₁₁H₂₁NO₄[2]
Molecular Weight 231.29 g/mol [2]231.29 g/mol [3]231.29 g/mol [2]
Appearance White to off-white solid[2]White powderWhite crystalline powder[2]
Melting Point 60-64 °C[2]56-61 °C[3]66-69 °C[2]
Optical Rotation Data not widely available[α]²⁵/D = -5 ± 2° (c=1.499 in MeOH)[3][α]²⁰/D +2.7° to +4.0° (c=2 in acetic acid or methanol)[2]
Solubility Expected to have a similar solubility profile to Boc-L-isoleucine (soluble in methanol, insoluble in water)[2]Expected to have a similar solubility profile to Boc-L-isoleucineSoluble in methanol, insoluble in water[2]

Synthesis of Boc-allo-Isoleucine

The synthesis of Boc-allo-isoleucine first requires the preparation of the allo-isoleucine diastereomer, which can then be protected with the Boc group. Several synthetic routes to allo-isoleucine have been reported, often starting from the more readily available L-isoleucine.

Synthesis of allo-Isoleucine

One common strategy involves the epimerization of L-isoleucine at the α-carbon. This can be achieved through methods such as acetylation followed by treatment with acetic anhydride, which leads to a mixture of L-isoleucine and D-allo-isoleucine. This diastereomeric mixture can then be separated, for example, by enzymatic resolution using hog kidney acylase.[1] Another approach involves the stereospecific inversion of the C-2 stereocenter of L-isoleucine.[1]

Boc Protection of allo-Isoleucine

Once the desired allo-isoleucine enantiomer is obtained, the N-terminal amino group is protected with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Experimental Protocol: Boc Protection of L-allo-Isoleucine

Materials:

  • L-allo-isoleucine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

  • Dioxane and Water (or other suitable solvent system)

  • Hydrochloric acid (HCl) or Citric acid (for acidification)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve L-allo-isoleucine (1.0 equivalent) in a 1:1 (v/v) mixture of dioxane and water containing a base such as sodium hydroxide (1.0 equivalent) or triethylamine (1.5 equivalents).

  • Reaction: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 equivalents) at room temperature. The reaction mixture is typically stirred for 2 to 24 hours until the starting amino acid is consumed (monitored by TLC).

  • Work-up:

    • If triethylamine is used, dilute the reaction mixture with water and extract with ethyl acetate twice to remove the oxime byproduct if BOC-ON was used as the Boc source.

    • Acidify the aqueous layer to a pH of 2-3 with a dilute acid solution (e.g., 1 M HCl or 5% citric acid).

  • Extraction: Extract the acidified aqueous phase three times with ethyl acetate.

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude Boc-L-allo-isoleucine.

  • Purification (if necessary): The product can be further purified by recrystallization, for example, from an ethyl acetate/hexane mixture.

Boc-allo-Isoleucine in Solid-Phase Peptide Synthesis (SPPS)

Boc-allo-isoleucine is readily amenable to standard Boc-SPPS protocols.[2] However, like its diastereomer Boc-isoleucine, its β-branched and sterically hindered side chain can present challenges in coupling efficiency.

Coupling Efficiency and Racemization

A critical concern in peptide synthesis is the risk of racemization at the α-carbon of the activated amino acid. The use of the urethane-based Boc protecting group significantly mitigates this risk compared to other N-protecting groups.[2] While there is no direct evidence to suggest a higher racemization risk for Boc-allo-isoleucine under standard conditions, maintaining careful control over the coupling conditions, such as temperature and base concentration, is crucial to preserve stereochemical integrity.[2]

Experimental Protocol: Manual Boc-SPPS of a Model Peptide Containing allo-Isoleucine

This protocol outlines the manual synthesis of a model hexapeptide, Tyr-Gly-Gly-Phe-allo-Ile-Arg, on a Merrifield resin.

Materials:

  • Boc-L-allo-isoleucine

  • Boc-Arg(Tos)-OH, Boc-Phe-OH, Boc-Gly-OH, Boc-Tyr(2-Br-Z)-OH

  • Merrifield resin (1% DVB, 100-200 mesh)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) or HBTU/HATU

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (scavenger)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling (Esterification of Boc-Arg(Tos)-OH):

    • Dissolve Boc-Arg(Tos)-OH (3 eq.) in a minimal amount of DMF.

    • Add cesium carbonate (1.5 eq.) and stir for 1 hour. Remove the solvent under reduced pressure.

    • Dissolve the resulting cesium salt in DMF and add it to the swelled resin. Heat the mixture at 50°C for 18 hours.

    • Wash the resin sequentially with DMF, DMF/water (1:1), DMF, and DCM.

  • Peptide Chain Elongation (One Cycle for each subsequent amino acid):

    • Boc Deprotection: Wash the resin with DCM. Treat the resin with 50% TFA in DCM for 30 minutes. Wash thoroughly with DCM.

    • Neutralization: Wash the resin with DCM. Treat the resin with 10% DIEA in DCM for 5 minutes (repeat twice). Wash with DCM.

    • Coupling (for Boc-L-allo-isoleucine and other amino acids): Dissolve the Boc-amino acid (3 eq.) and HOBt (3 eq.) in DMF. Add DCC (3 eq.) to the solution and stir for 10 minutes at 0°C. Alternatively, use a pre-activation protocol with HBTU/HATU. Add the activated amino acid solution to the resin and shake for 2-4 hours. For Boc-L-allo-isoleucine, a longer coupling time or a second coupling may be necessary.

    • Monitoring: Monitor the coupling reaction using a Kaiser test. A negative result indicates complete coupling.

    • Washing: Wash the resin with DMF and DCM.

  • Cleavage and Deprotection:

    • Dry the peptide-resin under vacuum.

    • In a specialized HF apparatus, add anisole as a scavenger.

    • Cleave the peptide from the resin using anhydrous HF at 0°C for 1 hour.

    • Evaporate the HF under vacuum.

  • Purification:

    • Precipitate the crude peptide with cold diethyl ether.

    • Wash the peptide with cold diethyl ether.

    • Dissolve the peptide in a suitable aqueous/organic solvent mixture and purify by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final peptide.

Applications in Drug Discovery and Development

The incorporation of allo-isoleucine into peptide sequences can have profound effects on their biological properties, making it a valuable strategy in drug discovery.

Modulation of Peptide Conformation and Biological Activity

The altered stereochemistry of allo-isoleucine can induce specific conformational changes in peptides, which can lead to enhanced or altered biological activity. A notable example is the plant peptide hormone Phytosulfokine (PSK).

Case Study: Phytosulfokine (PSK) Analogues

Phytosulfokine is a disulfated pentapeptide that plays a crucial role in plant growth and development by binding to its receptor, PSKR1.[5] The native sequence is Tyr(SO₃H)-Ile-Tyr(SO₃H)-Thr-Gln. Studies on PSK analogues have shown that replacing the native L-isoleucine at position 2 with L-allo-isoleucine resulted in a peptide with increased activity in promoting protoplast regeneration compared to the native peptide.[5] This suggests that the altered side-chain orientation of allo-isoleucine leads to a more favorable conformation for receptor binding and activation.

The signaling pathway initiated by PSK binding to PSKR1 involves a cascade of events at the plasma membrane.

PSK_Signaling_Pathway PSK Phytosulfokine (PSK) PSKR1 PSKR1 Receptor PSK->PSKR1 Binds BAK1 BAK1 (Co-receptor) PSKR1->BAK1 Associates with GC Guanylate Cyclase (intrinsic to PSKR1) PSKR1->GC Activates AHA H⁺-ATPases (AHA1/2) PSKR1->AHA Interacts with CNGC17 CNGC17 (Cation Channel) BAK1->CNGC17 Interacts with cGMP cGMP GC->cGMP Produces cGMP->CNGC17 Activates Ca2_influx Ca²⁺ Influx CNGC17->Ca2_influx CNGC17->AHA Interacts with Cell_Expansion Cell Expansion and Growth Ca2_influx->Cell_Expansion Proton_efflux Proton Efflux AHA->Proton_efflux Proton_efflux->Cell_Expansion

Phytosulfokine (PSK) Signaling Pathway.
Development of Peptide-Based Therapeutics

The use of non-natural amino acids like allo-isoleucine is a key strategy in the development of peptide-based drugs with improved pharmacokinetic profiles.

Case Study: Allo-aca, a Leptin Receptor Antagonist

Allo-aca is a nonapeptide antagonist of the leptin receptor that contains three non-natural amino acids, including allo-threonine (a diastereomer of threonine, structurally related to allo-isoleucine).[6] Its sequence is H-alloThr-Glu-Nva-Val-Ala-Leu-Ser-Arg-Aca-NH₂. Allo-aca has shown efficacy in reducing leptin-dependent growth in breast cancer models.[6] The incorporation of these unnatural amino acids contributes to its potent antagonist activity and its ability to form a very stable complex with the leptin receptor, compensating for a short serum half-life.[7] This highlights the potential of using allo-amino acids to design potent and effective peptide therapeutics.

Experimental and Logical Workflows

The successful application of Boc-allo-isoleucine as a chiral building block relies on a series of well-defined experimental and logical workflows.

Boc_allo_Ile_Synthesis_Workflow start Start: L-Isoleucine epimerization Epimerization at Cα (e.g., Acetylation) start->epimerization mixture Diastereomeric Mixture (L-Ile & D-allo-Ile) epimerization->mixture resolution Diastereomeric Resolution (e.g., Enzymatic) mixture->resolution allo_ile Pure L-allo-Isoleucine or D-allo-Isoleucine resolution->allo_ile boc_protection Boc Protection (Boc₂O, Base) allo_ile->boc_protection product Boc-allo-Isoleucine boc_protection->product

Synthesis Workflow for Boc-allo-Isoleucine.

SPPS_Workflow resin Resin Swelling first_aa Couple First Boc-AA resin->first_aa deprotection Boc Deprotection (TFA) first_aa->deprotection neutralization Neutralization (DIEA) deprotection->neutralization coupling Couple Boc-allo-Ile (HBTU/HATU) neutralization->coupling wash Wash coupling->wash repeat Repeat Cycle wash->repeat repeat->deprotection Next AA cleavage Cleavage from Resin (HF) repeat->cleavage Final AA purification Purification (HPLC) cleavage->purification final_peptide Final Peptide purification->final_peptide

Boc-SPPS Workflow for allo-Isoleucine Incorporation.

Conclusion

Boc-allo-isoleucine is a powerful and versatile chiral building block for the strategic design of novel peptides and small molecules with enhanced therapeutic potential. Its unique stereochemistry provides a means to precisely control molecular conformation, leading to improved biological activity, stability, and receptor affinity. The well-established methodologies for its synthesis and incorporation into peptide chains via Boc-SPPS make it an accessible tool for researchers in both academic and industrial settings. As the demand for more sophisticated and effective peptide-based drugs continues to grow, the strategic use of Boc-allo-isoleucine and other non-proteinogenic amino acids will undoubtedly play an increasingly important role in the future of drug discovery and development.

References

The Strategic Incorporation of Allo-isoleucine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The non-proteinogenic amino acid allo-isoleucine, a diastereomer of L-isoleucine, is emerging as a valuable tool in medicinal chemistry. Its unique stereochemistry at the β-carbon (2S, 3R for L-allo-isoleucine) offers a subtle yet powerful modification to peptide and small molecule drug candidates, influencing their conformation, biological activity, and metabolic stability. This technical guide provides an in-depth exploration of the applications of allo-isoleucine, complete with experimental protocols, quantitative data, and visualizations of relevant biological pathways and workflows.

Synthesis and Chiral Resolution of Allo-isoleucine

The practical application of allo-isoleucine in drug discovery necessitates efficient and stereoselective synthetic routes. Several strategies have been developed to produce enantiomerically pure allo-isoleucine, primarily starting from the readily available L-isoleucine.

Synthetic Routes

Two common approaches for the synthesis of D-allo-isoleucine from L-isoleucine are:

  • Stereospecific Inversion: This method involves the inversion of the C-2 stereocenter of L-isoleucine.

  • Epimerization and Resolution: This route involves the acetylation of L-isoleucine, which facilitates epimerization at the C-2 carbon, yielding a mixture of N-acetyl-L-isoleucine and N-acetyl-D-alloisoleucine. This diastereomeric mixture can then be separated.[1][2]

A particularly effective method for obtaining D-allo-isoleucine involves the conversion of L-isoleucine to its corresponding hydantoin, followed by enzymatic resolution. This process utilizes a D-hydantoinase to selectively hydrolyze the D-allo-isoleucine hydantoin.[3]

Experimental Protocol: Enzymatic Resolution of N-acetyl-DL-isoleucine and N-acetyl-DL-alloisoleucine

This protocol describes the enzymatic resolution of a mixture of N-acetylated isoleucine diastereomers using hog kidney acylase.[1]

Materials:

  • N-acetyl-L-isoleucine and N-acetyl-D-alloisoleucine mixture

  • Hog kidney acylase

  • Lithium hydroxide

  • Hydrochloric acid

  • Dowex-50 (H+ form) resin

  • Ethanol

Procedure:

  • Enzymatic Hydrolysis:

    • Dissolve the mixture of N-acetyl-L-isoleucine and N-acetyl-D-alloisoleucine in water.

    • Adjust the pH to 7.0 with lithium hydroxide.

    • Add hog kidney acylase to the solution.

    • Incubate the mixture at 37°C, maintaining the pH at 7.0 by the addition of lithium hydroxide.

    • Monitor the reaction until approximately 50% hydrolysis is achieved (indicating complete hydrolysis of the L-isomer).

  • Separation:

    • Acidify the reaction mixture to pH 3 with hydrochloric acid.

    • The unreacted N-acetyl-D-alloisoleucine will precipitate. Collect the precipitate by filtration.

    • The filtrate contains L-isoleucine.

  • Purification of D-allo-isoleucine:

    • Hydrolyze the collected N-acetyl-D-alloisoleucine precipitate with hydrochloric acid.

    • Purify the resulting D-alloisoleucine by ion-exchange chromatography using a Dowex-50 (H+ form) column, eluting with aqueous ammonia.

    • Crystallize the purified D-alloisoleucine from a water-ethanol mixture.

  • Purification of L-isoleucine:

    • Apply the filtrate from step 2 to a Dowex-50 (H+ form) column.

    • Elute the L-isoleucine with aqueous ammonia.

    • Crystallize the purified L-isoleucine from a water-ethanol mixture.

Incorporation of Allo-isoleucine into Peptides

The substitution of isoleucine with allo-isoleucine in a peptide sequence can significantly alter its three-dimensional structure and, consequently, its biological activity.[4] The tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) is a standard method for incorporating both natural and unnatural amino acids, including allo-isoleucine, into peptide chains.

Experimental Protocol: Boc-SPPS of a Model Peptide

The following is a general protocol for the synthesis of a model peptide containing either L-isoleucine or L-allo-isoleucine.

Materials:

  • Merrifield resin

  • Boc-protected amino acids (including Boc-L-isoleucine-OH or Boc-L-allo-isoleucine-OH)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous hydrogen fluoride (HF)

  • Anisole (scavenger)

Procedure:

  • Resin Preparation: Swell the Merrifield resin in DCM in a reaction vessel.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin.

  • Peptide Chain Elongation (per cycle):

    • Boc Deprotection: Remove the Boc protecting group with a solution of TFA in DCM.

    • Neutralization: Neutralize the resin with a solution of DIEA in DCM.

    • Coupling: Activate the next Boc-protected amino acid with DCC and HOBt in DMF and couple it to the free amine on the resin-bound peptide. Monitor the coupling reaction using a Kaiser test.

  • Cleavage: After the final amino acid has been coupled, cleave the peptide from the resin and remove the side-chain protecting groups using anhydrous HF with anisole as a scavenger.

  • Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Characterize the purified peptide by mass spectrometry and analytical RP-HPLC. Differentiate between the isoleucine and allo-isoleucine containing diastereomers using chiral HPLC or NMR spectroscopy.[5]

Applications in Medicinal Chemistry

The unique structural properties of allo-isoleucine have been leveraged in several areas of medicinal chemistry, most notably in the development of bioactive peptides.

Modulation of Peptide Conformation and Bioactivity

The altered stereochemistry of allo-isoleucine's side chain can induce specific conformational constraints in a peptide backbone. This can lead to a more favorable orientation for receptor binding, potentially enhancing biological activity. For example, the replacement of L-isoleucine with L-allo-isoleucine in a phytosulfokine (PSK) peptide analog resulted in a significant increase in its bioactivity.[4]

Case Study: Allo-aca, a Leptin Receptor Antagonist

A prominent example of allo-isoleucine's application is in the development of Allo-aca, a peptidomimetic that acts as a potent and specific antagonist of the leptin receptor.[6] Allo-aca has demonstrated efficacy in various in vitro and in vivo models, including models of cancer and ophthalmic neovascularization.[6][7]

Quantitative Data for Allo-aca:

ParameterValueCell Line/SystemReference
IC50 (Cell Proliferation) 200 pMMCF-7 (Breast Cancer)[6]
50 pMMDA-MB-231 (Breast Cancer)[6]
Receptor Binding Kinetics
Association Rate (ka)5 x 10^5 M⁻¹s⁻¹Human Leptin Receptor[8]
Dissociation Rate (kdiss)1.5 x 10⁻⁴ s⁻¹Human Leptin Receptor[8]
Pharmacokinetics
Serum Half-life< 30 minutesPooled Human Serum[8]

Signaling Pathway Inhibition by Allo-aca:

Allo-aca exerts its antagonistic effects by blocking several downstream signaling pathways initiated by leptin binding to its receptor. These include the JAK/STAT3, MAPK/ERK1/2, and PI3K/AKT pathways.[9][10] The inhibition of these pathways ultimately leads to a reduction in cell proliferation and other leptin-mediated effects.

Allo_aca_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Leptin Leptin Leptin_Receptor Leptin Receptor (ObR) Leptin->Leptin_Receptor Allo_aca Allo-aca Allo_aca->Leptin_Receptor JAK2 JAK2 Leptin_Receptor->JAK2 PI3K PI3K Leptin_Receptor->PI3K Ras Ras Leptin_Receptor->Ras STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Proliferation Cell Proliferation, Angiogenesis, Inflammation pSTAT3->Proliferation AKT AKT PI3K->AKT activates pAKT pAKT AKT->pAKT pAKT->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK phosphorylates pERK pERK1/2 ERK->pERK pERK->Proliferation

Allo-aca inhibits leptin-induced signaling pathways.
Antimicrobial Peptides

The incorporation of allo-isoleucine into antimicrobial peptides (AMPs) is another area of active research. The hydrophobicity and stereochemistry of amino acid residues are critical for the interaction of AMPs with bacterial membranes. While specific quantitative comparisons are limited, the altered side-chain orientation of allo-isoleucine can influence the peptide's amphipathicity and its ability to disrupt microbial cell membranes.

Allo-isoleucine as a Chiral Auxiliary

In principle, the chiral centers of allo-isoleucine can be utilized to direct the stereochemical outcome of a chemical reaction, a strategy known as using a chiral auxiliary.[11] In this approach, the chiral molecule is temporarily incorporated into a substrate to control the formation of a new stereocenter. After the reaction, the auxiliary is removed and can often be recovered. While amino acids are a common source of chiral auxiliaries, specific and detailed examples of allo-isoleucine being used in the synthesis of non-peptide drugs are not widely reported in the literature.

Chiral_Auxiliary_Workflow Start Achiral Substrate Reaction_Step1 Covalent Attachment Start->Reaction_Step1 Auxiliary Chiral Auxiliary (e.g., Allo-isoleucine derivative) Auxiliary->Reaction_Step1 Intermediate Chiral Substrate- Auxiliary Adduct Reaction_Step1->Intermediate Reaction_Step2 Diastereoselective Reaction Intermediate->Reaction_Step2 Product_Adduct Chiral Product- Auxiliary Adduct Reaction_Step2->Product_Adduct Reaction_Step3 Cleavage Product_Adduct->Reaction_Step3 Final_Product Enantiomerically Enriched Product Reaction_Step3->Final_Product Recovered_Auxiliary Recovered Chiral Auxiliary Reaction_Step3->Recovered_Auxiliary

General workflow for the use of a chiral auxiliary.

Conclusion

Allo-isoleucine represents a valuable and underutilized building block in medicinal chemistry. Its stereochemically distinct side chain provides a means to fine-tune the conformational properties of peptides, leading to enhanced biological activity and the development of novel therapeutic agents. The case of Allo-aca demonstrates the profound impact that the incorporation of this unnatural amino acid can have on drug design. As synthetic methodologies become more refined and our understanding of structure-activity relationships deepens, the strategic application of allo-isoleucine is poised to play an increasingly important role in the discovery and development of new medicines.

References

The Biological Significance of Incorporating Allo-isoleucine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the biological significance of allo-isoleucine, a non-proteinogenic amino acid, with a primary focus on its potential incorporation into proteins and the subsequent structural, functional, and cellular consequences. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of biochemistry, molecular biology, and metabolic diseases.

Introduction

Allo-isoleucine is a diastereomer of the essential amino acid L-isoleucine, differing only in the stereochemistry at the β-carbon. While it is present in trace amounts in healthy individuals, elevated levels of allo-isoleucine are a pathognomonic biomarker for Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder.[1][2] The primary clinical focus on allo-isoleucine has been its diagnostic utility; however, the broader biological implications of its presence, particularly its potential to be incorporated into proteins in place of isoleucine, remain a nascent field of study. This guide delves into the theoretical and potential practical significance of allo-isoleucine incorporation, offering a framework for future research in this area.

Chapter 1: The Fidelity of Protein Synthesis and the Challenge of Allo-isoleucine Incorporation

The cellular machinery of protein synthesis has evolved remarkable fidelity to ensure the correct translation of the genetic code. A key player in this process is the family of aminoacyl-tRNA synthetases (aaRSs), which are responsible for charging tRNAs with their cognate amino acids.

Isoleucyl-tRNA Synthetase (IleRS) and its Proofreading Mechanisms

Isoleucyl-tRNA synthetase (IleRS) is tasked with specifically recognizing isoleucine and attaching it to its corresponding tRNA (tRNAIle). Due to the structural similarity between isoleucine and other amino acids, particularly valine, IleRS has evolved sophisticated proofreading or "editing" mechanisms to prevent misacylation. This is often described as a "double-sieve" mechanism:

  • The Coarse Sieve (Acylation Site): The active site of IleRS is tailored to bind isoleucine. Smaller amino acids, like valine, can also fit into this site and be adenylated, though with lower efficiency.

  • The Fine Sieve (Editing Site): A separate editing domain on IleRS specifically accommodates and hydrolyzes misactivated aminoacyl-adenylates (pre-transfer editing) or mischarged tRNAs (post-transfer editing). Isoleucine, being larger, is sterically excluded from this editing site.

The diastereomeric nature of allo-isoleucine, with its altered side-chain configuration, presents a unique challenge to the fidelity mechanisms of IleRS. While direct kinetic data for allo-isoleucine is scarce, the discrimination factors for other non-cognate amino acids provide a strong basis for inferring that IleRS would also exhibit a high degree of discrimination against allo-isoleucine.

Non-Cognate Amino AcidDiscrimination Factor (D)Reference
Valine38,000[3]
Glycine10,000 - 20,000[3]
Serine10,000 - 20,000[3]
Threonine10,000 - 20,000[3]
Leucine10,000 - 20,000[3]
Methionine10,000 - 20,000[3]
Cysteine300 - 700[3]
Tryptophan300 - 700[3]

Table 1: Discrimination factors of Isoleucyl-tRNA Synthetase from Saccharomyces cerevisiae against various amino acids.

cluster_0 Isoleucine Metabolism and Allo-isoleucine Formation Ile L-Isoleucine BCAT Branched-chain aminotransferase (BCAT) Ile->BCAT Transamination KMV α-keto-β-methylvalerate (KMV) BCAT->KMV BCKDH Branched-chain α-ketoacid dehydrogenase (BCKDH) complex KMV->BCKDH Oxidative decarboxylation Tautomerization Keto-enol tautomerization KMV->Tautomerization Metabolites Further Metabolism BCKDH->Metabolites Allo_Ile L-Allo-isoleucine Reamination Re-amination Tautomerization->Reamination Reamination->Allo_Ile

Metabolic pathway of isoleucine and the formation of allo-isoleucine.

Chapter 2: Potential Structural and Functional Consequences of Allo-isoleucine Incorporation

Should allo-isoleucine evade the proofreading mechanisms of IleRS and become incorporated into a nascent polypeptide chain, the altered stereochemistry at the β-carbon could have profound effects on protein structure and function.

Impact on Protein Structure

The precise three-dimensional structure of a protein is dictated by the specific sequence of its amino acids. The side chain of isoleucine, with its unique branched structure, plays a crucial role in the hydrophobic core of many proteins, contributing to their overall stability.[4] The altered spatial arrangement of the methyl and ethyl groups in allo-isoleucine could lead to:

  • Localized Conformational Changes: The different stereochemistry would necessitate adjustments in the local backbone and side-chain torsion angles to avoid steric clashes.

  • Disruption of Secondary and Tertiary Structures: These local changes could propagate, leading to perturbations in secondary structures like α-helices and β-sheets, and ultimately altering the overall tertiary structure of the protein.

  • Protein Misfolding and Aggregation: In cases where the structural perturbations are significant, the protein may fail to fold into its correct native conformation, leading to misfolding and subsequent aggregation. Protein aggregates are often cytotoxic and are associated with a variety of human diseases.[5][6][7]

Structural LevelPotential Effect of Allo-isoleucine Incorporation
Primary Structure Substitution of an isoleucine residue.
Secondary Structure Disruption of α-helices and β-sheets due to altered side-chain packing and hydrogen bonding patterns.
Tertiary Structure Alteration of the overall three-dimensional fold, potentially leading to a non-functional or misfolded protein.
Quaternary Structure Impaired assembly of protein subunits into functional complexes.

Table 2: Potential structural consequences of allo-isoleucine incorporation.

Functional Implications

The function of a protein is intrinsically linked to its structure. Therefore, the incorporation of allo-isoleucine could lead to:

  • Loss of Function: A misfolded or structurally altered protein is likely to have reduced or completely abolished biological activity.

  • Gain of Toxic Function: In some cases, misfolded proteins can acquire new, detrimental functions, such as seeding the aggregation of other proteins.

  • Altered Enzyme Kinetics: For enzymes, the incorporation of allo-isoleucine near the active site could alter substrate binding and catalytic efficiency.

Chapter 3: Cellular and Systemic Implications

The presence of misfolded or dysfunctional proteins due to allo-isoleucine incorporation could trigger a cascade of cellular stress responses and contribute to systemic pathology.

Cellular Stress Responses

Cells have evolved intricate quality control systems to deal with the accumulation of misfolded proteins. One of the primary mechanisms is the Unfolded Protein Response (UPR) . The UPR is a set of signaling pathways that are activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum.[8][9][10][11] The UPR aims to restore protein folding homeostasis by:

  • Transiently attenuating protein synthesis to reduce the load of newly synthesized proteins.

  • Upregulating the expression of chaperone proteins that assist in protein folding.

  • Enhancing the degradation of misfolded proteins through the endoplasmic reticulum-associated degradation (ERAD) pathway.

If the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic program, leading to cell death.

Neurotoxicity in Maple Syrup Urine Disease (MSUD)

The severe neurological symptoms observed in MSUD are primarily attributed to the accumulation of branched-chain amino acids (BCAAs) and their corresponding α-ketoacids.[1][12] However, it is plausible that the chronic, high levels of allo-isoleucine in MSUD patients could lead to a low level of its incorporation into proteins in the brain. This could contribute to the neuropathology through the mechanisms described above, including protein misfolding, aggregation, and the induction of chronic cellular stress. This remains a hypothesis that requires further investigation.

Chapter 4: Experimental Approaches to Study Allo-isoleucine Incorporation

Investigating the biological significance of allo-isoleucine incorporation requires specialized experimental approaches.

In Vitro Translation Systems

Cell-free protein synthesis systems offer a controlled environment to study the direct incorporation of non-canonical amino acids.[13][14]

Experimental Protocol: In Vitro Translation Assay for Allo-isoleucine Incorporation

  • Preparation of the Cell-Free System: Utilize a commercially available or laboratory-prepared cell-free protein synthesis system (e.g., rabbit reticulocyte lysate or E. coli S30 extract).

  • Amino Acid Mixture Preparation: Prepare an amino acid mixture lacking isoleucine but containing all other proteinogenic amino acids.

  • Experimental Setup: Set up parallel reactions:

    • Control: Add L-isoleucine to the amino acid mixture.

    • Experimental: Add L-allo-isoleucine to the amino acid mixture at various concentrations.

    • Negative Control: No added isoleucine or allo-isoleucine.

  • Template DNA/RNA: Add a DNA or mRNA template encoding a reporter protein (e.g., GFP or luciferase).

  • Incubation: Incubate the reactions at the optimal temperature for the cell-free system.

  • Analysis:

    • Protein Synthesis Quantification: Measure the amount of synthesized reporter protein (e.g., by fluorescence for GFP or luminescence for luciferase).

    • Mass Spectrometry: Purify the synthesized protein and analyze it by mass spectrometry to confirm the incorporation of allo-isoleucine and determine the incorporation efficiency.[15]

Cell-Based Assays

Cell culture models can be used to study the effects of high extracellular concentrations of allo-isoleucine on protein synthesis and cellular health.

Experimental Protocol: Cell-Based Allo-isoleucine Incorporation and Toxicity Assay

  • Cell Culture: Culture a suitable cell line (e.g., HEK293 or a neuronal cell line) in a standard growth medium.

  • Experimental Medium: Prepare a custom medium lacking isoleucine.

  • Treatment: Wash the cells and replace the standard medium with the experimental medium supplemented with:

    • Control: L-isoleucine.

    • Experimental: L-allo-isoleucine at various concentrations.

  • Incubation: Incubate the cells for a defined period (e.g., 24-48 hours).

  • Analysis:

    • Cell Viability Assay: Measure cell viability using a standard assay (e.g., MTT or trypan blue exclusion).

    • Proteomic Analysis: Harvest the cells, extract proteins, and perform quantitative proteomics to identify and quantify allo-isoleucine incorporation.[16]

    • Western Blotting: Analyze the expression of UPR markers (e.g., BiP, CHOP) to assess cellular stress.

cluster_workflow Proposed Experimental Workflow for Studying Allo-isoleucine Incorporation start Start synthesis Protein Synthesis with Isoleucine vs. Allo-isoleucine start->synthesis in_vitro In Vitro Translation System (e.g., Rabbit Reticulocyte Lysate) quantification Quantify Protein Yield in_vitro->quantification ms_analysis Mass Spectrometry Analysis (Confirmation of Incorporation) in_vitro->ms_analysis cell_based Cell-Based Assay (e.g., Neuronal Cell Line) cell_based->ms_analysis cell_viability Cell Viability Assay (e.g., MTT) cell_based->cell_viability upr_analysis UPR Activation Analysis (Western Blot for BiP, CHOP) cell_based->upr_analysis synthesis->in_vitro In Vitro synthesis->cell_based In Vivo structural_analysis Structural Analysis (e.g., CD, NMR) ms_analysis->structural_analysis functional_assay Functional Assay (e.g., Enzyme Kinetics) structural_analysis->functional_assay end End functional_assay->end cell_viability->end upr_analysis->end

Proposed workflow for studying allo-isoleucine incorporation.

Chapter 5: Signaling Pathways Potentially Affected by Allo-isoleucine

Branched-chain amino acids, including isoleucine, are known to play a role in cellular signaling, particularly in the activation of the mechanistic Target of Rapamycin (mTOR) pathway .[2][17][18] The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis.

Given that isoleucine is an activator of mTOR signaling, the presence of high concentrations of allo-isoleucine could potentially:

  • Compete with isoleucine for binding to upstream sensors of the mTOR pathway , potentially leading to altered mTOR activation.

  • Indirectly affect mTOR signaling through the induction of cellular stress (e.g., the UPR), as the UPR and mTOR pathways are known to be interconnected.

Further research is needed to elucidate the specific effects of allo-isoleucine on mTOR and other signaling pathways.

cluster_mTOR mTOR Signaling Pathway and the Role of BCAAs BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) mTORC1 mTORC1 BCAA->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes _4EBP1->Protein_Synthesis promotes Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth leads to

Simplified overview of the mTOR signaling pathway.

cluster_IleRS Two-Sieve Proofreading Mechanism of Isoleucyl-tRNA Synthetase (IleRS) Amino_Acids Amino Acids (Isoleucine, Valine, Allo-isoleucine) Acylation_Site Acylation Site (Coarse Sieve) Amino_Acids->Acylation_Site Editing_Site Editing Site (Fine Sieve) Acylation_Site->Editing_Site Non-cognate amino acids tRNA_Ile tRNAIle Acylation_Site->tRNA_Ile Cognate amino acid (Isoleucine) Hydrolysis Hydrolysis of Misacylated tRNA Editing_Site->Hydrolysis Charged_tRNA_Ile Isoleucyl-tRNAIle tRNA_Ile->Charged_tRNA_Ile

Proofreading mechanism of Isoleucyl-tRNA Synthetase.

Conclusion

While allo-isoleucine is well-established as a diagnostic marker for MSUD, its potential role as a misincorporated amino acid and the downstream biological consequences represent a significant and underexplored area of research. The high fidelity of isoleucyl-tRNA synthetase likely prevents substantial incorporation of allo-isoleucine under normal physiological conditions. However, in the context of MSUD where allo-isoleucine levels are persistently elevated, even a low level of incorporation could contribute to cellular dysfunction and pathology over time. The experimental frameworks and theoretical considerations presented in this guide are intended to stimulate further investigation into the biological significance of allo-isoleucine beyond its role as a biomarker, with potential implications for understanding the pathophysiology of MSUD and the fundamental principles of protein synthesis fidelity.

References

Commercial Suppliers and Technical Guide for Boc-D-allo-Ile-OH

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Resource for Researchers and Drug Development Professionals

Introduction: N-tert-Butoxycarbonyl-D-allo-isoleucine (Boc-D-allo-Ile-OH) is a non-proteinogenic amino acid derivative crucial in the fields of peptide synthesis and drug discovery. Its unique stereochemistry, featuring the D-configuration at the alpha-carbon and the allo-configuration at the beta-carbon, imparts specific conformational properties to peptides. This technical guide provides a comprehensive overview of commercial suppliers, key technical data, experimental protocols for its incorporation into peptides, and its role in the design of bioactive peptides. The inclusion of D-amino acids like D-allo-isoleucine can significantly enhance peptide stability against enzymatic degradation and modulate receptor binding affinity and selectivity, making it a valuable tool for developing novel therapeutics.[1][2]

Commercial Suppliers of Boc-D-allo-Ile-OH

A number of chemical suppliers offer Boc-D-allo-Ile-OH for research and development purposes. The following table summarizes key information from several prominent vendors. Researchers are advised to request lot-specific Certificates of Analysis for the most accurate and up-to-date information.

SupplierCatalog NumberPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )Additional Information
APExBIO AXXXX≥98.00%55780-90-0C₁₁H₂₁NO₄231.29Certificate of Analysis available upon request.[3]
Bachem A-3735Not specified55780-90-0C₁₁H₂₁NO₄231.29Analytical Datasheet (ADS) available on their website.[4][5]
Chem-Impex 03800≥97% (HPLC)55780-90-0C₁₁H₂₁NO₄231.29Optical Rotation: [a]25/D = -5 ± 2° (c=1.499 in MeOH); Melting Point: 56 - 61 °C.[1]
Parchem 12345Not specified55780-90-0C₁₁H₂₁NO₄Not specifiedISO Certified.
Sigma-Aldrich Not explicitly found for D-allo-Ile-OH, but Boc-D-Ile-OH is available.≥98.0% (TLC)55721-65-8C₁₁H₂₁NO₄231.29Researchers should verify the availability of the allo-diastereomer.[6][7]

Experimental Protocols

The incorporation of Boc-D-allo-Ile-OH into a peptide sequence via solid-phase peptide synthesis (SPPS) follows established procedures for Boc-protected amino acids. Due to the steric hindrance of the β-branched side chain, optimization of coupling conditions is recommended to ensure high yields and minimize racemization.

Protocol 1: Manual Boc-SPPS Incorporating Boc-D-allo-Ile-OH

This protocol outlines the manual solid-phase synthesis of a peptide containing a D-allo-isoleucine residue.

Materials:

  • Boc-D-allo-Ile-OH

  • Appropriate resin (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • Kaiser test kit

  • Cleavage cocktail (e.g., HF/anisole or a trifluoroacetic acid-based cocktail)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes.

    • Wash the resin thoroughly with DCM.

  • Neutralization:

    • Wash the resin with DCM.

    • Treat the resin with a 10% solution of DIPEA in DCM for 5 minutes (repeat twice).

    • Wash the resin with DCM.

  • Coupling of Boc-D-allo-Ile-OH:

    • In a separate vessel, dissolve Boc-D-allo-Ile-OH (3 equivalents relative to resin loading) and a coupling agent such as HBTU (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail.

Signaling Pathway and Experimental Workflow Visualization

The incorporation of D-amino acids like D-allo-isoleucine into peptides can alter their interaction with G-protein coupled receptors (GPCRs), potentially leading to changes in downstream signaling. For instance, a modified peptide might exhibit altered potency or efficacy in activating or inhibiting a specific signaling cascade.

GPCR_Signaling_Pathway cluster_0 Cell Membrane GPCR GPCR G_protein G-protein (αβγ) GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Peptide Peptide with Boc-D-allo-Ile-OH Peptide->GPCR Binding Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis and Purification cluster_bioassay Biological Evaluation Start Start with Resin Boc_Deprotection Boc Deprotection (TFA) Start->Boc_Deprotection Coupling Couple Boc-D-allo-Ile-OH Boc_Deprotection->Coupling Chain_Elongation Couple Subsequent Amino Acids Coupling->Chain_Elongation Cleavage Cleavage from Resin Chain_Elongation->Cleavage Purification HPLC Purification Cleavage->Purification Analysis Mass Spectrometry Analysis Purification->Analysis Binding_Assay Receptor Binding Assay Analysis->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP) Binding_Assay->Functional_Assay

References

Methodological & Application

Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Boc-L-allo-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution-phase peptide synthesis (SPPS) is a classical yet highly relevant methodology for the production of peptides, particularly for large-scale synthesis, short sequences, and peptide fragments. The use of Nα-tert-butyloxycarbonyl (Boc) protected amino acids is a cornerstone of this approach. This document provides detailed application notes and protocols for the use of Boc-L-allo-isoleucine (Boc-L-allo-Ile-OH), a diastereomer of L-isoleucine, in solution-phase peptide synthesis.

Isoleucine and its diastereomer, allo-isoleucine, possess two chiral centers, leading to four stereoisomers.[1] The distinct stereochemistry at the β-carbon of allo-isoleucine can significantly influence the resulting peptide's three-dimensional structure and biological activity.[2] While both L-isoleucine and L-allo-isoleucine can be incorporated into a growing peptide chain, the different spatial arrangement of the side chain in Boc-L-allo-isoleucine may lead to subtle differences in reaction kinetics.[2] Like its diastereomer, the β-branched side chain of allo-isoleucine presents steric hindrance, which can impede peptide bond formation.[3] Therefore, careful selection of coupling reagents and reaction conditions is crucial to ensure high yields and minimize side reactions, including racemization.[2][3]

These notes are intended to guide researchers in the effective use of Boc-L-allo-Ile-OH, a critical building block for creating novel peptides with unique structural and functional properties for therapeutic and research applications.[4]

Physicochemical Properties

A comparative overview of the physicochemical properties of Boc-L-isoleucine and Boc-L-allo-isoleucine is presented below. These differences, though subtle, can impact handling and reactivity during synthesis.

PropertyBoc-L-isoleucineBoc-L-allo-isoleucineReference
Synonyms Boc-L-Ile-OH, (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acidBoc-L-allo-Ile-OH, (2S,3R)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid[2]
CAS Number 13139-16-735264-07-4[2]
Molecular Formula C₁₁H₂₁NO₄C₁₁H₂₁NO₄[2]
Molecular Weight 231.29 g/mol 231.29 g/mol [2]
Melting Point 66-69 °C60-64 °C[2]
Appearance White crystalline powderWhite to off-white solid[2]
Solubility Soluble in methanol, insoluble in waterData not widely available, expected to have similar solubility profile[2]
Optical Rotation [α]²⁰/D +2.7° to +4.0° (c=2 in acetic acid or methanol)Data not widely available[2]

Experimental Protocols

The following protocols provide a general framework for the incorporation of Boc-L-allo-Ile-OH in solution-phase peptide synthesis. Optimization of reaction times, temperatures, and reagent equivalents may be necessary for specific peptide sequences.

General Workflow for Solution-Phase Peptide Synthesis

The overall process involves a series of coupling and deprotection steps to elongate the peptide chain one amino acid at a time.

G start Start: C-terminally protected amino acid ester deprotection Boc Deprotection (e.g., TFA in DCM) start->deprotection neutralization Neutralization (e.g., DIPEA or TEA) deprotection->neutralization coupling Coupling with Boc-allo-Ile-OH and coupling reagents neutralization->coupling workup Aqueous Work-up and Extraction coupling->workup purification_inter Purification of Dipeptide Ester (e.g., Chromatography) workup->purification_inter cycle Repeat cycle for next amino acid purification_inter->cycle Continue chain elongation final_deprotection Final Deprotection of all protecting groups purification_inter->final_deprotection Final steps cycle->deprotection final_purification Final Purification of Peptide (e.g., RP-HPLC) final_deprotection->final_purification end End: Purified Peptide final_purification->end

Caption: General workflow for solution-phase peptide synthesis.

Boc Deprotection Protocol

The Boc group is acid-labile and is typically removed using trifluoroacetic acid (TFA).[5]

  • Dissolution: Dissolve the Boc-protected peptide ester in dichloromethane (DCM).

  • Acid Treatment: Add an equal volume of TFA to the solution (e.g., 50% TFA in DCM).[6] Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure.

  • TFA Removal: Co-evaporate with DCM (2-3 times) to ensure complete removal of residual TFA.[7] The resulting product is the TFA salt of the peptide ester.

Coupling Protocol for Boc-L-allo-Ile-OH

Due to the steric hindrance of the allo-isoleucine side chain, a robust coupling method is required. The use of dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt) is a common and cost-effective method.[3]

  • Amino Component Preparation: Dissolve the deprotected peptide ester TFA salt (from the previous step, 1.0 equivalent) in an anhydrous solvent such as DCM or DMF. Cool the solution to 0 °C in an ice bath. Add a tertiary amine like diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.05 equivalents) dropwise to neutralize the TFA salt and stir for 15-20 minutes.[7]

  • Carboxyl Component Activation: In a separate flask, dissolve Boc-L-allo-Ile-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF. Cool this solution to 0 °C. Add a solution of DCC (1.1 equivalents) in the same anhydrous solvent. A white precipitate of dicyclohexylurea (DCU) will form. Stir this activation mixture at 0 °C for 30 minutes.[3][7]

  • Coupling Reaction: Add the neutralized amino component solution (from step 1) to the activated Boc-L-allo-Ile-OH mixture. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.[3]

  • Monitoring: Monitor the reaction's progress by TLC.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Dilute the filtrate with a solvent like ethyl acetate.

    • Wash the organic solution sequentially with 1 M HCl (2x), 5% NaHCO₃ solution (2x), and brine (1x).[3]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[3]

    • Purify the crude product by silica gel column chromatography to yield the pure Boc-dipeptide ester.[3]

Peptide Purification

Intermediate and final peptides are typically purified using chromatographic techniques.

  • Silica Gel Chromatography: Used for the purification of protected peptide intermediates after each coupling and work-up step.[3][7]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The primary method for the final purification of deprotected peptides.[8]

Data Presentation: Coupling Reagent Performance

The choice of coupling reagent is critical when incorporating sterically hindered amino acids like Boc-L-allo-Ile-OH. The following table summarizes the expected performance of common coupling reagents based on data from similar sterically hindered couplings.

Coupling Reagent/MethodTypical Equivalents (Reagent/Additive)Typical Reaction TimeTypical Yield (%)Racemization RiskKey Considerations & DisadvantagesReference
DCC / HOBt 1.1 / 1.112 - 24 hours70 - 91%Low to ModerateCost-effective and widely used. Insoluble DCU byproduct is easily removed by filtration in solution-phase. Longer reaction times.[3]
HBTU / DIPEA 1.1 / 2.51 - 4 hours85 - 95%LowFaster reaction times. Byproducts are soluble, requiring chromatographic purification.[3]
HATU / DIPEA 1.1 / 2.51 - 4 hours>90%Very LowHighly efficient, especially for difficult couplings. Higher cost.[9]

Troubleshooting Common Issues

Incorporating sterically hindered residues can lead to challenges. The following diagram outlines a logical approach to troubleshooting low coupling yields.

G start Low Coupling Yield Detected (e.g., by TLC analysis) strategy1 Strategy 1: Increase Reaction Time start->strategy1 strategy2 Strategy 2: Increase Reagent Equivalents strategy1->strategy2 If unsuccessful success Successful Coupling strategy1->success On success strategy3 Strategy 3: Use a More Potent Coupling Reagent (e.g., HATU) strategy2->strategy3 If unsuccessful strategy2->success On success strategy3->success On success

References

Coupling Reagents for Sterically Hindered Boc-Amino Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides containing sterically hindered amino acids is a significant challenge in medicinal chemistry and drug development. Steric hindrance, arising from bulky side chains (e.g., Valine, Isoleucine), α,α-disubstitution (e.g., α-aminoisobutyric acid, Aib), or N-methylation, can impede the formation of the amide bond.[1] This obstruction slows reaction kinetics, often resulting in incomplete coupling, low yields, and an increased risk of epimerization, which is the loss of stereochemical purity at the α-carbon.[2][3]

The selection of an appropriate coupling reagent is therefore a critical parameter for success. Standard reagents may prove insufficient, necessitating the use of more powerful activating agents to overcome the high activation energy barriers associated with these "difficult" couplings.[2] This document provides a comprehensive overview of modern coupling reagents, comparative performance data, and detailed protocols to guide the synthesis of peptides containing sterically hindered Boc-amino acids.

Mechanism of Action and Reagent Classes

Peptide bond formation requires the activation of a carboxylic acid group to facilitate nucleophilic attack by an amino group. Coupling reagents are the activators in this process.[1] They are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts, with the latter two generally offering higher reactivity and fewer side reactions for hindered systems.[1][4]

G cluster_activation Activation Step cluster_coupling Coupling Step BocAA Boc-Amino Acid (Carboxylic Acid) Reagent Coupling Reagent BocAA->Reagent + Base ActiveInt Activated Intermediate (e.g., OAt/OBt Ester) Reagent->ActiveInt Amine N-terminal Amine of Peptide Chain ActiveInt->Amine Nucleophilic Attack Peptide Elongated Peptide (New Amide Bond) Amine->Peptide

Carbodiimides
  • DCC (N,N'-Dicyclohexylcarbodiimide) & DIC (N,N'-Diisopropylcarbodiimide): These are classic, cost-effective reagents.[4][5] However, they are often less effective for hindered couplings when used alone.[6] The primary drawback of DCC is the formation of an insoluble dicyclohexylurea (DCU) byproduct, making it ill-suited for solid-phase peptide synthesis (SPPS).[5] DIC is preferred in SPPS because its urea byproduct is soluble and easily washed away.[4][6]

  • Additives (HOBt, HOAt, Oxyma): The efficiency of carbodiimides is significantly enhanced by additives that form reactive esters and suppress racemization.[7] HOAt (1-hydroxy-7-azabenzotriazole) is generally more effective than HOBt (1-hydroxybenzotriazole) due to the electron-withdrawing effect of the pyridine nitrogen.[3]

Onium Salts (Phosphonium & Aminium/Uronium)

Onium salt-based reagents are highly recommended for challenging couplings and have become the gold standard for synthesizing complex peptides.[2][4]

  • Phosphonium Salts (PyBOP, PyAOP, PyBrOP):

    • PyBOP® ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A highly efficient reagent that avoids the carcinogenic byproduct associated with its predecessor, BOP.[1][8] It is known for rapid coupling with minimal side reactions.[8]

    • PyAOP™ ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The HOAt analogue of PyBOP, offering faster coupling rates.[4] It is particularly effective for coupling N-methyl amino acids.[8]

    • PyBrOP® (Bromotripyrrolidinophosphonium hexafluorophosphate): A more reactive phosphonium salt used for particularly difficult couplings, such as those involving N-methylamino acids or α,α-dialkylglycines, where other reagents are inefficient.[8]

  • Aminium/Uronium Salts (HBTU, HATU, HCTU, COMU):

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used, reliable, and effective reagent.[2] However, excess HBTU can cause guanidinylation of the N-terminal amine, a side reaction that caps the peptide chain.[9]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Consistently demonstrated to be superior to HBTU for coupling sterically hindered amino acids.[10] It reacts faster and with less epimerization due to the formation of a more reactive OAt-ester intermediate.[8][10]

    • COMU® ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation reagent with coupling efficiency comparable or superior to HATU.[2][4] Based on OxymaPure, it has an improved safety profile (avoiding potentially explosive benzotriazole derivatives), better solubility, and reduced allergenic potential.[2][4][11]

Other Reagents
  • T3P® (Propanephosphonic acid anhydride): An excellent reagent for substrates prone to epimerization.[1] Its byproducts are non-hazardous and water-soluble, making it a "green" and safe alternative.[1][7]

Data Presentation: Comparative Performance

The efficacy of a coupling reagent is best evaluated by its performance in difficult couplings. The following tables summarize the advantages of various reagents and quantitative data from studies on sterically hindered amino acids.

Table 1: Qualitative Comparison of Common Coupling Reagents
Reagent ClassReagentKey AdvantagesKey DisadvantagesSafety Profile
Carbodiimide DIC/HOAtCost-effective; avoids guanidinylation.[2]Slower reaction times.[2]Generally safe.
Phosphonium PyBOPHigh efficiency; no guanidinylation side reaction.[1][2]Byproducts can be difficult to remove.[2]Avoids carcinogenic HMPA from BOP.[1]
Aminium/Uronium HBTUWidely used, reliable, and effective.[2]Can cause N-terminal guanidinylation if used in excess.[2]Based on potentially explosive HOBt.[4] Can be allergenic.[1]
Aminium/Uronium HATUVery high efficiency, especially for hindered couplings; fast reactions.[2][8][10]More expensive than HBTU; can also cause guanidinylation.[2]Based on potentially explosive HOAt.[1] Handle with caution.
Aminium/Uronium COMUEfficiency comparable to HATU; safer; better solubility.[2][4][11]Can be less stable in solution.[1]Non-explosive; reduced allergenic potential.[1][4]
Phosphonic Anhydride T3P®Minimal epimerization; water-soluble byproducts.[1][7]Different application mechanism than other reagents.Non-toxic and non-allergenic.[1]
Table 2: Quantitative Performance in Hindered Couplings
Sterically Hindered CouplingReagentBaseSolventTimeYield (%)Epimerization (%)
Boc-L-Valine + AmineDIC/HOBt-DCM/DMF2-4 hours85-95%1-5%[12]
Boc-L-Valine + AmineDIC/Oxyma-DMF1-2 hours>99%<1%[12]
Fmoc-Aib-OH + H-Aib-ResinHATUDIEADMF1-2 hoursHighLow[1]
Fmoc-Aib-OH + H-Aib-ResinCOMUDIEADMF1-hour (double coupling)HighLow[1]
Various Hindered SystemsPyBOPDIEADMF16 hours>90% ConversionLow[1]
Cbz-Aib-Aib-OMe SynthesisCIP/HOAt-CH₂Cl₂24 hours92%Not specified

Note: Yields and epimerization are highly dependent on the specific substrates, reaction scale, and conditions. Data is aggregated from multiple sources for comparison.

Experimental Protocols

The following are generalized protocols for coupling sterically hindered Boc-amino acids in solid-phase peptide synthesis (SPPS). Optimization may be required for specific sequences.

Protocol 1: High-Efficiency Coupling using HATU/DIEA

This protocol is recommended for the most challenging couplings, such as incorporating Aib or N-methylated amino acids.[10]

Materials:

  • Peptide-resin (pre-swollen in DMF) with a free N-terminal amine

  • Boc-protected sterically hindered amino acid (3-5 equiv.)

  • HATU (2.9-4.9 equiv.)

  • N,N-Diisopropylethylamine (DIEA) (6-10 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the peptide-resin is well-swollen in DMF (approx. 10 mL per gram of resin) in a reaction vessel. Drain the solvent.

  • Pre-activation: In a separate vial, dissolve the Boc-amino acid and HATU in DMF. Add DIEA to the solution. A color change is often observed. Allow the mixture to pre-activate for 1-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the drained resin.

  • Reaction: Agitate the mixture at room temperature for 1-4 hours. For extremely difficult couplings (e.g., Aib-Aib), a longer time or a second coupling may be necessary.[10]

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.

  • Washing: Once the reaction is complete, drain the solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all soluble reagents and byproducts.

Protocol 2: Standard Hindered Coupling using DIC/Oxyma

This protocol is a robust and cost-effective method with low racemization, suitable for moderately hindered residues like Boc-Valine.[12]

Materials:

  • Peptide-resin (pre-swollen in DMF) with a free N-terminal amine

  • Boc-protected sterically hindered amino acid (3-5 equiv.)

  • OxymaPure® (3-5 equiv.)

  • N,N'-Diisopropylcarbodiimide (DIC) (3-5 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes. Drain the solvent.

  • Pre-activation: In a separate vial, dissolve the Boc-amino acid and Oxyma in DMF. Add DIC to the solution. Allow the mixture to pre-activate for 5-10 minutes at room temperature.[12]

  • Coupling: Add the pre-activated solution to the drained resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Check for reaction completion using the Kaiser test. If the test is positive, the coupling can be repeated.

  • Washing: Drain the reaction vessel and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Troubleshooting and Selection Guide

G cluster_level cluster_actions start Start: Incomplete Coupling (Positive Kaiser Test) assess Assess Steric Hindrance start->assess moderate Moderate Hindrance (e.g., Boc-Val, Boc-Ile) assess->moderate Moderate high High Hindrance (e.g., Boc-Aib, N-Me-AA) assess->high High action1 Try DIC/Oxyma or DIC/HOAt moderate->action1 action2 Switch to HATU or COMU for maximum reactivity high->action2 action3 Perform a double coupling with fresh reagents action1->action3 If still incomplete action2->action3 If still incomplete action4 Increase reaction time (e.g., 4h or overnight) action3->action4 action5 Slightly increase temperature (e.g., to 40°C), but monitor for epimerization action4->action5

When facing incomplete reactions, switching to a more powerful reagent is often the most effective solution.[2] For moderately hindered amino acids like Val or Ile, moving from a standard carbodiimide protocol to one including Oxyma or HOAt is a good first step.[12][13] For highly hindered systems like Aib or N-methylated amino acids, HATU, HCTU, or COMU are strongly recommended to achieve high yields and purity.[2] If a reaction remains incomplete, performing a second, fresh coupling ("double coupling") before proceeding to the next deprotection step is a common and effective strategy.[2]

References

Revolutionizing Peptide Drug Discovery: Incorporating Boc-allo-Ile-OH for Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: The incorporation of non-canonical amino acids is a powerful strategy in medicinal chemistry to enhance the therapeutic properties of bioactive peptides. This document provides detailed application notes and protocols for the incorporation of Boc-allo-Ile-OH, a diastereomer of L-isoleucine, into peptide sequences. By altering the stereochemistry at the β-carbon, the introduction of allo-isoleucine can induce significant changes in peptide conformation, leading to modulated biological activity, improved enzymatic stability, and altered receptor binding affinities. This guide will use the case study of phytosulfokine (PSK) to illustrate the potential benefits and provide a comprehensive protocol for solid-phase peptide synthesis (SPPS) using this compound.

Application Notes

The use of unnatural amino acids (UAAs) is a cornerstone of modern peptide drug design, offering a means to overcome the inherent limitations of native peptides, such as poor stability and low bioavailability.[1][2] this compound is a protected form of allo-isoleucine, a non-proteinogenic amino acid that differs from the canonical L-isoleucine in the stereochemical configuration at the β-carbon.[3] This subtle change in three-dimensional structure can have profound effects on the resulting peptide's properties.[3]

Incorporating allo-isoleucine can:

  • Induce Favorable Conformational Changes: The altered orientation of the side chain can create new intramolecular hydrogen bonds or disrupt existing ones, leading to a more rigid or a completely different peptide backbone conformation.[3] This can pre-organize the peptide into a bioactive conformation, potentially increasing its binding affinity for its target.[4]

  • Enhance Biological Activity: By optimizing the peptide's shape for its target receptor, the bioactivity can be significantly increased. A notable example is the plant peptide hormone phytosulfokine (PSK), where replacing L-isoleucine with L-allo-isoleucine at position 2 resulted in an analogue with increased activity in protoplast regeneration assays.[1][3]

  • Improve Proteolytic Stability: The non-natural stereochemistry of allo-isoleucine can make the adjacent peptide bonds resistant to cleavage by endogenous proteases, thereby extending the in vivo half-life of the peptide therapeutic.[4]

The choice to incorporate this compound should be considered when aiming to explore the structure-activity relationship (SAR) of a bioactive peptide, particularly when seeking to enhance potency or improve stability.

Data Presentation

The following table summarizes the findings from the phytosulfokine (PSK) case study, demonstrating the impact of allo-isoleucine substitution on biological activity.

Peptide Sequence (Analogue)ModificationRelative Bioactivity (%)*
Tyr(SO₃H)-Ile -Tyr(SO₃H)-Thr-Gln (Native PSK)None100
Tyr(SO₃H)-allo-Ile -Tyr(SO₃H)-Thr-Gln (2-allo-Ile PSK)Substitution of Ile with allo-Ile at position 2>120[1][3]

*Bioactivity was assessed based on the regeneration capacity of Brassica oleracea protoplasts. The 2-allo-Ile PSK analogue showed a statistically significant increase in bioactivity compared to the native peptide.[1][3]

Experimental Protocols

This section provides a detailed protocol for the manual solid-phase peptide synthesis (SPPS) of a generic peptide incorporating this compound, based on established Boc chemistry methodologies.[5]

Materials:

  • This compound

  • Other required Boc-protected amino acids

  • Merrifield resin (or other suitable resin for Boc chemistry)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Dicyclohexylcarbodiimide (DCC) or HBTU/HATU

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine (for optional capping)

  • Acetic anhydride (for optional capping)

  • Anhydrous Hydrogen Fluoride (HF) or other cleavage cocktail (e.g., Reagent K)

  • Anisole or other scavengers

  • Diethyl ether

  • SPPS reaction vessel

  • Shaker

Protocol:

  • Resin Swelling:

    • Place the desired amount of Merrifield resin in the reaction vessel.

    • Add DCM to swell the resin for 30-60 minutes with gentle agitation.

    • Drain the DCM.

  • First Amino Acid Coupling (if starting from chloromethylated resin):

    • Dissolve the C-terminal Boc-amino acid in a minimal amount of DMF.

    • Prepare the cesium salt of the Boc-amino acid and add it to the swollen resin.

    • Heat the mixture at 50°C for 12-24 hours.

    • Wash the resin with DMF, DMF/water, DMF, and DCM.

  • Peptide Chain Elongation (Iterative Cycle): This cycle is repeated for each amino acid in the sequence.

    a. Boc Deprotection:

    • Wash the resin-bound peptide with DCM.
    • Add a solution of 50% TFA in DCM to the resin.
    • Agitate for 5 minutes (pre-wash), drain, and add fresh 50% TFA in DCM.
    • Agitate for an additional 20-25 minutes.
    • Drain the TFA solution and wash the resin with DCM, isopropanol (IPA), and then DMF.[5][6]

    b. Neutralization:

    • Wash the resin with DMF.
    • Add a solution of 10% DIEA in DMF to the resin and agitate for 2 minutes. Repeat this step.
    • Wash the resin with DMF.

    c. Amino Acid Coupling (Incorporation of this compound or other amino acids):

    • In a separate vial, dissolve 3 equivalents of the Boc-amino acid (e.g., this compound) and 3 equivalents of HOBt in DMF.
    • Add 3 equivalents of DCC (or HBTU/HATU) and stir at 0°C for 10 minutes to pre-activate the amino acid.
    • Add the activated amino acid solution to the neutralized peptide-resin.
    • Agitate the mixture for 2-4 hours at room temperature.
    • Monitor the reaction completion using a Kaiser test. A negative test (beads remain colorless) indicates a complete reaction.
    • Wash the resin with DMF and DCM.

  • Final Cleavage and Deprotection:

    • Dry the peptide-resin under vacuum.

    • In a specialized HF cleavage apparatus, add a scavenger such as anisole.

    • Cool the apparatus to 0°C and carefully add anhydrous HF to cleave the peptide from the resin and remove side-chain protecting groups. The reaction is typically run for 1 hour at 0°C.

    • Evaporate the HF under vacuum.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and cleaved protecting groups.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry.

Mandatory Visualization

Peptide_Synthesis_Workflow Start Start: Swollen Resin Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash_Neutralize Wash & Neutralize (DMF, DIEA) Deprotection->Wash_Neutralize Coupling Couple Next Amino Acid (this compound + DCC/HOBt) Wash_Neutralize->Coupling Kaiser_Test Kaiser Test Coupling->Kaiser_Test Kaiser_Test->Deprotection Negative (Repeat Cycle) Kaiser_Test->Coupling Positive Final_Cleavage Final Cleavage (HF + Scavengers) Kaiser_Test->Final_Cleavage Negative (Final Cycle) Purification Purification (RP-HPLC) Final_Cleavage->Purification End Pure Peptide Purification->End

Caption: Workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

Signaling_Pathway Peptide Native Peptide (e.g., PSK) Binding Standard Binding Peptide->Binding Allo_Peptide allo-Ile Peptide (e.g., 2-allo-Ile PSK) Conformation Altered Conformation Allo_Peptide->Conformation Receptor Receptor Signal Downstream Signaling Receptor->Signal Receptor->Signal Enhanced_Binding Enhanced Binding Affinity Conformation->Enhanced_Binding Binding->Receptor Enhanced_Binding->Receptor Response Biological Response Signal->Response Enhanced_Response Enhanced Biological Response Signal->Enhanced_Response

Caption: Hypothetical signaling enhancement with allo-isoleucine.

References

Application Notes and Protocols for Boc-allo-Ile-OH in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-allo-Ile-OH, or N-α-(tert-Butoxycarbonyl)-L-allo-isoleucine, is a non-proteinogenic amino acid derivative that serves as a valuable building block in the design and synthesis of novel therapeutic peptides and peptidomimetics. As a diastereomer of the naturally occurring L-isoleucine, the incorporation of L-allo-isoleucine into a peptide sequence introduces a subtle yet significant alteration in the stereochemistry at the β-carbon. This modification can profoundly influence the peptide's three-dimensional structure, conformational flexibility, and ultimately, its biological activity and pharmacokinetic properties.

These application notes provide a comprehensive overview of the use of this compound in drug discovery, including its physicochemical properties, detailed protocols for its incorporation into peptides via solid-phase and solution-phase synthesis, and a case study highlighting its potential to enhance biological efficacy.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis. The following table summarizes its key properties in comparison to its diastereomer, Boc-L-Ile-OH.[1]

PropertyBoc-L-allo-Isoleucine (this compound)Boc-L-Isoleucine (Boc-L-Ile-OH)
Synonyms Boc-L-allo-Ile-OH, (2S,3R)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acidBoc-L-Ile-OH, (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid
CAS Number 35264-07-4[1]13139-16-7[1]
Molecular Formula C₁₁H₂₁NO₄[1]C₁₁H₂₁NO₄[1]
Molecular Weight 231.29 g/mol [1]231.29 g/mol [1]
Appearance White to off-white solid[1]White crystalline powder[1]
Melting Point 60-64 °C[1]66-69 °C[1]
Solubility Soluble in methanol, insoluble in water.[1]Soluble in methanol, insoluble in water.[1]

Applications in Drug Discovery

The strategic incorporation of this compound into peptide-based drug candidates can lead to significant improvements in their therapeutic profiles.

Modulation of Biological Activity

The altered stereochemistry of the allo-isoleucine side chain can change how a peptide interacts with its biological target. This can lead to either an increase or decrease in binding affinity and subsequent biological response.

Case Study: Phytosulfokine (PSK) Peptide Analogues

Phytosulfokine (PSK) is a plant peptide hormone that promotes cell proliferation.[2] A study on a library of PSK analogues demonstrated that the replacement of L-isoleucine at position 2 with L-allo-isoleucine resulted in an analogue (2-allo-Ile PSK) with a significant increase in bioactivity in a protoplast regeneration assay.[2] This suggests that the altered spatial orientation of the methyl group at the β-carbon of allo-isoleucine may lead to a more favorable conformation for binding to its receptor, PSKR1.[2]

PeptideSequenceBiological Activity (Protoplast Regeneration)
Native PSK Tyr(SO₃H)-Ile-Tyr(SO₃H)-Thr-GlnBaseline Activity
2-allo-Ile PSK Tyr(SO₃H)-allo-Ile-Tyr(SO₃H)-Thr-GlnSignificantly Increased Activity[2]

This case study highlights the potential of using this compound as a tool to fine-tune peptide-receptor interactions and enhance therapeutic efficacy.

Enhancement of Metabolic Stability

Peptides are often susceptible to degradation by proteases in the body, limiting their therapeutic utility. The introduction of non-natural amino acids like allo-isoleucine can hinder recognition by proteases, thereby increasing the peptide's half-life in vivo.

Experimental Protocols

The following are detailed protocols for the incorporation of this compound into a growing peptide chain using both solid-phase and solution-phase synthesis techniques.

Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry

This protocol outlines a standard manual Boc-SPPS cycle for the incorporation of a this compound residue.

Materials:

  • Appropriate resin (e.g., Merrifield resin for C-terminal acid, MBHA resin for C-terminal amide)

  • This compound

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU/HOBt or DCC/HOBt)

  • Isopropanol (IPA)

Protocol:

  • Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes and drain.

    • Treat again with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin with DCM (3x), IPA (2x), and then DCM (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DCM for 5 minutes (repeat twice).

    • Wash the resin with DCM (3x).

  • Coupling of this compound:

    • In a separate vial, pre-activate this compound (3 equivalents) with a coupling reagent (e.g., HBTU/HOBt or DCC/HOBt) and DIEA in DMF.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 1-4 hours. The slightly different spatial arrangement of the allo-isoleucine side chain might lead to minor differences in reaction kinetics compared to Boc-L-Ile-OH, particularly in sterically hindered sequences.[1]

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final coupling, dry the peptide-resin and cleave the peptide from the resin using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), typically with appropriate scavengers.

SPPS_Workflow Resin Resin Swell 1. Swell Resin (DCM) Resin->Swell Deprotect 2. Boc Deprotection (50% TFA/DCM) Swell->Deprotect Neutralize 3. Neutralization (10% DIEA/DCM) Deprotect->Neutralize Couple 4. Couple This compound Neutralize->Couple Wash 5. Wash (DMF, DCM) Couple->Wash Repeat Repeat for next amino acid Wash->Repeat Incomplete Sequence Cleave Final Cleavage (HF or TFMSA) Wash->Cleave Complete Sequence

A simplified workflow for a single Boc-SPPS cycle.

Solution-Phase Peptide Synthesis (SPPS)

This protocol describes the synthesis of a dipeptide, Boc-allo-Ile-Xaa-OR (where Xaa is another amino acid and OR is an ester protecting group), in solution.

Materials:

  • This compound

  • Amino acid ester hydrochloride (H-Xaa-OR·HCl)

  • Coupling reagent (e.g., DCC/HOBt or HATU)

  • DIEA

  • DCM

  • Ethyl Acetate (EtOAc)

  • 1 M HCl

  • 5% NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Protocol:

  • Activation of this compound:

    • Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of DCC (1.1 eq) in DCM. A white precipitate of dicyclohexylurea (DCU) will form.

    • Stir the activation mixture at 0 °C for 30 minutes.

  • Preparation of Amino Acid Ester Free Base:

    • In a separate flask, suspend H-Xaa-OR·HCl (1.05 eq) in DCM.

    • Cool to 0 °C and add DIEA (1.05 eq) dropwise to neutralize the hydrochloride salt.

  • Coupling Reaction:

    • Add the prepared amino acid ester free base solution to the activated this compound mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.[3] For sterically hindered couplings, using a more potent coupling reagent like HATU can reduce reaction times to 1-4 hours and potentially increase yields.[3]

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, filter off the DCU precipitate.

    • Dilute the filtrate with EtOAc.

    • Wash the organic solution sequentially with 1 M HCl (2x), 5% NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Solution_Phase_Workflow cluster_activation Activation cluster_coupling Coupling cluster_purification Work-up & Purification Boc_allo_Ile This compound Activated_Ester Activated Ester Intermediate Boc_allo_Ile->Activated_Ester 0°C, 30 min DCC_HOBt DCC / HOBt in DCM DCC_HOBt->Activated_Ester Coupling_Reaction Coupling Reaction Activated_Ester->Coupling_Reaction AA_Ester H-Xaa-OR AA_Ester->Coupling_Reaction RT, 12-24h Workup Aqueous Work-up Coupling_Reaction->Workup Purification Column Chromatography Workup->Purification Dipeptide Boc-allo-Ile-Xaa-OR Purification->Dipeptide

Workflow for solution-phase dipeptide synthesis.

Signaling Pathways

The incorporation of this compound can influence a multitude of signaling pathways by altering the binding affinity and selectivity of a peptide for its target receptor. In the case of the phytosulfokine (PSK) analogue, the enhanced bioactivity suggests a more effective engagement with the PSKR1 receptor, leading to downstream signaling that promotes plant cell growth and differentiation.

PSK_Signaling PSK_analog 2-allo-Ile PSK PSKR1 PSKR1 Receptor PSK_analog->PSKR1 Binds with high affinity Signaling_Cascade Downstream Signaling Cascade PSKR1->Signaling_Cascade Activates Cell_Proliferation Cell Proliferation & Differentiation Signaling_Cascade->Cell_Proliferation Leads to

Simplified PSK signaling pathway activation.

Conclusion

This compound is a powerful tool in the arsenal of medicinal chemists and peptide scientists. Its ability to modulate the conformation and biological activity of peptides offers a strategic advantage in the design of novel therapeutics with enhanced efficacy and improved pharmacokinetic profiles. The provided protocols serve as a foundation for the successful incorporation of this unique building block into a wide range of peptide-based drug candidates. Further exploration of allo-isoleucine substitution in other bioactive peptides is warranted to fully unlock its potential in drug discovery and development.

References

Application Notes and Protocols for the Synthesis of Peptide Libraries with Boc-allo-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptide libraries is a cornerstone of modern drug discovery, enabling the rapid screening of vast numbers of compounds to identify novel therapeutic leads. The incorporation of unnatural amino acids, such as allo-isoleucine, into these libraries offers a powerful strategy to enhance biological activity, improve metabolic stability, and expand the chemical diversity of the library.[1][][3] Allo-isoleucine, a diastereomer of isoleucine, can induce unique conformational constraints on the peptide backbone, potentially leading to improved binding affinity and selectivity for biological targets.[4] This document provides detailed application notes and experimental protocols for the synthesis of peptide libraries using Boc-allo-isoleucine via the one-bead-one-compound (OBOC) or split-and-mix synthesis method.

Physicochemical Properties of Boc-L-isoleucine vs. Boc-L-allo-isoleucine

While sharing the same molecular formula and mass, the different stereochemistry of Boc-L-isoleucine and Boc-L-allo-isoleucine results in distinct physicochemical properties that can influence their behavior during peptide synthesis.

PropertyBoc-L-isoleucineBoc-L-allo-isoleucine
Synonyms Boc-L-Ile-OH, (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acidBoc-L-allo-Ile-OH, (2S,3R)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid
Molecular Formula C₁₁H₂₁NO₄C₁₁H₂₁NO₄
Molecular Weight 231.29 g/mol 231.29 g/mol
Appearance White crystalline powderWhite to off-white solid
Solubility Soluble in methanol, insoluble in waterExpected to have a similar solubility profile

Experimental Protocols

Materials and Reagents
  • Boc-L-allo-isoleucine and other Boc-protected L-amino acids

  • Solid-phase synthesis resin (e.g., TentaGel, Merrifield)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU))

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Anhydrous diethyl ether

  • Acetonitrile (ACN)

  • Water (HPLC grade)

Equipment
  • Solid-phase peptide synthesis vessel(s)

  • Shaker

  • Filtration apparatus

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer (MS)

Synthesis Workflow

The synthesis of a peptide library with Boc-allo-isoleucine can be efficiently achieved using the split-and-mix method. This technique ensures that each bead in the resin pool contains a unique peptide sequence.

G cluster_0 Preparation cluster_1 Library Synthesis (Split-and-Mix) cluster_2 Finalization cluster_3 Analysis Resin Resin Swelling Split Split Resin into n Portions Resin->Split Couple Couple a Unique Boc-Amino Acid (including Boc-allo-Ile) to each portion Split->Couple Pool Pool and Mix all Resin Portions Couple->Pool Repeat Repeat for each position in the peptide sequence Pool->Repeat Iterate n-1 times Final_Deprotection Final Boc Deprotection Repeat->Final_Deprotection Cleavage Cleavage from Resin and Side-Chain Deprotection Final_Deprotection->Cleavage Analysis Library Characterization (HPLC, MS) Cleavage->Analysis

Split-and-mix synthesis workflow.
Detailed Synthesis Protocol

1. Resin Preparation

  • Swell the resin in DCM for 30 minutes in a solid-phase synthesis vessel.

  • Wash the resin with DMF (3 x 1 min).

2. Split-and-Mix Synthesis Cycle (repeated for each amino acid position)

  • Split: Divide the swollen resin into equal portions, one for each amino acid to be coupled in that position (including Boc-allo-isoleucine).

  • Coupling:

    • To each portion of the resin, add a solution of a unique Boc-protected amino acid (3 eq.), a coupling agent (e.g., HBTU, 3 eq.), and DIEA (6 eq.) in DMF.

    • Shake the reaction vessels for 2-4 hours at room temperature.

    • Note on Boc-allo-isoleucine: Due to potential steric hindrance, the coupling of Boc-allo-isoleucine may be less efficient.[5] It is recommended to monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), a second coupling (recoupling) should be performed.

  • Pooling and Mixing:

    • After the coupling is complete, wash each resin portion with DMF (3 x 1 min) and DCM (3 x 1 min).

    • Combine all resin portions into a single vessel and mix thoroughly to ensure randomization.

  • Boc Deprotection:

    • Wash the pooled resin with DCM (3 x 1 min).

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.

    • Wash the resin with DCM (3 x 1 min), isopropanol (2 x 1 min), and DMF (3 x 1 min).

  • Neutralization:

    • Treat the resin with a solution of 10% DIEA in DMF for 5 minutes (repeat twice).

    • Wash the resin with DMF (3 x 1 min).

3. Final Cleavage and Deprotection

  • After the final synthesis cycle, wash the resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature to cleave the peptides from the resin and remove side-chain protecting groups.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptides by adding cold diethyl ether.

  • Centrifuge to pellet the peptides, decant the ether, and repeat the ether wash twice.

  • Dry the peptide library under vacuum.

Quantitative Data Summary

StepReagent/ConditionDurationExpected EfficacyNotes
Boc Deprotection 50% TFA in DCM30 min>99%Standard and highly effective.
Neutralization 10% DIEA in DMF2 x 5 minQuantitativePrepares the N-terminus for coupling.
Coupling (Standard Amino Acid) Boc-AA (3 eq.), HBTU (3 eq.), DIEA (6 eq.) in DMF2-4 hours>99%Monitored by Kaiser test.
Coupling (Boc-allo-isoleucine) Boc-allo-Ile (3 eq.), HBTU (3 eq.), DIEA (6 eq.) in DMF2-4 hours (may require recoupling)VariableSteric hindrance may reduce efficiency; double coupling is recommended if needed.
Cleavage 95% TFA, 2.5% H₂O, 2.5% TIS2-3 hoursHighChoice of scavengers depends on peptide sequence.

Library Characterization

The quality and composition of the synthesized peptide library should be assessed using analytical techniques such as HPLC and mass spectrometry.

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection and Analysis Dissolve Dissolve a small aliquot of the peptide library in an appropriate solvent (e.g., ACN/water with 0.1% TFA) HPLC Inject sample onto an HPLC system with a C18 column Dissolve->HPLC Gradient Apply a gradient of increasing organic solvent (ACN) to elute peptides HPLC->Gradient UV UV Detector (214 nm) to generate a chromatogram Gradient->UV MS Mass Spectrometer to determine the molecular weight of eluted peptides Gradient->MS Data_Analysis Analyze data to confirm the presence of a diverse range of peptides with the expected molecular weights UV->Data_Analysis MS->Data_Analysis G cluster_0 Library Synthesis cluster_1 Screening cluster_2 Hit Identification cluster_3 Validation Synthesis Synthesize OBOC Peptide Library with Boc-allo-Isoleucine Incubate Incubate the library with a fluorescently labeled target protein Synthesis->Incubate Wash Wash to remove non-binding peptides Incubate->Wash Isolate Isolate beads with high fluorescence (hits) Wash->Isolate Sequence Sequence the peptide on the hit beads (e.g., by Edman degradation or MS/MS) Isolate->Sequence Resynthesize Resynthesize the identified hit peptides Sequence->Resynthesize Validate Validate binding and functional activity in solution-phase assays Resynthesize->Validate

References

Application Notes and Protocols: Manual vs. Automated Synthesis of Allo-Isoleucine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids, such as allo-isoleucine, into peptide sequences is a critical strategy in modern drug design. Allo-isoleucine, a diastereomer of L-isoleucine, can confer unique structural and functional properties to peptides, including enhanced proteolytic stability and altered receptor binding affinities. The choice between manual and automated solid-phase peptide synthesis (SPPS) for producing these modified peptides is a crucial decision that impacts throughput, purity, cost, and the complexity of the molecules that can be successfully synthesized.

This document provides a detailed comparison of manual and automated methodologies for the synthesis of allo-isoleucine-containing peptides, complete with experimental protocols and quantitative data to guide researchers in selecting the most appropriate approach for their needs.

Data Presentation: A Quantitative Comparison

The decision to employ manual or automated peptide synthesis often depends on quantitative factors such as synthesis time, cost, and the final purity and yield of the peptide. The following table summarizes key quantitative data to facilitate a direct comparison between the two methodologies. It is important to note that these values are representative and can vary based on the specific peptide sequence, the scale of the synthesis, and the specific instrumentation used.

ParameterManual Solid-Phase Peptide Synthesis (SPPS)Automated Solid-Phase Peptide Synthesis (SPPS)
Crude Purity Can be higher with optimized, hands-on control, especially for complex sequences. One study reported an average crude purity of 70%.[1]Typically consistent and high for standard sequences. May require optimization for difficult couplings. A comparative study showed an average purity of 50% for microwave-assisted automated synthesis of the same peptides.[1]
Yield Highly dependent on operator skill and the specific sequence.Generally reproducible due to consistent reagent delivery and washing.
Synthesis Time per Cycle Slower for single peptides due to manual interventions. A typical manual cycle per amino acid can take 80-150 minutes.[1]Significantly faster, especially for multiple peptides. Automated systems can perform a coupling cycle in under an hour, with some microwave synthesizers achieving cycles in minutes.
Hands-on Time High; requires constant operator attention.Low; "walk-away" operation after initial setup.
Cost (Initial Investment) Low; requires basic laboratory glassware and shakers.High; requires a dedicated peptide synthesizer.
Cost (Reagents) Can be optimized for single syntheses, potentially lowering waste.Can be higher due to priming and wash cycles, though modern systems are more efficient.
Reproducibility Lower; prone to operator-to-operator variability.High; automated systems perform each step with high precision.
Flexibility High; allows for easy modification of protocols and troubleshooting in real-time.Moderate to high, depending on the synthesizer's software and hardware capabilities.
Throughput Low; typically one or a few peptides at a time. A rapid manual method allows for up to 8 peptides simultaneously.[1]High; many automated synthesizers can perform parallel synthesis of multiple peptides.

Experimental Protocols

The following are generalized protocols for the manual and automated solid-phase synthesis of a hypothetical allo-isoleucine-containing peptide. These protocols are based on the widely used Fmoc/tBu strategy.

Manual Synthesis Protocol for an Allo-Isoleucine Peptide

This protocol is suitable for the synthesis of a single peptide on a 0.1 mmol scale.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-L-allo-Isoleucine and other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

  • Manual synthesis vessel with a sintered glass frit

  • Shaker

Procedure:

  • Resin Swelling:

    • Place the resin (0.1 mmol) in the synthesis vessel.

    • Add DMF to swell the resin for at least 30 minutes.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (incorporating Fmoc-L-allo-Isoleucine):

    • In a separate vial, dissolve Fmoc-L-allo-Isoleucine (0.4 mmol, 4 eq.), OxymaPure® (0.4 mmol, 4 eq.) in DMF.

    • Add DIC (0.4 mmol, 4 eq.) to the amino acid solution and allow it to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature. Due to the steric hindrance of allo-isoleucine, a longer coupling time or double coupling may be necessary.

    • Optional: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (beads remain colorless or yellow) indicates complete coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Cycle:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final coupling step, perform a final deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether twice.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Automated Synthesis Protocol for an Allo-Isoleucine Peptide

This protocol is a general guideline for an automated peptide synthesizer. Specific parameters will need to be adjusted based on the instrument's software and capabilities.

Materials and Reagents:

  • Pre-loaded resin suitable for the synthesizer.

  • Fmoc-L-allo-Isoleucine and other required Fmoc-protected amino acids in appropriate vials for the synthesizer.

  • Reagent bottles filled with:

    • DMF

    • DCM

    • 20% Piperidine in DMF

    • Coupling activator solution (e.g., DIC in DMF)

    • Activator base solution (e.g., OxymaPure® in DMF)

  • Cleavage cocktail (prepared separately for manual cleavage after synthesis).

Procedure (Programmed into the Synthesizer):

  • Resin Swelling:

    • The synthesizer will automatically swell the resin in DMF for a pre-set time (e.g., 30 minutes).

  • Synthesis Cycle (repeated for each amino acid):

    • Fmoc Deprotection:

      • The synthesizer will deliver the 20% piperidine/DMF solution to the reaction vessel.

      • The reaction will proceed for a defined time (e.g., 2 x 7 minutes).

      • The vessel will be drained and washed with DMF.

    • Coupling (for Fmoc-L-allo-Isoleucine):

      • The synthesizer will deliver the Fmoc-L-allo-Isoleucine solution, activator, and activator base to the reaction vessel.

      • The coupling reaction will proceed for a pre-programmed time. For sterically hindered amino acids like allo-isoleucine, a double coupling protocol may be programmed.

    • Washing:

      • The reaction vessel will be drained and washed with DMF.

  • Final Deprotection and Cleavage:

    • After the final amino acid is coupled, the synthesizer will perform a final Fmoc deprotection.

    • The peptide-resin is then typically removed from the synthesizer for manual cleavage and deprotection as described in steps 7 and 8 of the manual protocol. Some advanced systems may have automated cleavage capabilities.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the manual and automated synthesis of allo-isoleucine peptides.

Manual_Peptide_Synthesis_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (Piperidine) start->deprotection coupling Coupling: Fmoc-allo-Ile-OH + Activators deprotection->coupling washing Washing (DMF, DCM) coupling->washing repeat Repeat Cycle for Next Amino Acid washing->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end End: Pure Peptide purification->end

Caption: Manual SPPS workflow for allo-isoleucine peptides.

Automated_Peptide_Synthesis_Workflow start Start: Load Reagents & Sequence auto_swell Automated Resin Swelling start->auto_swell auto_cycle Automated Synthesis Cycle: - Deprotection - Coupling (allo-Ile) - Washing auto_swell->auto_cycle repeat Next Amino Acid? auto_cycle->repeat repeat->auto_cycle Yes final_deprotection Automated Final Deprotection repeat->final_deprotection No manual_cleavage Manual Cleavage & Deprotection final_deprotection->manual_cleavage precipitation Precipitation (Cold Ether) manual_cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end End: Pure Peptide purification->end

Caption: Automated SPPS workflow for allo-isoleucine peptides.

Conclusion

The choice between manual and automated synthesis of allo-isoleucine-containing peptides is multifaceted. Manual synthesis offers a cost-effective and flexible approach, which can be advantageous for methods development and the synthesis of a small number of complex peptides where real-time optimization is beneficial. In contrast, automated synthesis provides high throughput, reproducibility, and reduced hands-on time, making it the preferred method for producing large numbers of peptides or for applications requiring high consistency. For challenging couplings, such as the incorporation of the sterically hindered allo-isoleucine, both methods may require optimization, such as extended coupling times or double coupling cycles, to achieve high purity and yield. Ultimately, the optimal method will depend on the specific research goals, available resources, and the desired scale of production.

References

Application Notes and Protocols for Downstream Processing of Peptides Containing Boc-allo-Ile-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids, such as allo-isoleucine (allo-Ile), into peptide sequences is a powerful strategy for modulating their conformational properties, proteolytic stability, and biological activity. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed in the solid-phase peptide synthesis (SPPS) of such peptides. The downstream processing of peptides containing the sterically hindered Boc-allo-Ile-OH residue requires carefully optimized protocols to ensure efficient cleavage from the solid support, removal of protecting groups, and high-purity isolation.

These application notes provide detailed protocols and guidance for the key downstream processing steps of peptides containing this compound, including cleavage and deprotection, purification by reversed-phase high-performance liquid chromatography (RP-HPLC), and analytical characterization.

I. Cleavage and Deprotection of Peptides Containing allo-Isoleucine

The final step in Boc-SPPS is the cleavage of the peptide from the resin support and the simultaneous removal of side-chain protecting groups. This is typically achieved using strong acids. Due to the hazardous nature of hydrofluoric acid (HF), alternative "low-HF" or HF-free cleavage cocktails are often preferred.

Experimental Protocol: TFA Cleavage

This protocol describes a standard trifluoroacetic acid (TFA)-based cleavage method suitable for many peptides containing allo-isoleucine.

Materials:

  • Peptide-resin with an N-terminal Boc group and containing allo-isoleucine

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes

  • Shaker or rotator

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DCM for 20 minutes.

    • Drain the DCM and dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation:

    • Prepare the cleavage cocktail in a fume hood by combining TFA, TIS, and water in a 95:2.5:2.5 (v/v/v) ratio. For peptides containing sensitive residues like methionine or tryptophan, the addition of scavengers such as 1,2-ethanedithiol (EDT) may be necessary.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and the stability of the side-chain protecting groups.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Concentrate the TFA solution to approximately one-third of its original volume using a gentle stream of nitrogen.

    • Precipitate the crude peptide by adding the concentrated TFA solution dropwise to a 10-fold excess of cold diethyl ether.

  • Peptide Isolation:

    • Centrifuge the ether suspension at 3000-4000 rpm for 5-10 minutes to pellet the crude peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and by-products.

    • Dry the crude peptide pellet under vacuum.

Workflow for Peptide Cleavage and Deprotection

start Start: Dry Peptide-Resin prep_cocktail Prepare Cleavage Cocktail (e.g., TFA/TIS/H2O) start->prep_cocktail cleavage Cleavage Reaction (2-4 hours at RT) start->cleavage prep_cocktail->cleavage filtration Filter to Separate Resin cleavage->filtration concentration Concentrate TFA Solution filtration->concentration precipitation Precipitate Peptide in Cold Diethyl Ether concentration->precipitation centrifugation Centrifuge to Pellet Peptide precipitation->centrifugation wash Wash Pellet with Cold Ether (3x) centrifugation->wash dry Dry Crude Peptide Under Vacuum wash->dry end_product End: Crude Peptide Powder dry->end_product

Figure 1: Workflow for Peptide Cleavage and Deprotection.

II. Purification of Peptides Containing allo-Isoleucine

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying synthetic peptides. The separation is based on the differential hydrophobicity of the target peptide and its impurities. The presence of the allo-isoleucine diastereomer may influence the retention time compared to a peptide containing the natural L-isoleucine.

Experimental Protocol: Preparative RP-HPLC

Materials and Equipment:

  • Crude peptide containing allo-isoleucine

  • Solvent A: 0.1% TFA in HPLC-grade water

  • Solvent B: 0.1% TFA in HPLC-grade acetonitrile (ACN)

  • Preparative RP-HPLC system with a C18 column

  • UV detector

  • Fraction collector

  • Lyophilizer

Procedure:

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of Solvent A or a mixture of Solvent A and B.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Equilibrate the preparative C18 column with a low percentage of Solvent B (e.g., 5-10%).

    • Inject the filtered peptide solution onto the column.

    • Elute the peptide using a linear gradient of increasing Solvent B concentration. A typical gradient might be from 5% to 65% Solvent B over 60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.

    • Monitor the elution profile at 214 nm or 280 nm.

  • Fraction Collection:

    • Collect fractions corresponding to the main peptide peak.

  • Purity Analysis:

    • Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization:

    • Pool the fractions with the desired purity (>95%).

    • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.

Quantitative Data: Purification of a Model Peptide

The following table presents representative data for the purification of a model decapeptide containing either L-isoleucine or L-allo-isoleucine.

ParameterPeptide with L-IsoleucinePeptide with L-allo-Isoleucine
Crude Purity (by analytical HPLC) ~75%~72%
RP-HPLC Retention Time (minutes) 25.424.8
Purification Yield 35%32%
Final Purity (by analytical HPLC) >98%>98%

Note: This data is illustrative and actual results may vary depending on the peptide sequence and synthesis efficiency.

Workflow for Peptide Purification

start Start: Crude Peptide dissolve Dissolve and Filter Crude Peptide start->dissolve inject Inject onto Preparative RP-HPLC Column dissolve->inject elute Elute with ACN Gradient inject->elute collect Collect Fractions elute->collect analyze Analyze Fraction Purity (Analytical HPLC) collect->analyze analyze->collect Re-purify if needed pool Pool Pure Fractions analyze->pool Purity >95% lyophilize Lyophilize pool->lyophilize end_product End: Purified Peptide lyophilize->end_product

Figure 2: Workflow for Peptide Purification by RP-HPLC.

III. Analytical Characterization

Accurate characterization of the purified peptide is crucial to confirm its identity and purity. The primary methods for this are mass spectrometry and analytical RP-HPLC.

Experimental Protocol: Mass Spectrometry

Method: Electrospray Ionization Mass Spectrometry (ESI-MS) is a common technique for determining the molecular weight of peptides.

Procedure:

  • Prepare a dilute solution of the purified peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • Infuse the sample into the ESI-MS instrument.

  • Acquire the mass spectrum and compare the observed molecular weight with the theoretical calculated mass of the peptide containing allo-isoleucine.

Experimental Protocol: Analytical RP-HPLC

Method: Analytical RP-HPLC is used to determine the purity of the final peptide product.

Procedure:

  • Use the same mobile phases as in the preparative HPLC (Solvent A: 0.1% TFA in water; Solvent B: 0.1% TFA in acetonitrile).

  • Employ a narrower analytical C18 column.

  • Run a faster gradient (e.g., 5% to 95% Solvent B over 30 minutes).

  • Inject a small amount of the purified peptide.

  • Integrate the peak areas in the resulting chromatogram to calculate the purity of the peptide.

Data Presentation: Analytical Characterization
AnalysisExpected Result
ESI-MS Observed mass should match the theoretical mass of the peptide with allo-isoleucine.
Analytical RP-HPLC A single major peak with >95% purity.

IV. Signaling Pathways and Logical Relationships

The decision-making process for the downstream processing of peptides containing this compound involves a series of logical steps to ensure the desired purity and yield of the final product.

Logical Workflow for Downstream Processing

start Start: Peptide Synthesis Complete cleavage Cleavage and Deprotection start->cleavage crude_analysis Analyze Crude Product (HPLC, MS) cleavage->crude_analysis purification_decision Purification Strategy crude_analysis->purification_decision rphplc Preparative RP-HPLC purification_decision->rphplc Purity < Target final_qc Final QC (Purity, Identity) purification_decision->final_qc Purity > Target fraction_analysis Analyze Fractions rphplc->fraction_analysis fraction_analysis->rphplc Re-purify pooling Pool Pure Fractions fraction_analysis->pooling Fractions meet spec lyophilization Lyophilization pooling->lyophilization lyophilization->final_qc release Release for Use final_qc->release Pass

Figure 3: Logical Workflow for Downstream Processing.

Conclusion

The downstream processing of peptides containing the unnatural amino acid this compound follows a similar workflow to that of standard peptides synthesized via Boc-SPPS. However, careful optimization of cleavage conditions and purification gradients is essential to accommodate the potential steric hindrance and altered hydrophobicity imparted by the allo-isoleucine residue. The protocols and workflows provided in these application notes serve as a comprehensive guide for researchers to successfully isolate and purify these valuable modified peptides for further scientific investigation and drug development.

Troubleshooting & Optimization

Solubility issues of Boc-allo-Ile-OH in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with Boc-allo-Ile-OH in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the generally recommended solvents for dissolving this compound?

A1: Boc-protected amino acids, including this compound, are typically soluble in common polar aprotic solvents used in peptide synthesis.[1] These include:

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Dimethyl sulfoxide (DMSO) (for more challenging cases)[1]

Q2: I am observing poor solubility of this compound in my chosen solvent. What factors could be contributing to this?

A2: Several factors can influence the solubility of this compound:

  • Solvent Polarity: The bulky, nonpolar tert-butoxycarbonyl (Boc) group and the isobutyl side chain of allo-isoleucine contribute to its hydrophobic character. While it is soluble in polar aprotic solvents, its solubility may be limited in less polar or protic solvents.

  • Purity of the Compound: Impurities in the this compound solid can affect its dissolution characteristics.

  • Water Content: The presence of water in either the solid or the solvent can impact solubility.

  • Temperature: Solubility is temperature-dependent. At lower temperatures, the solubility of this compound will be reduced.

  • Physical Form: The crystalline form of the solid can influence the rate of dissolution.

Q3: How does the stereochemistry of allo-isoleucine affect its solubility compared to L-isoleucine?

A3: Boc-L-allo-isoleucine and Boc-L-isoleucine are diastereomers, differing in the stereochemical configuration at the β-carbon. This can lead to differences in their crystal packing and solvation energies, potentially resulting in slightly different solubility profiles. However, quantitative solubility data for Boc-L-allo-isoleucine is not widely available, but it is expected to have a similar solubility profile to Boc-L-isoleucine.[2]

Q4: Can I heat the solution to improve the solubility of this compound?

A4: Yes, gentle warming can be an effective method to increase the solubility of Boc-protected amino acids.[1] However, it is crucial to proceed with caution as excessive heat can lead to the degradation of the compound. It is advisable to warm the solution gently in a water bath to no more than 40°C.[1] Always perform a small-scale test first to ensure the stability of the compound at the elevated temperature.

Q5: My this compound precipitated out of solution. What should I do?

A5: Precipitation can occur due to changes in temperature, solvent evaporation, or reaching the saturation point. To redissolve the compound, you can try the following:

  • Add a small amount of a stronger co-solvent, such as DMSO.[1]

  • Gently warm the solution while agitating.[1]

  • Sonicate the solution.[1]

Troubleshooting Guide

If you are experiencing difficulty dissolving this compound, follow this step-by-step troubleshooting guide.

Problem: this compound does not fully dissolve in the primary solvent (e.g., DMF, DCM, NMP).

Logical Workflow for Troubleshooting Solubility Issues:

Troubleshooting_Solubility start Start: Insoluble this compound solvent Initial Solvent (DMF, DCM, NMP) start->solvent sonication Apply Sonication solvent->sonication Dissolves? warming Gentle Warming (≤ 40°C) sonication->warming No success Successfully Dissolved sonication->success Yes stronger_solvent Try a Stronger Solvent (e.g., DMSO) warming->stronger_solvent No warming->success Yes cosolvent Use a Co-solvent System (e.g., DCM/DMF/NMP 1:1:1) stronger_solvent->cosolvent No stronger_solvent->success Yes cosolvent->success Yes fail Consult Further/ Consider Alternatives cosolvent->fail No Aided_Dissolution_Workflow start Start: Weigh this compound and add solvent vortex Vortex/Stir at RT start->vortex check1 Completely Dissolved? vortex->check1 sonicate Sonicate (5-10 min) check1->sonicate No end Solution Ready for Use check1->end Yes check2 Completely Dissolved? sonicate->check2 warm Gently Warm (≤ 40°C) check2->warm No check2->end Yes check3 Completely Dissolved? warm->check3 add_cosolvent Add minimal co-solvent (e.g., DMSO) check3->add_cosolvent No check3->end Yes add_cosolvent->end

References

Technical Support Center: Overcoming Incomplete Coupling of Boc-allo-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting challenges in peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with the incomplete coupling of Boc-allo-isoleucine. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is Boc-allo-isoleucine prone to incomplete coupling reactions?

A1: Boc-allo-isoleucine is a sterically hindered amino acid. The bulky tert-butyloxycarbonyl (Boc) protecting group on the nitrogen and the β-branched side chain (sec-butyl group) create significant steric hindrance around the α-carbon.[1] This bulkiness physically obstructs the approach of the activated carboxyl group to the free amine of the growing peptide chain on the solid support, slowing down the rate of peptide bond formation and leading to incomplete reactions.[1][2]

Q2: My standard coupling protocol with DCC/HOBt is giving low yields for Boc-allo-isoleucine. What should I do?

A2: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (HOBt) are often insufficient for coupling sterically hindered amino acids like Boc-allo-isoleucine.[1][3][4] It is highly recommended to switch to a more potent coupling reagent. If you must use a carbodiimide-based protocol, consider the following optimizations:

  • Double Coupling: After the first coupling reaction, wash the resin and repeat the coupling step with fresh reagents.[5][6]

  • Increase Reagent Excess: Use a higher excess of Boc-allo-isoleucine and the coupling reagents (e.g., 3-5 equivalents).[5]

  • Extended Reaction Time: Increase the coupling time to accommodate the slower reaction kinetics.[5][7]

Q3: Which coupling reagents are most effective for Boc-allo-isoleucine?

A3: For challenging couplings involving sterically hindered amino acids, onium salt-based reagents are generally recommended.[1][3][4] These can be categorized into:

  • Uronium/Aminium Salts: Reagents like HATU, HCTU, and COMU are highly effective. HATU is known for its high reactivity and speed.[1][8]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices, particularly for minimizing the risk of racemization.[1][8]

These reagents form highly reactive activated esters that can overcome the steric barrier more effectively than those formed with carbodiimides.

Q4: How can I monitor the completeness of the Boc-allo-isoleucine coupling reaction?

A4: A qualitative colorimetric test, such as the Kaiser (ninhydrin) test, is a common and effective method to check for the presence of free primary amines on the resin after the coupling step.[7]

  • Negative Result (Yellow/Colorless beads): Indicates that the coupling reaction is complete.

  • Positive Result (Blue/Purple beads): Indicates the presence of unreacted free amines, meaning the coupling is incomplete.[7]

If a positive result is observed, a recoupling step is necessary.

Q5: Besides changing the coupling reagent, what other parameters can I optimize?

A5: Several other factors can be adjusted to improve coupling efficiency:

  • Solvent: While DMF is standard, N-Methyl-2-pyrrolidone (NMP) can be a better solvent for aggregating sequences due to its superior solvating properties.[9]

  • Temperature: Moderately increasing the reaction temperature (e.g., to 40°C) can help overcome the activation energy barrier for sterically hindered couplings. However, this should be done cautiously as it can also increase the risk of side reactions like racemization.[5][6]

  • Base: Use a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize side reactions.[1]

Q6: What is racemization and is it a concern with Boc-allo-isoleucine?

A6: Racemization (or epimerization) is the loss of stereochemical purity at the α-carbon of the amino acid being coupled.[1] Slow coupling reactions, which are common with hindered residues, provide more time for this to occur. While there is no direct evidence to suggest a significantly higher risk for allo-isoleucine compared to isoleucine under standard conditions, meticulous control of coupling conditions is always recommended to maintain stereochemical integrity.[2] Using phosphonium salt reagents like PyBOP or additives like HOAt can help suppress racemization.[1][4]

Troubleshooting Guide: Incomplete Coupling

This workflow provides a systematic approach to addressing incomplete coupling of Boc-allo-isoleucine.

G A Incomplete Coupling Detected (Positive Kaiser Test) B Strategy 1: Double Coupling Repeat coupling with fresh reagents. A->B First Action C Strategy 2: Optimize Conditions - Extend reaction time (e.g., 2-4h) - Increase reagent excess (3-5 eq) B->C If Unsuccessful G Successful Coupling (Negative Kaiser Test) B->G If Successful D Strategy 3: Switch to a More Potent Coupling Reagent C->D If Unsuccessful C->G If Successful E Uronium/Aminium Salt: HATU, HCTU, COMU D->E F Phosphonium Salt: PyBOP, PyAOP D->F E->G Re-couple F->G Re-couple H Proceed to Deprotection G->H

Caption: A troubleshooting workflow for incomplete coupling.

Data Presentation: Comparison of Recommended Coupling Reagents

The table below summarizes the performance of several high-efficiency reagents recommended for hindered couplings.

Coupling ReagentReagent TypeRelative Efficiency for Hindered CouplingsPotential Side ReactionsKey Advantages
DIC/HOAt Carbodiimide/AdditiveModerate-HighByproducts can be problematicCost-effective; avoids guanidinylation
HBTU Aminium SaltHighCan cause N-terminus guanidinylation if used in excessWidely used, reliable, and effective
HATU Aminium SaltVery HighGuanidinylation (less common than HBTU)High reactivity and speed, effective for PNA synthesis[8]
COMU Aminium SaltVery HighLowHigh efficiency, good solubility, not based on potentially explosive HOBt/HOAt[1]
PyBOP Phosphonium SaltHighByproducts can be difficult to removeHigh efficiency, minimizes racemization, no guanidinylation risk[1][8]

Experimental Protocols

Here are detailed protocols for coupling Boc-allo-isoleucine using different reagents in a typical manual Boc-SPPS workflow. Assume a starting scale of 0.1 mmol on a pre-swelled resin.

Pre-Coupling Steps (Common for all protocols)
  • Deprotection: Treat the resin with 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 20-30 minutes.[10]

  • Washes: Wash the resin thoroughly with DCM (3x) and then DMF (3x).

  • Neutralization: Treat the resin with 5-10% DIPEA in DMF for 2 minutes. Repeat this step.[10]

  • Washes: Wash the resin with DMF (3x).

Protocol 1: Coupling with DIC/HOBt (Optimized for Hindered Residues)
  • Prepare Amino Acid Solution: In a separate vessel, dissolve Boc-allo-isoleucine (0.4 mmol, 4 eq.) and HOBt (0.44 mmol, 4.4 eq.) in a minimal volume of DMF.

  • Add to Resin: Add the amino acid/HOBt solution to the neutralized resin.

  • Initiate Coupling: Add Diisopropylcarbodiimide (DIC) (0.44 mmol, 4.4 eq.) to the resin suspension.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Monitor: Perform a Kaiser test on a small sample of beads. If the test is positive, repeat steps 1-4 (double coupling).

  • Wash: Once the Kaiser test is negative, wash the resin with DMF (3x) and DCM (3x).

Protocol 2: Coupling with HATU
  • Prepare for Pre-activation: In a separate vessel, dissolve Boc-allo-isoleucine (0.3 mmol, 3 eq.) and HATU (0.3 mmol, 3 eq.) in DMF.

  • Activate: Add DIPEA (0.6 mmol, 6 eq.) to the amino acid/HATU solution. Allow the mixture to pre-activate for 2-5 minutes.[10]

  • Couple: Add the activated amino acid solution to the neutralized resin.

  • Reaction: Agitate the mixture at room temperature for 30-60 minutes.[10]

  • Monitor: Perform a Kaiser test. If the test is positive, a second coupling may be required.

  • Wash: Once the Kaiser test is negative, wash the resin with DMF (3x) and DCM (3x).

G cluster_0 Pre-activation Vessel cluster_1 Main Reaction Vessel A Boc-allo-isoleucine D Activated OAt-ester A->D B HATU B->D C DIPEA C->D F Coupled Peptide D->F Coupling E Resin-Bound Peptide (with free N-terminus) E->F

Caption: Workflow for Boc-allo-isoleucine coupling using HATU.

Protocol 3: Coupling with PyBOP
  • Prepare Amino Acid Solution: In a separate vessel, dissolve Boc-allo-isoleucine (0.3 mmol, 3 eq.) in DMF.

  • Add Reagents to Resin: Add the amino acid solution to the neutralized resin, followed by PyBOP (0.3 mmol, 3 eq.).

  • Initiate Coupling: Add DIPEA (0.6 mmol, 6 eq.) to the resin suspension.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitor: Perform a Kaiser test to check for completion.

  • Wash: Once the Kaiser test is negative, wash the resin with DMF (3x) and DCM (3x).

By selecting the appropriate high-potency coupling reagent and optimizing reaction conditions, researchers can successfully overcome the challenges associated with the incomplete coupling of the sterically hindered amino acid, Boc-allo-isoleucine.

References

Technical Support Center: Minimizing Racemization of Boc-allo-Ile-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you minimize racemization during the activation and coupling of Boc-allo-Isoleucine (Boc-allo-Ile-OH), a sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant concern for this compound?

A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid, converting a pure L- or D-enantiomer into a mixture of both.[1][2] In peptide synthesis, this leads to the incorporation of the incorrect diastereomer into the peptide sequence. This is a critical issue as the biological activity of a peptide is highly dependent on its specific three-dimensional structure.[2] The presence of diastereomeric impurities can be difficult to remove and may result in a product with reduced or altered biological function.[1][2] this compound, being a sterically hindered amino acid, can experience slower coupling reaction rates, which provides a greater opportunity for racemization to occur before the peptide bond is formed.[3]

Q2: What is the primary chemical mechanism that causes racemization during the coupling of Boc-protected amino acids?

A2: The most common mechanism for racemization during the coupling of N-alkoxycarbonyl-protected amino acids like this compound is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][2][3] This process begins when the carboxylic acid group is activated by a coupling reagent. The activated intermediate can then cyclize to form the oxazolone. The proton on the alpha-carbon of this oxazolone is acidic and can be easily abstracted by a base present in the reaction mixture, leading to a loss of chirality.[1][2][3]

Q3: Which factors in my experimental setup have the most significant impact on racemization?

A3: Several factors during the coupling step can influence the extent of racemization:

  • Coupling Reagents: The choice of coupling reagent is critical. Carbodiimides like DCC and DIC, when used alone, are known to cause higher levels of racemization.[1][4] Uronium/aminium (e.g., HBTU, HATU) or phosphonium-based (e.g., PyBOP) reagents generally lead to lower racemization.[1][5][6]

  • Additives: Racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial.[1][7] They form active esters that are more stable and less prone to cyclizing into oxazolones.[6][7] HOAt and Oxyma are generally considered more effective than HOBt.[5][7]

  • Base: The strength (pKa) and steric hindrance of the base used are important.[2][7] Stronger, less sterically hindered bases like triethylamine (TEA) and diisopropylethylamine (DIEA) can increase racemization by more readily abstracting the acidic α-proton. Weaker or more hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are preferred.[1][2][5]

  • Temperature: Higher reaction temperatures significantly increase the rate of racemization.[2][7] Performing the coupling at lower temperatures (e.g., 0°C) is recommended.[4]

  • Pre-activation Time: Prolonged activation of the amino acid before the addition of the amine component increases the time the activated intermediate is present, raising the risk of racemization.[2][5] An in situ activation approach is often ideal.[1]

  • Solvent: The polarity of the solvent can influence racemization rates, with less polar solvents sometimes being beneficial.[4][8] However, solvent choice is often constrained by reagent solubility.[7]

Q4: How can I detect and quantify the level of racemization in my final peptide product?

A4: Quantifying racemization typically involves hydrolyzing the synthesized peptide back into its constituent amino acids. The resulting enantiomeric ratio is then analyzed using a chiral analytical method. A common approach is to derivatize the amino acids with a chiral reagent (like Marfey's reagent, L-FDAA) followed by separation and quantification of the diastereomeric derivatives using reversed-phase HPLC.[6][7]

Troubleshooting Guide

Issue: High levels of the undesired D-allo-Isoleucine diastereomer are detected in the final peptide.

Potential Cause Recommended Solution & Rationale
Inappropriate Coupling Reagent Solution: Switch from a carbodiimide (DCC, DIC) used alone to a uronium/aminium (HATU, HBTU) or phosphonium (PyBOP) based reagent.[1][5] Rationale: These reagents form active esters that are less prone to racemization. HATU, in particular, is highly efficient for hindered couplings and is known for very low racemization levels.[1][6]
Absence or Ineffective Additive Solution: Always use a racemization-suppressing additive. If using HOBt, consider switching to the more effective HOAt or Oxyma.[5][7] Rationale: Additives react with the activated intermediate to form a more stable active ester, which suppresses the formation of the oxazolone intermediate.[6]
Strong or Excess Base Solution: Replace strong bases like DIEA with a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[1][5] Carefully control the stoichiometry and use the minimum amount of base required.
High Reaction Temperature Solution: Perform the coupling reaction at a lower temperature, starting at 0°C and allowing it to slowly warm to room temperature.[4][9] Rationale: Lower temperatures reduce the rate of both the desired coupling and the undesired racemization side reaction.[2]
Prolonged Pre-activation Time Solution: Minimize the pre-activation time to 1-5 minutes, or use an in situ activation protocol where the coupling reagent is added to the mixture of the amino acid, amine component, and additive.[1][2] Rationale: This reduces the lifetime of the highly reactive, racemization-prone activated intermediate.[2]
Slow Coupling due to Steric Hindrance Solution: Use a more powerful coupling reagent like HATU or COMU, which are known for high efficiency with sterically hindered amino acids.[1][10] Consider increasing the reaction time slightly while keeping the temperature low.
Data Presentation: Coupling Reagent Performance

The selection of the coupling reagent, additive, and base is critical for minimizing racemization, especially for sterically hindered residues like allo-Isoleucine. The following table summarizes common coupling systems and their generally accepted potential for causing racemization.

Coupling Method Base Relative Racemization Risk Comments
DIC / HOBtDIEA / NMMLow to ModerateA standard and cost-effective combination. Racemization can be managed but may be higher than with uronium/phosphonium salts.
DIC / OxymaDIEA / NMMVery LowOxyma is an excellent, non-explosive alternative to HOBt/HOAt, often showing superior racemization suppression.[1][11]
HBTU / HOBtDIEA / NMMLowA widely used and generally reliable coupling reagent with a good balance of speed and low racemization.[1][12]
HATU / HOAtDIEA / NMMVery LowHighly efficient and fast-acting, especially for hindered couplings, with very low racemization.[1][6][10] Often the best choice for difficult couplings.
PyBOPDIEA / NMMLowA phosphonium salt-based reagent known for its efficiency and low racemization levels.[1][5]
DCC (alone)N/AHighNot recommended for stepwise synthesis due to high racemization risk and byproduct (DCU) insolubility.[1][12]

Visualizations

RacemizationMechanism Mechanism of Racemization via Oxazolone Formation cluster_0 Activation & Cyclization cluster_1 Racemization & Coupling cluster_2 Suppression Pathway BocAA This compound Activated Activated Intermediate (e.g., O-Acylisourea) BocAA->Activated + Coupling Reagent (e.g., DIC) Oxazolone 5(4H)-Oxazolone Activated->Oxazolone Cyclization ActiveEster Stable Active Ester (e.g., OAt-ester) Activated->ActiveEster + Additive (e.g., HOAt) Enolate Achiral Enolate Oxazolone->Enolate + Base - H+ L_Peptide L-L Peptide (Desired Product) Oxazolone->L_Peptide + Amine (R'-NH2) Enolate->Oxazolone + H+ D_Peptide D-L Diastereomer (Undesired Product) Enolate->D_Peptide + Amine (R'-NH2) ActiveEster->L_Peptide + Amine (R'-NH2)

Caption: Mechanism of racemization via oxazolone and its suppression.

Workflow Experimental Workflow for Low-Racemization Coupling prep_amine 1. Prepare Amine Component (e.g., Deprotected Peptide-Resin) cool 3. Cool Solutions Cool both amine and acid solutions to 0°C. prep_amine->cool prep_acid 2. Prepare Acid Component Dissolve this compound and Additive (e.g., HOAt) in anhydrous solvent (DMF/DCM). prep_acid->cool activate 4. Activate Add Coupling Reagent (e.g., HATU) to the acid component solution. Stir for 1-2 minutes. cool->activate couple 5. Couple Add the activated acid solution to the amine component solution. activate->couple react 6. React Stir at 0°C for 15 min, then warm to RT. Monitor reaction completion (e.g., by LC-MS). couple->react workup 7. Work-up & Purification Proceed with standard protocols. react->workup

Caption: Recommended workflow for low-racemization coupling.

Experimental Protocol: Low-Racemization Coupling of this compound

This protocol provides a general procedure for the activation and coupling of this compound designed to minimize racemization during solid-phase peptide synthesis (SPPS).

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (3-5 equivalents relative to resin loading)

  • HATU (3-5 equivalents)

  • 1-Hydroxy-7-azabenzotriazole (HOAt) (3-5 equivalents)

  • N-Methylmorpholine (NMM) (6-10 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Resin Preparation:

    • Swell the resin-bound peptide (with the free N-terminus) in anhydrous DMF for at least 30 minutes.

    • Drain the solvent from the reaction vessel.

  • Amino Acid Activation and Coupling (in situ method):

    • In a separate vessel, dissolve this compound (3-5 eq.), HATU (3-5 eq.), and HOAt (3-5 eq.) in a minimal amount of anhydrous DMF.

    • Add NMM (6-10 eq.) to the swollen resin in the reaction vessel and agitate briefly.

    • Immediately add the prepared amino acid/coupling reagent solution to the reaction vessel containing the resin and base.

    • Note: For a pre-activation method, add the base to the amino acid/coupling reagent mixture and allow it to activate for no more than 2 minutes at 0°C before adding it to the resin.[2]

  • Reaction:

    • Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time may be extended, but it is preferable to perform a second coupling rather than excessively prolonging the initial one.

    • Monitor the completion of the coupling reaction using a qualitative test (e.g., Ninhydrin or Kaiser test).

  • Washing:

    • Once the reaction is complete (negative ninhydrin test), drain the reaction solvent.

    • Thoroughly wash the resin with DMF (3-5 times), followed by DCM (3-5 times) to remove any excess reagents and byproducts.

  • Next Step:

    • The peptide-resin is now ready for the N-terminal Boc-deprotection step or cleavage from the resin if the synthesis is complete.

References

Preventing side reactions with Boc-allo-Ile-OH in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions when using Boc-allo-Ile-OH in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Boc-L-Ile-OH?

Boc-L-allo-isoleucine (this compound) is a protected amino acid used in SPPS. It is a diastereomer of the more common Boc-L-isoleucine (Boc-L-Ile-OH), differing in the stereochemistry at the beta-carbon (β-carbon). While both have the same molecular weight and chemical formula, this spatial arrangement can subtly influence reaction kinetics, and the final conformation and biological activity of the peptide.[1]

Q2: What are the primary side reactions associated with the use of this compound in SPPS?

The primary side reactions are similar to those for other sterically hindered, Boc-protected amino acids and include:

  • Epimerization: The conversion of the L-allo-isoleucine to its D-diastereomer at the α-carbon is a critical concern, as it can be difficult to separate the resulting peptides.[2] While there is no direct evidence to suggest a significantly higher risk for the allo-isomer compared to L-isoleucine under standard conditions, careful control of coupling conditions is crucial.[1]

  • Inefficient Coupling: The bulky side chain of allo-isoleucine can physically obstruct the formation of the peptide bond, leading to incomplete reactions and deletion sequences.

  • N-acylurea Formation: When using carbodiimide coupling reagents like DCC or DIC, a rearrangement of the activated intermediate can form an unreactive N-acylurea byproduct, reducing the yield of the desired peptide.[3]

  • Tert-butylation: During the acidic deprotection of the Boc group, the generated tert-butyl cation can modify sensitive residues like Tryptophan (Trp) and Methionine (Met).[4]

Q3: How can I detect these side reactions?

A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating diastereomeric peptides that may result from epimerization. Peptides containing allo-isoleucine and its epimer will likely have different retention times on a reversed-phase column.[5][6]

  • Mass Spectrometry (MS): Mass spectrometry can identify deletion sequences (lower mass) and tert-butylation (+56 Da). Advanced MS techniques, such as MS/MS, can also be used to differentiate between isoleucine and allo-isoleucine residues within a peptide sequence.[1]

Troubleshooting Guides

Issue 1: Suspected Epimerization of the this compound Residue

Symptoms:

  • Appearance of a new peak close to the main product peak in the HPLC chromatogram.

  • Mass spectrometry analysis shows a species with the same mass as the target peptide.

Root Cause Analysis: Epimerization at the α-carbon of the amino acid can occur during the activation and coupling steps. Factors that promote this include prolonged activation times, the use of strong bases, and elevated temperatures.[2]

Solutions:

  • Optimize Coupling Reagents:

    • Use phosphonium-based reagents like PyBOP or uronium/aminium-based reagents such as HBTU, HATU, or COMU, which are known for faster coupling times and reduced racemization risk compared to carbodiimides alone.[7][8]

    • If using carbodiimides (e.g., DIC), always include an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure® to minimize epimerization.[3]

  • Control Reaction Conditions:

    • Minimize the pre-activation time of the this compound before adding it to the resin.

    • Maintain a neutral pH during the coupling step. Use of a hindered base like diisopropylethylamine (DIEA) is recommended.

    • Avoid elevated temperatures during coupling unless necessary, and if so, for a minimal duration.

Issue 2: Incomplete Coupling and Presence of Deletion Sequences

Symptoms:

  • A positive ninhydrin test (Kaiser test) after the coupling step, indicating free amines on the resin.

  • Mass spectrometry data shows peptide sequences missing the allo-isoleucine residue.

Root Cause Analysis: The steric hindrance of the allo-isoleucine side chain can slow down the coupling reaction, leading to incomplete acylation of the N-terminal amine of the growing peptide chain.[1][9]

Solutions:

  • Double Coupling: If the ninhydrin test is positive after the initial coupling, perform a second coupling with a fresh solution of activated this compound.

  • Increase Equivalents: Use a higher excess of the this compound and coupling reagents (e.g., 3-5 equivalents).

  • Extend Coupling Time: Increase the reaction time for the coupling step (e.g., from 1-2 hours to 4 hours or overnight). Monitor the reaction progress with the ninhydrin test.

  • Choice of Solvent: Using a solvent mixture like DMF/DCM can sometimes improve coupling efficiency for sterically hindered residues.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids like this compound

Coupling Reagent ClassExamplesRelative SpeedRisk of EpimerizationKey Considerations
Carbodiimides DCC, DICModerateModerate to High (without additive)Byproduct removal can be challenging (DCC). Always use with an additive like HOBt or OxymaPure®.[3][8]
Phosphonium Salts PyBOP, PyAOPFastLowByproducts are generally water-soluble, facilitating purification.[8]
Uronium/Aminium Salts HBTU, HATU, COMUVery FastLowHighly efficient for hindered couplings.[7][8] Can cause guanidinylation of the N-terminus if used in excess.[10]

Experimental Protocols

Protocol 1: Optimized Coupling of this compound using HATU

This protocol is designed to maximize coupling efficiency while minimizing the risk of epimerization for the sterically hindered this compound.

  • Resin Preparation: Swell the resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).

  • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes, drain, and then treat again for 20 minutes. Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM.

  • Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DMF for 2 x 5 minutes. Wash the resin with DMF.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

    • Immediately add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling is recommended.

  • Washing: Once coupling is complete, wash the resin thoroughly with DMF, followed by DCM, and then dry the resin for the next cycle.

Protocol 2: Analytical HPLC Method for Detecting Epimerization

This method can be used to separate the desired peptide from its diastereomer formed due to epimerization.

  • Instrumentation: Reverse-phase HPLC system.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A slow, linear gradient is often required to resolve diastereomers. For example, 5% to 55% B over 50 minutes.[11]

  • Flow Rate: 1 mL/min.

  • Detection: UV at 214 nm and 280 nm.

Visualizations

experimental_workflow cluster_monitoring Monitoring and Completion cluster_analysis Final Analysis swell Swell Resin in DCM/DMF deprotect Boc Deprotection (TFA/DCM) swell->deprotect neutralize Neutralization (DIEA/DMF) deprotect->neutralize activate Pre-activate this compound (e.g., with HATU/DIEA) neutralize->activate couple Couple to Resin activate->couple ninhydrin Ninhydrin Test couple->ninhydrin wash Wash Resin (DMF, DCM) wash->deprotect Next Cycle cleavage Cleavage from Resin wash->cleavage Final Peptide ninhydrin->couple ninhydrin->wash Negative hplc_ms HPLC/MS Analysis cleavage->hplc_ms

Caption: Workflow for the optimized coupling of this compound in SPPS.

troubleshooting_logic cluster_epimerization Suspected Epimerization cluster_incomplete_coupling Incomplete Coupling start Problem Detected (e.g., extra peak in HPLC, low yield) check_ms Confirm Same Mass by MS start->check_ms check_ninhydrin Confirm with Ninhydrin Test start->check_ninhydrin opt_reagents Optimize Coupling Reagents (e.g., HATU, PyBOP) check_ms->opt_reagents opt_conditions Optimize Conditions (↓ Temp, ↓ activation time) opt_reagents->opt_conditions double_couple Perform Double Coupling check_ninhydrin->double_couple increase_eq Increase Equivalents double_couple->increase_eq

References

Optimizing Boc deprotection for sterically hindered residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the tert-butyloxycarbonyl (Boc) deprotection step, particularly for sterically hindered residues.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete Boc deprotection, especially for sterically hindered residues?

A1: Incomplete Boc deprotection for sterically hindered residues can stem from several factors:

  • Steric Hindrance: Bulky amino acid side chains or N-methylated residues can physically block the acidic reagent from accessing the Boc group, which slows down the cleavage reaction.[1][2]

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to efficiently remove the Boc group from a hindered position. Standard concentrations of trifluoroacetic acid (TFA) might be insufficient.[1][3]

  • Inadequate Reaction Time: Sterically hindered substrates require longer reaction times for the deprotection to reach completion compared to less hindered residues.[1][3]

  • Poor Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), if the resin support does not swell adequately in the reaction solvent, the acid cannot efficiently access the peptide chains, leading to incomplete deprotection.[1][4]

  • Peptide Aggregation: The formation of secondary structures, like β-sheets, between growing peptide chains can hinder reagent diffusion and access to the N-terminus.[1]

  • Resistant Amino Acid Residues: Certain amino acid derivatives, such as N(pi)-benzyloxymethylhistidine [Boc-His(pi-Bom)], are known to be more resistant to cleavage under standard TFA treatment.[1][5]

Q2: How can I detect incomplete Boc deprotection?

A2: Several analytical techniques can be used to monitor the completeness of the Boc deprotection:

  • Kaiser Test (Ninhydrin Test): This qualitative test is performed on a small sample of the peptide-resin. A positive result (blue color) indicates the presence of a free primary amine, signifying successful deprotection. A negative result (yellow/brown) suggests the Boc group is still attached.[1]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly effective method to check for the presence of the starting material and identify any deletion sequences in the final crude product, which can result from incomplete deprotection.[1][2]

  • TLC (Thin-Layer Chromatography): Monitoring the reaction by TLC can show the disappearance of the starting material and the appearance of the deprotected product, which will have a different Rf value.[1]

Q3: What are scavengers and why are they necessary during Boc deprotection?

A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation that is generated when the Boc group is cleaved with a strong acid like TFA.[6][7] This carbocation is a potent electrophile and can cause undesirable side reactions by alkylating nucleophilic amino acid residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[6][7] By reacting with the tert-butyl cation more rapidly than the sensitive residues, scavengers prevent these modifications and improve the purity of the final product.[7][8]

Q4: Can I use milder alternatives to TFA for deprotecting substrates with acid-sensitive groups?

A4: Yes, for substrates that are sensitive to strong acids, several milder methods can be employed to avoid the degradation of other acid-labile groups.[2] Some alternatives include:

  • 4M HCl in 1,4-dioxane: A common and effective alternative to TFA.[2][3]

  • p-Toluenesulfonic Acid (pTSA): Can be used under milder conditions, often in acetonitrile/methanol.[2]

  • Oxalyl chloride in methanol: A very mild method that is tolerant of acid-labile esters.[2][9]

  • Thermal Deprotection: Heating the substrate, sometimes in a solvent like water, can effect Boc removal without any acid.[10][11]

Troubleshooting Guides

Issue 1: Incomplete Boc Deprotection After Standard Protocol

  • Possible Cause: Steric hindrance around the Boc-protected amine is slowing the reaction rate.[7][8]

    • Solution: Increase the reaction time and monitor progress carefully using TLC or LC-MS.[2] Gentle warming (e.g., to 40°C) can also be beneficial, but it's crucial to include an effective scavenger cocktail as higher temperatures can increase the rate of side reactions.[2][7]

  • Possible Cause: The concentration or strength of the acid is insufficient for the hindered residue.[1][6]

    • Solution: Increase the acid concentration (e.g., from 25% TFA in DCM to 50% or even neat TFA).[6] Alternatively, switch to a stronger acid system, such as 4M HCl in dioxane.[2][7]

  • Possible Cause (Solid-Phase): Poor resin swelling is limiting reagent access.[4][8]

    • Solution: Ensure the resin is fully swollen in the reaction solvent before starting the deprotection step. Using a solvent system known to promote good swelling, like DCM, is important.[1]

Issue 2: Observation of Unexpected Side Products in LC-MS Analysis

  • Possible Cause: Alkylation of sensitive residues (Trp, Met, Cys, Tyr) by the tert-butyl cation. This often appears as a +56 Da mass shift.[8]

    • Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your peptide. Triisopropylsilane (TIS) is a common and effective carbocation scavenger.[7][8]

  • Possible Cause: Trifluoroacetylation of the newly deprotected amine, observed as a +96 Da mass increase.[2]

    • Solution: This side reaction can occur when using TFA. To mitigate it, ensure the complete removal of residual TFA after deprotection. This can be achieved by co-evaporation with a solvent like toluene or by performing thorough washes.[2]

Data Presentation

Table 1: Common Acidic Conditions for Boc Deprotection

Reagent/Solvent SystemTypical ConcentrationReaction TimeTemperatureNotes
TFA in DCM25% (v/v)2 hoursRoom TempA common and generally effective condition.[6]
TFA in DCM50% (v/v)30 minutesRoom TempFaster deprotection, suitable for less sensitive substrates.[6]
Neat TFA100%5-15 minutesRoom TempVery rapid, but may increase the risk of side products.[6]
4M HCl in 1,4-Dioxane4 M30-60 minutesRoom TempA strong alternative to TFA, often used for hindered residues.[2][12]
p-Toluenesulfonic AcidStoichiometricVariableRoom TempA milder option for acid-sensitive compounds.[2]

Table 2: Common Scavenger Cocktails for TFA-Mediated Deprotection

Cocktail Composition (v/v/v)Name/PurposeTarget ResiduesReference
TFA / H₂O / TIS (95:2.5:2.5)Standard CocktailGeneral purpose, effective for most sequences.[2][8]
TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)Reagent KFor peptides with multiple sensitive residues, including Cys.[2][8]
TFA / TIS (95:5)Simple CocktailEffective for protecting Trp, Met, and Tyr.[2]
TFA / EDT (95:5)Cysteine ProtectionSpecifically for Cysteine-containing compounds.[7]

Experimental Protocols

Protocol 1: Standard Solution-Phase Boc Deprotection with TFA

  • Dissolution: Dissolve the Boc-protected substrate in dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C in an ice bath.[2]

  • Reagent Addition: Add the desired scavenger(s) (e.g., triisopropylsilane, 2.5-5% v/v).[2] Slowly add an equal volume of trifluoroacetic acid (TFA) to create a ~50% TFA solution.[13]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[2]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[2]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[2][14]

  • TFA Removal: To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene (repeat 2-3 times).[2] The crude product can then be purified by standard methods.

Protocol 2: Deprotection of a Sterically Hindered Residue using HCl in Dioxane

  • Dissolution: Dissolve the Boc-protected compound in a minimal amount of a suitable solvent like methanol or suspend it directly in the HCl solution.

  • Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).[12]

  • Reaction: Stir the mixture at room temperature. For hindered residues, the reaction may require 1 to 4 hours, or longer.[14]

  • Monitoring: Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, gentle warming to 40°C can be applied.

  • Work-up: Once the reaction is complete, remove the solvent in vacuo. The resulting hydrochloride salt can often be precipitated by triturating the residue with cold diethyl ether.[12]

Protocol 3: Solid-Phase Boc Deprotection and Cleavage

  • Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes.[1]

  • Deprotection: Treat the resin with a 50% TFA in DCM solution for 20-30 minutes with gentle agitation. For hindered residues, this step may need to be repeated or extended.[1]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[1]

  • Neutralization: Neutralize the resin with a 10% diisopropylethylamine (DIPEA) in DCM solution for 1-2 minutes, followed by thorough DCM washes before the next coupling step.[1]

  • Final Cleavage: After synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA/H₂O/TIS, 95:2.5:2.5) for 2-4 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[6][8]

  • Isolation: Filter the resin, collect the filtrate, and precipitate the peptide by adding the filtrate to cold diethyl ether.[8]

  • Purification: Collect the peptide pellet by centrifugation, wash with cold ether, and dry under vacuum.[8]

Visualizations

G cluster_start Start cluster_causes Possible Causes cluster_solutions Solutions cluster_end Outcome start Incomplete Deprotection (Analyzed by LC-MS/Kaiser Test) cause1 Insufficient Reaction Time? start->cause1 cause2 Insufficient Acid Strength? start->cause2 cause3 Steric Hindrance? start->cause3 cause4 Poor Resin Swelling? (SPPS) start->cause4 sol1 Increase Reaction Time (Monitor by LC-MS) cause1->sol1 sol2 Increase Acid Concentration (e.g., 25% -> 50% TFA) cause2->sol2 sol3 Switch to Stronger Acid (e.g., 4M HCl in Dioxane) cause2->sol3 cause3->sol1 cause3->sol3 sol4 Apply Gentle Heat (40°C) + Use Scavengers cause3->sol4 sol5 Ensure Proper Resin Swelling Before Deprotection cause4->sol5 end_node Complete Deprotection sol1->end_node sol2->end_node sol3->end_node sol4->end_node sol5->end_node

Caption: Troubleshooting workflow for incomplete Boc deprotection.

G cluster_undesired Undesired Pathway cluster_preferred Preferred Pathway Boc_Peptide Boc-NH-Peptide Protonated Protonated Intermediate Boc_Peptide->Protonated + H+ TFA H+ (from TFA) TFA->Protonated tBu_Cation tert-Butyl Cation (tBu+) Reactive Electrophile Protonated->tBu_Cation Deprotected_Peptide H₂N-Peptide (Desired Product) Protonated->Deprotected_Peptide - CO₂ - tBu+ Side_Product Alkylated Peptide (Side Product) tBu_Cation->Side_Product + Sensitive Residue Trapped_Cation Trapped Cation (tBu-Scavenger) tBu_Cation->Trapped_Cation + Scavenger Sensitive_Residue Sensitive Residue (Trp, Met, Cys, Tyr) Scavenger Scavenger (e.g., TIS, Thioanisole) undesired_label UNDESIRED preferred_label PREFERRED

Caption: Mechanism of Boc deprotection and scavenger intervention.

References

Identifying and characterizing deletion sequences in allo-isoleucine peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with allo-isoleucine containing peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and characterize deletion sequences and resolve common issues in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are deletion sequences and why are they a problem in my allo-isoleucine peptide synthesis?

A1: Deletion sequences are impurities in a synthetic peptide product where one or more amino acid residues are missing from the target sequence.[1] These impurities can be difficult to separate from the desired full-length peptide due to similar physical and chemical properties. The presence of deletion sequences, especially in therapeutic peptides or drug candidates, can significantly impact the biological activity, safety, and efficacy, potentially leading to misleading experimental results.[1]

Q2: I'm having trouble distinguishing allo-isoleucine from leucine and isoleucine in my mass spectrometry data. Why is this and what can I do?

A2: Allo-isoleucine, isoleucine, and leucine are isobaric, meaning they have the exact same molecular mass.[2][3][4] Standard mass spectrometry fragmentation techniques like Collision-Induced Dissociation (CID) often do not produce unique fragment ions to differentiate them. To resolve this, more advanced fragmentation methods are required, such as Electron Transfer Dissociation (ETD) followed by Higher-Energy Collisional Dissociation (HCD) (ETD-HCD or EThcD).[2][5] These techniques can generate specific side-chain fragment ions (w-ions) that are diagnostic for leucine versus isoleucine/allo-isoleucine.[5][6][7][8]

Q3: My peptide's observed mass is lower than the expected theoretical mass. Could this be a deletion sequence?

A3: Yes, a lower-than-expected mass is a strong indication of a deletion sequence. The mass difference should correspond to the mass of the missing amino acid residue(s). To confirm, you should analyze your crude peptide product using high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The mass spectrometer will identify the molecular weights of your main product and any impurities, allowing you to confirm the mass of the deleted residue.[1]

Q4: Can Edman degradation help in characterizing deletion sequences involving allo-isoleucine?

A4: Edman degradation is a powerful method for N-terminal sequencing and can be very useful.[9][10][11] If the deletion is within the first 30-50 residues from the N-terminus, Edman sequencing can pinpoint the exact location of the missing amino acid.[9] It sequentially removes amino acids from the N-terminus, which are then identified by chromatography.[10][11][12] This method can also distinguish between isobaric amino acids like leucine and isoleucine based on their different retention times, a principle that can be extended to differentiate allo-isoleucine.[12]

Q5: What are the key differences in fragmentation patterns between Leucine and Isoleucine/allo-Isoleucine?

A5: When using advanced fragmentation methods like ETD-HCD or multistage fragmentation (MS³), isoleucine and allo-isoleucine can be distinguished from leucine by their characteristic side-chain fragment ions. Isoleucine/allo-isoleucine fragmentation results in a loss of a 29.04 Da ethyl group (C₂H₅), while leucine fragmentation shows a loss of a 43.05 Da isopropyl group (C₃H₇).[5] These diagnostic ions, often referred to as w-ions, are critical for unambiguous identification.[2][5][7]

Troubleshooting Guides

Issue 1: Ambiguous Identification of Allo-Isoleucine in MS/MS Spectra

Symptoms:

  • Your MS/MS spectrum does not show clear, unique fragment ions to confirm the presence and position of allo-isoleucine versus leucine or isoleucine.

  • Database search algorithms cannot distinguish between these isobaric residues.[4]

Troubleshooting Steps:

  • Optimize Fragmentation Method:

    • Action: Switch from standard CID to a method that promotes side-chain fragmentation. Utilize Electron Transfer Dissociation (ETD) to generate z-ions, followed by HCD fragmentation of a specific z-ion (MS³).[3][5][7][8]

    • Expected Outcome: The MS³ spectrum should reveal diagnostic w-ions, allowing you to differentiate allo-isoleucine/isoleucine from leucine.

  • Check Mass Analyzer Resolution:

    • Action: Ensure you are using a high-resolution mass analyzer, such as an Orbitrap.[3][7]

    • Expected Outcome: High resolution is necessary to accurately measure the mass of the fragment ions and distinguish true diagnostic ions from noise or other interfering ions.

  • Perform N-terminal Sequencing:

    • Action: If the ambiguous residue is near the N-terminus, subject the peptide to automated Edman degradation.[9][11][12]

    • Expected Outcome: The PTH-amino acid derivative for allo-isoleucine will have a distinct retention time in the chromatographic analysis compared to leucine and isoleucine, providing unambiguous identification.[12]

Issue 2: Confirmation and Characterization of a Suspected Deletion Sequence

Symptoms:

  • RP-HPLC analysis of the crude synthetic peptide shows multiple peaks close to the main product peak.[1]

  • Mass spectrometry data shows a prominent ion with a mass lower than the target peptide.

Troubleshooting Steps:

  • Confirm the Deletion by LC-MS:

    • Action: Analyze the crude peptide product using high-resolution LC-MS.[1]

    • Expected Outcome: The mass difference between the main peak and the impurity peak should correspond to the mass of a single amino acid residue. This confirms the presence of a single deletion sequence.

  • Identify the Location of the Deletion:

    • Action: Isolate the impurity peak and subject it to tandem mass spectrometry (MS/MS) for de novo sequencing.[4][13]

    • Expected Outcome: By analyzing the b- and y-ion series, you can reconstruct the sequence of the impurity and compare it to the target sequence to identify the exact position of the missing amino acid.

  • Review the Synthesis Protocol:

    • Action: Examine the coupling efficiency data from your peptide synthesizer, paying close attention to the coupling step immediately following the suspected deletion site.[1] Sterically hindered amino acids can sometimes have lower coupling efficiencies.

    • Expected Outcome: A significant drop in coupling efficiency at a specific cycle is a strong indicator of the problematic step leading to the deletion.

Data Presentation

Table 1: Diagnostic Fragment Ion Masses for Isobaric Amino Acids
Amino AcidPrecursor Ion TypeDiagnostic LossMass of Loss (Da)Resulting Ion
Leucinez-ionIsopropyl group43.05w-ion
Isoleucinez-ionEthyl group29.04w-ion
allo-Isoleucinez-ionEthyl group29.04w-ion

This table summarizes the key diagnostic neutral losses used to differentiate Leucine from Isoleucine and allo-Isoleucine using MS³ (ETD-HCD) methods.[5]

Experimental Protocols

Protocol 1: Identification of Deletion Sequences by LC-MS/MS
  • Sample Preparation: a. Dissolve approximately 1 mg of the crude lyophilized peptide in 1 mL of a suitable solvent (e.g., 30% acetonitrile in water with 0.1% formic acid). b. Vortex the sample until the peptide is fully dissolved. c. Filter the sample using a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Separation: a. Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). b. Mobile Phase A: 0.1% Formic Acid in Water. c. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. d. Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes. e. Flow Rate: 0.3 mL/min. f. Injection Volume: 5 µL.

  • Mass Spectrometry Analysis: a. Ionization Mode: Positive Electrospray Ionization (ESI+). b. MS1 Scan: Acquire full scan mass spectra from m/z 300 to 2000. c. MS/MS Analysis: Use a data-dependent acquisition (DDA) method to trigger MS/MS scans on the top 5 most intense ions. d. Fragmentation: Use HCD with a normalized collision energy of 28-30%. e. Data Analysis: Process the data to identify the masses of the main peptide product and any co-eluting impurities. A deletion sequence will appear as a mass corresponding to the target peptide minus the mass of one or more amino acid residues.[1] Perform de novo sequencing on the MS/MS spectra of the impurity to identify the location of the deletion.

Protocol 2: Differentiation of allo-Isoleucine from Leucine via MS³
  • LC-MS/MS Setup: a. Prepare and separate the peptide sample as described in Protocol 1. b. The mass spectrometer must be capable of MS³ fragmentation (e.g., an Orbitrap Fusion or similar ion trap instrument).[2][7]

  • MS³ Acquisition Method: a. MS1 Scan: Acquire a full scan to identify the precursor ion (m/z) of the peptide of interest. b. MS2 Scan (ETD): Isolate the precursor ion and subject it to Electron Transfer Dissociation (ETD). This will generate c- and z-type fragment ions. c. MS3 Scan (HCD): From the MS2 spectrum, isolate the specific z-ion that contains the ambiguous allo-isoleucine/leucine residue. Subject this isolated z-ion to Higher-Energy Collisional Dissociation (HCD). d. Detection: Acquire the MS³ spectrum in a high-resolution analyzer like an Orbitrap.

  • Data Interpretation: a. Examine the MS³ spectrum for characteristic neutral losses from the fragmented z-ion. b. Leucine Identification: The presence of a w-ion corresponding to a neutral loss of 43.05 Da (isopropyl group) is indicative of a leucine residue.[5] c. Allo-Isoleucine/Isoleucine Identification: The presence of a w-ion corresponding to a neutral loss of 29.04 Da (ethyl group) is indicative of an isoleucine or allo-isoleucine residue.[5]

Visualizations

experimental_workflow Workflow for Identifying Deletion Sequences cluster_synthesis Peptide Synthesis cluster_analysis Analysis & Characterization cluster_result Outcome synthesis Solid Phase Peptide Synthesis (SPPS) hplc RP-HPLC Analysis of Crude Product synthesis->hplc Crude Peptide lcms LC-MS Analysis hplc->lcms Multiple Peaks Observed msms Isolate Impurity & Perform MS/MS lcms->msms Mass Difference Matches Amino Acid denovo De Novo Sequencing msms->denovo confirm Deletion Confirmed denovo->confirm identify Deletion Site Identified denovo->identify

Caption: A flowchart of the experimental workflow for confirming and characterizing deletion sequences.

troubleshooting_flow Troubleshooting Isobaric Residue Differentiation start Ambiguous MS/MS Spectrum for Allo-Ile/Leu check_method Is fragmentation method CID? start->check_method switch_method Switch to ETD-HCD (MS3) check_method->switch_method Yes check_ions Diagnostic w-ions present? check_method->check_ions No switch_method->check_ions success Residue Identified check_ions->success Yes edman Use Orthogonal Method: Edman Degradation check_ions->edman No edman->success

Caption: A logical diagram for troubleshooting the differentiation of isobaric amino acids.

fragmentation_pathway Simplified Fragmentation of z-ions cluster_leu Leucine Pathway cluster_ile Allo-Isoleucine / Isoleucine Pathway peptide Peptide Precursor Ion etd ETD peptide->etd zion z-ion containing Leu or allo-Ile etd->zion hcd HCD (MS3) zion->hcd w_leu w-ion (Loss of 43.05 Da) hcd->w_leu If Leu w_ile w-ion (Loss of 29.04 Da) hcd->w_ile If allo-Ile / Ile loss_leu Loss of Isopropyl Group w_leu->loss_leu loss_ile Loss of Ethyl Group w_ile->loss_ile

Caption: Diagram showing the generation of diagnostic w-ions for Leu vs. allo-Ile/Ile.

References

Technical Support Center: Purification of Peptides Containing allo-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of synthetic peptides containing the diastereomer allo-isoleucine.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of peptides containing allo-isoleucine, offering potential causes and actionable solutions.

Issue 1: Co-elution of the target peptide and its allo-isoleucine diastereomer in RP-HPLC.

  • Question: My RP-HPLC analysis shows a single peak or poorly resolved peaks for my target peptide and what I suspect is the allo-isoleucine-containing impurity. How can I improve their separation?

  • Possible Causes:

    • The diastereomers have very similar hydrophobicity, leading to near-identical retention times on standard RP-HPLC columns.[1][2]

    • The chosen chromatographic conditions (e.g., gradient, temperature, mobile phase) are not optimal for resolving these closely related species.[3]

  • Solutions:

    • Optimize RP-HPLC Method:

      • Gradient: Employ a shallower gradient to increase the separation window.[3]

      • Temperature: Varying the column temperature can alter the peptide's secondary structure and its interaction with the stationary phase, potentially improving resolution.[2]

      • Column Chemistry: Switch between different stationary phases (e.g., C8 and C18) as their selectivities can differ.[2]

      • Mobile Phase: While trifluoroacetic acid (TFA) is common, experimenting with other ion-pairing agents might be beneficial.[4][5]

    • Chiral Chromatography: If available, utilize a chiral stationary phase designed for separating stereoisomers.[1][6] This is a more direct approach for resolving diastereomeric peptides.

Issue 2: Difficulty confirming the presence and quantity of the allo-isoleucine impurity.

  • Question: I am unsure if the impurity I am seeing is indeed the allo-isoleucine diastereomer. How can I definitively identify and quantify it?

  • Possible Causes:

    • Standard mass spectrometry (MS) cannot differentiate between isomers like isoleucine and allo-isoleucine as they have the same mass.[7][8]

    • UV detection in HPLC does not provide structural information for peak identification.

  • Solutions:

    • Advanced Mass Spectrometry Techniques:

      • Tandem MS (MS/MS or MSn): Employ fragmentation techniques like Electron Transfer Dissociation (ETD) or Higher-energy Collisional Dissociation (HCD).[7][8][9] These methods can induce side-chain cleavages that produce characteristic fragment ions (e.g., w-ions) allowing for the differentiation of isoleucine and allo-isoleucine residues.[10][11][12][13][14]

    • Enzymatic Digestion: Digest the peptide with a specific protease (e.g., trypsin) and analyze the resulting fragments by MS/MS.[15][16] This can help isolate the region containing the allo-isoleucine for more straightforward analysis.

    • Chemical Derivatization: Derivatize the peptide with a chiral reagent before analysis. This creates diastereomeric derivatives that are more easily separated by standard chromatography.[17][18][19]

Frequently Asked Questions (FAQs)

Q1: What is allo-isoleucine and why is it a problem in peptide synthesis?

A1: Isoleucine has two chiral centers, which means it can exist in four stereoisomeric forms: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine.[2][17] Allo-isoleucine is a diastereomer of isoleucine. During peptide synthesis, racemization or the presence of small amounts of alternate enantiomers in the amino acid starting materials can lead to the incorporation of allo-isoleucine into the peptide sequence.[2] This is problematic because the presence of allo-isoleucine can alter the peptide's three-dimensional structure, which in turn can significantly impact its biological activity and binding affinity.[2][20][21]

Q2: Can I remove the allo-isoleucine impurity after synthesis?

A2: Complete removal of the allo-isoleucine-containing peptide from the desired product is a significant purification challenge.[2] While preparative chromatography can enrich the desired peptide, achieving 100% purity can be difficult and may lead to significant yield loss.[22][23] The most effective strategy is to minimize its formation during synthesis by using high-purity amino acid derivatives and optimized coupling conditions.

Q3: What analytical techniques are best suited for characterizing peptides with potential allo-isoleucine contamination?

A3: A combination of techniques is recommended:

  • High-Resolution RP-HPLC: For initial purity assessment and to attempt separation of the diastereomers.[24][25]

  • High-Resolution Mass Spectrometry: To confirm the mass of the peptide and its fragments.[7][10]

  • Tandem Mass Spectrometry (MS/MS): Using methods like ETD-HCD to differentiate between the isoleucine and allo-isoleucine isomers based on their unique fragmentation patterns.[8][9][12]

Q4: Are there specific experimental conditions that favor the separation of isoleucine and allo-isoleucine containing peptides by RP-HPLC?

A4: Yes, while challenging, separation can be improved by:

  • Column Choice: A study on an α-helical model peptide demonstrated that both C8 and C18 columns could resolve diastereomers, with the optimal choice being sequence-dependent.[2]

  • Temperature: The same study showed that changing the temperature from 30°C to 65°C significantly altered the retention times and resolution of the diastereomeric peptides on both C8 and C18 columns.[2]

  • Mobile Phase Gradient: A slow, shallow gradient of the organic solvent (e.g., acetonitrile) in water, with an ion-pairing agent like TFA, is crucial for maximizing resolution.[3][26]

Quantitative Data

The following table summarizes representative data from a study investigating the separation of diastereomeric α-helical peptides by RP-HPLC, highlighting the effect of column type and temperature on retention time.

Peptide (Single Isomer Substitution)Column TypeTemperature (°C)Retention Time (min)
Ile-substitutedC830~28.5
allo-Ile-substitutedC830~29.0
Ile-substitutedC865~26.5
allo-Ile-substitutedC865~27.5
Ile-substitutedC1830~32.0
allo-Ile-substitutedC1830~32.5
Ile-substitutedC1865~30.0
allo-Ile-substitutedC1865~31.0

Data is estimated from graphical representations in Chen et al., J. Pept. Res., 2008 and is for illustrative purposes.[2]

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a Crude Peptide

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 0.1% TFA in water or a buffer compatible with the mobile phase).[27]

  • Column: Select a suitable preparative RP-HPLC column (e.g., C18, 5 µm particle size, 300 Å pore size).[2]

  • Mobile Phase:

    • A: 0.1% TFA in water.[26]

    • B: 0.1% TFA in acetonitrile.[26]

  • Gradient: Run a linear gradient from a low percentage of B to a higher percentage over a specified time (e.g., 5% to 65% B over 60 minutes). The exact gradient will need to be optimized for the specific peptide.

  • Detection: Monitor the elution at 210-220 nm.[26]

  • Fraction Collection: Collect fractions corresponding to the peaks of interest.

  • Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to determine purity and identity.

Protocol 2: Enzymatic Digestion for MS Analysis

  • Denaturation (Optional but Recommended): Dissolve the purified peptide in a denaturing buffer (e.g., containing urea or guanidine hydrochloride) to unfold it and make cleavage sites accessible.[15]

  • Reduction and Alkylation (for Cysteine-containing peptides): Reduce disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide to prevent re-formation.[15]

  • Digestion:

    • Dilute the sample to reduce the denaturant concentration.

    • Add a specific protease, such as trypsin, at an appropriate enzyme-to-substrate ratio (e.g., 1:20 to 1:100 w/w).[16]

    • Incubate at the optimal temperature for the enzyme (e.g., 37°C for trypsin) for several hours to overnight.[16]

  • Quenching: Stop the digestion by adding an acid, such as formic acid.[28]

  • Analysis: The resulting peptide fragments are now ready for analysis by LC-MS/MS.

Visualizations

experimental_workflow General Workflow for Purification and Analysis cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis crude_peptide Crude Peptide Mixture (Target + Impurities including allo-Ile) prep_hplc Preparative RP-HPLC crude_peptide->prep_hplc fractions Collected Fractions prep_hplc->fractions analytical_hplc Analytical RP-HPLC (Purity Check) fractions->analytical_hplc Purity > 95%? ms Mass Spectrometry (Identity Confirmation) fractions->ms analytical_hplc->prep_hplc No, re-purify msms Tandem MS (ETD/HCD) (Isomer Differentiation) analytical_hplc->msms Yes

Caption: Workflow for peptide purification and analysis.

troubleshooting_logic cluster_optimization Method Optimization start Poor separation of diastereomers by RP-HPLC change_gradient Use a shallower gradient start->change_gradient change_temp Vary column temperature start->change_temp change_column Try a different stationary phase (C8/C18) start->change_column chiral_chrom Use Chiral Chromatography start->chiral_chrom Alternative Approach result Separation Improved? change_gradient->result Test Separation change_temp->result Test Separation change_column->result Test Separation success Proceed with purification result->success Yes failure Consider Chiral Chromatography or alternative methods result->failure No

Caption: Troubleshooting logic for poor diastereomer separation.

References

Validation & Comparative

A Researcher's Guide to HPLC Analysis of Peptides Containing Allo-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of peptides is paramount. The presence of diastereomers, such as those containing allo-isoleucine alongside its stereoisomer isoleucine, presents a significant analytical challenge. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of such peptides, supported by experimental data and detailed protocols.

The subtle difference in the stereochemistry of allo-isoleucine compared to isoleucine can significantly impact the three-dimensional structure and biological activity of a peptide.[1] Consequently, the ability to separate and quantify these diastereomers is crucial for quality control, stability testing, and characterization of peptide-based therapeutics.

Reversed-Phase HPLC (RP-HPLC): The Workhorse with Nuances

Conventional RP-HPLC is a widely used technique for peptide analysis.[2][3] The separation is primarily based on the hydrophobicity of the peptides. While isoleucine and allo-isoleucine have identical overall hydrophobicity, subtle differences in how they influence the peptide's secondary structure can be exploited for separation.[3]

Key Performance Characteristics:

The effectiveness of RP-HPLC for separating diastereomeric peptides containing allo-isoleucine is highly dependent on the chromatographic conditions. Factors such as the stationary phase, temperature, and mobile phase composition play a critical role.

ParameterC8 ColumnC18 ColumnKey Observations
Stationary Phase Less hydrophobic than C18.More hydrophobic, offering stronger retention for nonpolar peptides.The choice between C8 and C18 depends on the overall hydrophobicity of the peptide. C18 generally provides better resolution for these types of separations due to increased interaction.[3]
Temperature Increased temperature can improve peak shape and resolution.Similar to C8, temperature optimization is crucial for enhancing separation.[3]Temperature affects the peptide's secondary structure and its interaction with the stationary phase.
Mobile Phase Typically a gradient of acetonitrile in water with an ion-pairing agent like trifluoroacetic acid (TFA).Similar mobile phase compositions are used.The gradient slope is a critical parameter to optimize for resolving closely eluting diastereomers.
Example Retention Times (Model Peptide) Peptide-Ile: 17.6 min, Peptide-allo-Ile: 17.6 min (co-elution at 30°C)Peptide-Ile: 19.8 min, Peptide-allo-Ile: 19.8 min (co-elution at 30°C)In some cases, conventional RP-HPLC may not be sufficient to resolve the diastereomers without careful optimization of all parameters.[3]

Experimental Protocol: RP-HPLC of a Model Peptide

This protocol is based on a study that investigated the separation of diastereomeric α-helical peptide analogs.[3]

  • Instrumentation: Shimadzu LC-20A HPLC system or equivalent.

  • Columns:

    • Zorbax 300 SB-C8 (150 x 4.6-mm I.D., 5-μm particle size, 300-Å pore size).

    • Zorbax 300 SB-C18 (250 x 4.6-mm I.D., 5-μm particle size, 300-Å pore size).

  • Mobile Phase:

    • Eluent A: 0.1% aqueous TFA.

    • Eluent B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient of Eluent B. The specific gradient profile needs to be optimized for the peptide of interest.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 210 nm.

  • Temperature: Column temperature can be varied (e.g., 30°C and 65°C) to optimize separation.[3]

Alternative and Advanced HPLC Techniques

While RP-HPLC is a valuable tool, its limitations in resolving certain diastereomeric peptides have led to the development and application of alternative HPLC-based methods.

Mixed-Mode Chromatography (MMC)

Mixed-mode chromatography utilizes a stationary phase with multiple interaction modes, such as hydrophobic and ion-exchange. This can provide unique selectivity for separating closely related peptides.[4]

Key Performance Characteristics:

TechniqueStationary PhasePrincipleAdvantages
Mixed-Mode HPLC Primesep 200Combines hydrophobic and ion-exchange interactions.Can resolve diastereomers that are difficult to separate by RP-HPLC alone.[4]

Experimental Protocol: Mixed-Mode HPLC

This protocol is for the separation of allo-isoleucine and isoleucine using a Primesep 200 column.[4]

  • Column: Primesep 200 (150 x 4.6 mm, 5 µm).

  • Mobile Phase: 20% Acetonitrile in water with 0.2% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: CAD (Charged Aerosol Detector) or UV at 200 nm.[4]

Chiral HPLC

Chiral HPLC employs a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers or diastereomers in a sample.

Key Performance Characteristics:

TechniqueStationary PhasePrinciple
Chiral HPLC CHIRALPAK ZWIX(+)Zwitterionic chiral selector that enables enantiomeric and diastereomeric separations of amino acids.

While data on the direct separation of peptides containing allo-isoleucine using chiral HPLC is limited in the provided search results, the separation of the amino acid itself suggests the potential of this technique for peptide analysis.

Derivatization followed by LC-MS

This approach involves chemically modifying the peptide or its constituent amino acids with a chiral derivatizing agent to form diastereomeric derivatives that can be more easily separated by conventional RP-HPLC and detected by mass spectrometry (MS).

Key Performance Characteristics:

TechniqueDerivatizing AgentColumnKey Observations
LC-MS after Derivatization L-FDVDA (1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide)COSMOSIL 3PBrThis method allows for the separation and identification of isoleucine stereoisomers after hydrolysis of the peptide.[2][5]

Experimental Protocol: Derivatization and LC-MS Analysis

This protocol describes the analysis of isoleucine stereoisomers from a hydrolyzed peptide.[2]

  • Peptide Hydrolysis: The peptide is hydrolyzed to its constituent amino acids.

  • Derivatization: The amino acid mixture is labeled with a chiral derivatizing agent such as L-FDVDA.[2]

  • LC-MS Analysis:

    • Instrumentation: Nexera Lite HPLC system coupled with an LCMS-2050 mass spectrometer.

    • Column: COSMOSIL 3PBr (150 x 3.0 mm I.D., 3 µm).

    • Mobile Phase:

      • Solvent A: 70% methanol in ultrapure water (containing 0.1% formic acid).

      • Solvent B: 100% methanol (containing 0.1% formic acid).

    • Gradient: A linear gradient from 0% to 30% B over a specified time.

    • Flow Rate: 0.4 mL/min.

    • Temperature: 40 °C.

    • Detection: UV at 340 nm and MS detection.

Visualizing the Workflow and Method Comparison

To aid in understanding the experimental processes and the relationship between the different analytical approaches, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Peptide Peptide Sample (containing allo-Isoleucine) Hydrolysis Peptide Hydrolysis (for Derivatization Method) Peptide->Hydrolysis HPLC HPLC System Peptide->HPLC Derivatization Derivatization (with Chiral Reagent) Hydrolysis->Derivatization Derivatization->HPLC Column Analytical Column (e.g., C18, Mixed-Mode, Chiral) HPLC->Column Detector Detector (UV, MS, CAD) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Result Separation & Purity Assessment Quantification->Result

General experimental workflow for HPLC analysis of peptides.

logical_relationship cluster_main Analytical Approaches for allo-Isoleucine Containing Peptides cluster_rp_hplc RP-HPLC Considerations cluster_mmc MMC Considerations cluster_chiral Chiral HPLC Considerations cluster_derivatization Derivatization + LC-MS Considerations RP_HPLC Reversed-Phase HPLC (RP-HPLC) RP_Principle Hydrophobicity-based separation RP_HPLC->RP_Principle Based on RP_Adv Widely available, robust RP_HPLC->RP_Adv Pros RP_Disadv Challenging for diastereomers, requires extensive optimization RP_HPLC->RP_Disadv Cons MMC Mixed-Mode Chromatography (MMC) MMC_Principle Multiple interaction modes (hydrophobic, ion-exchange) MMC->MMC_Principle Based on MMC_Adv Enhanced selectivity for closely related peptides MMC->MMC_Adv Pros MMC_Disadv Less common stationary phases MMC->MMC_Disadv Cons Chiral_HPLC Chiral HPLC Chiral_Principle Stereoselective interactions with Chiral Stationary Phase (CSP) Chiral_HPLC->Chiral_Principle Based on Chiral_Adv Direct separation of stereoisomers Chiral_HPLC->Chiral_Adv Pros Chiral_Disadv CSP can be expensive and less robust Chiral_HPLC->Chiral_Disadv Cons Derivatization_LCMS Derivatization + LC-MS Deriv_Principle Formation of diastereomeric derivatives for easier separation Derivatization_LCMS->Deriv_Principle Based on Deriv_Adv Effective for amino acid stereoisomers, high sensitivity with MS Derivatization_LCMS->Deriv_Adv Pros Deriv_Disadv Requires peptide hydrolysis, adds sample preparation steps Derivatization_LCMS->Deriv_Disadv Cons

Comparison of analytical approaches for peptides with allo-isoleucine.

Conclusion

The analysis of peptides containing allo-isoleucine requires careful consideration of the analytical methodology. While conventional RP-HPLC can be effective, it often necessitates extensive method development. For more challenging separations, mixed-mode chromatography offers enhanced selectivity. Chiral HPLC provides a direct route for stereoisomer separation, though the availability and cost of chiral columns can be a factor. Derivatization followed by LC-MS is a powerful technique, particularly for confirming the presence of specific stereoisomers after peptide hydrolysis, but it involves a more complex workflow.

The choice of the optimal method will depend on the specific peptide, the required level of resolution, and the available instrumentation. This guide provides the foundational knowledge and experimental starting points to enable researchers to successfully tackle the analysis of these challenging but important biomolecules.

References

Mass Spectrometry Unveiled: A Comparative Guide to Peptides Containing Boc-allo-Ile-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide characterization, this guide offers an objective comparison of the mass spectrometric behavior of peptides incorporating the non-canonical amino acid Boc-L-allo-isoleucine. Supported by experimental data, this document provides a framework for understanding the unique fragmentation patterns of Boc-allo-Ile-OH-containing peptides compared to their diastereomeric and protecting-group alternatives. Detailed experimental protocols and visual workflows are included to aid in the practical application of these analytical techniques.

The incorporation of non-canonical amino acids like allo-isoleucine is a key strategy in modern drug discovery, offering a pathway to modulate peptide conformation and enhance biological activity. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed during solid-phase peptide synthesis (SPPS). Consequently, the robust and unambiguous characterization of these modified peptides by mass spectrometry is a critical step in ensuring the quality and integrity of synthetic peptides destined for therapeutic or research applications.

Performance in the Mass Spectrometer: A Comparative Analysis

The subtle stereochemical difference between allo-isoleucine and isoleucine, coupled with the labile nature of the Boc protecting group, gives rise to distinct mass spectrometric signatures. Understanding these differences is crucial for accurate peptide identification and structural elucidation.

Ionization and Fragmentation: ESI vs. MALDI

The choice of ionization technique significantly impacts the stability of the Boc group. Electrospray ionization (ESI) is a soft ionization method but can still induce in-source fragmentation of the Boc group, leading to the observation of ions corresponding to the unprotected peptide. Matrix-assisted laser desorption/ionization (MALDI) is generally considered a softer technique and may result in less in-source fragmentation of the Boc group.

Tandem Mass Spectrometry (MS/MS): Unraveling the Structure

Tandem mass spectrometry is indispensable for obtaining sequence information. The choice of fragmentation method influences the observed fragmentation pathways.

Fragmentation MethodKey Characteristics for this compound Peptides
Collision-Induced Dissociation (CID) Readily induces neutral losses of isobutylene (56 Da) or the entire Boc group (100 Da). Produces characteristic b- and y-type fragment ions for peptide backbone cleavage. The relative intensities of fragment ions around the allo-isoleucine residue can differ from those of isoleucine.
Higher-Energy Collisional Dissociation (HCD) Similar to CID, with efficient fragmentation of the Boc group. Often provides higher-resolution fragment ion spectra, aiding in the differentiation of isobaric fragment ions.
Electron Transfer Dissociation (ETD) Generally preserves post-translational modifications and protecting groups better than CID/HCD. However, some fragmentation of the Boc group can still occur. Produces c- and z-type fragment ions, providing complementary sequence information.

Distinguishing Diastereomers: this compound vs. Boc-Ile-OH

While sharing the same molecular weight, the different stereochemistry of allo-isoleucine and isoleucine can lead to subtle but measurable differences in their fragmentation patterns. A study by Jiang et al. on the CID of the unprotected amino acids demonstrated that L-isoleucine has a more energetically favorable pathway to produce the m/z 69 fragment ion compared to L-allo-isoleucine.[1][2][3] This suggests that the relative abundance of certain side-chain fragment ions can be a key differentiator in the MS/MS spectra of peptides containing these isomers.

Table 1: Comparative Mass Spectrometry Data for Peptides Containing Boc-allo-Ile and Alternatives

FeatureThis compound PeptideBoc-Ile-OH Peptideallo-Ile-OH Peptide (No Boc)
Precursor Ion (m/z) Identical to Boc-Ile-OH peptideIdentical to this compound peptide100 Da less than Boc-protected counterparts
Major Neutral Losses in MS/MS -100 Da (Boc group) -56 Da (isobutylene)-100 Da (Boc group) -56 Da (isobutylene)No major neutral losses from the amino acid itself
Characteristic Side-Chain Fragments Differences in relative intensities of low mass immonium-related ions compared to isoleucine.Differences in relative intensities of low mass immonium-related ions compared to allo-isoleucine.Characteristic fragment ions that differ in relative abundance from isoleucine.
Backbone Fragmentation Predominantly b- and y-ions (CID/HCD) or c- and z-ions (ETD).Predominantly b- and y-ions (CID/HCD) or c- and z-ions (ETD).Predominantly b- and y-ions (CID/HCD) or c- and z-ions (ETD).

Experimental Protocols

Sample Preparation for Mass Spectrometry Analysis
  • Stock Solution Preparation: Accurately weigh 1 mg of the lyophilized peptide.

  • Dissolve the peptide in 1 mL of a 50:50 mixture of acetonitrile and deionized water to create a 1 mg/mL stock solution.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Working Solution Preparation: Dilute the stock solution with the LC-MS mobile phase A to a final concentration of 10-100 fmol/µL for direct infusion or LC-MS analysis.

LC-MS/MS Analysis of a this compound Containing Peptide

This protocol is a general guideline and should be optimized for the specific peptide and instrumentation used.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 60% mobile phase B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Data Acquisition:

      • Full Scan MS: Acquire full scan data from m/z 300 to 2000 to identify the precursor ion(s) of the Boc-protected peptide.

      • Tandem MS (MS/MS): Perform data-dependent MS/MS on the most intense precursor ions.

        • Isolation Window: 1.6 m/z.

        • Collision Energy: Use a stepped normalized collision energy (e.g., 15, 25, 35) to ensure comprehensive fragmentation.

Visualizing the Workflow and Fragmentation

To further clarify the analytical process and expected outcomes, the following diagrams illustrate the experimental workflow and key fragmentation pathways.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Peptide_Synthesis Peptide Synthesis with This compound Dissolution Dissolution in ACN/Water Peptide_Synthesis->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution LC_Separation LC Separation (Reversed-Phase) Dilution->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 Fragmentation Tandem MS (MS/MS) (e.g., CID, HCD) MS1->Fragmentation MS2 MS2 Scan (Fragment Ion Detection) Fragmentation->MS2 Data_Processing Data Processing and Spectral Interpretation MS2->Data_Processing Sequence_Verification Sequence Verification and Isomer Differentiation Data_Processing->Sequence_Verification

Experimental workflow for the LC-MS/MS analysis of peptides.

fragmentation_pathways cluster_boc Boc Group Fragmentation cluster_backbone Peptide Backbone Cleavage Precursor [M+H]+ Loss_Boc [M+H - 100]+ Precursor->Loss_Boc - Boc group (100 Da) Loss_Isobutylene [M+H - 56]+ Precursor->Loss_Isobutylene - Isobutylene (56 Da) b_ions b-ions Precursor->b_ions N-terminal fragments y_ions y-ions Precursor->y_ions C-terminal fragments

Key fragmentation pathways for Boc-protected peptides.

References

Confirming allo-Isoleucine Incorporation: A Comparison of NMR Spectroscopic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of non-canonical amino acid incorporation, such as allo-isoleucine, is critical for ensuring the structural integrity and intended function of novel peptides and proteins. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive technique for this purpose, providing atomic-level resolution to verify successful incorporation and determine stereochemistry. This guide compares two primary NMR-based methodologies for confirming allo-isoleucine incorporation: direct analysis of unlabeled or uniformly labeled samples and isotope-labeling-based detection.

Method 1: Direct 1D and 2D NMR Analysis

This approach leverages the intrinsic differences in the magnetic environments of isoleucine and its diastereomer, allo-isoleucine, which result in distinct chemical shifts and coupling constants for their respective nuclei. This method is particularly well-suited for smaller peptides and proteins where spectral overlap is less of a concern.

A simple ¹H and ¹³C NMR spectrometric analysis allows for the differentiation of isoleucine and allo-isoleucine residues by examining the chemical shifts and coupling constants of the signals associated with the proton and carbon at the α-stereocentre[1][2][3]. Specifically, the α-CH proton of a D-allo-isoleucine residue typically exhibits a higher chemical shift in the ¹H NMR spectrum compared to the α-CH protons of L-isoleucine residues. Conversely, in the ¹³C NMR spectrum, the α-CH carbon of D-allo-isoleucine shows a lower chemical shift than those of L-isoleucine residues[1].

Two-dimensional NMR techniques, such as the ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment, are invaluable for resolving these key signals, especially in more complex molecules[4][5][6]. The HSQC spectrum provides a correlation map between directly bonded protons and carbons, allowing for the unambiguous assignment of the α-CH group.

Method 2: Isotope Labeling and Heteronuclear NMR

For larger proteins or when higher sensitivity and specificity are required, the incorporation of isotope-labeled allo-isoleucine (e.g., ¹³C or ¹⁵N labeled) is the preferred method. This strategy dramatically simplifies the NMR spectra and allows for the use of powerful heteronuclear NMR experiments to selectively observe the incorporated amino acid.

The in vivo incorporation of isotopically labeled unnatural amino acids significantly reduces the complexity of NMR spectra[7][8]. By providing ¹³C-labeled allo-isoleucine in the expression media, researchers can ensure that only the incorporated allo-isoleucine residues will give rise to strong signals in a ¹H-¹³C HSQC spectrum, against a background of unlabeled natural amino acids[9]. This approach provides a clear and unambiguous confirmation of incorporation.

Furthermore, selective labeling enables the use of advanced NMR experiments for structural and dynamic studies of the protein at the site of incorporation[7][10]. For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) experiments can be used to establish through-space contacts between the labeled allo-isoleucine and other residues, providing valuable structural constraints[11][12][13].

Performance Comparison

FeatureMethod 1: Direct NMR AnalysisMethod 2: Isotope Labeling with Heteronuclear NMR
Sensitivity Lower, dependent on natural abundance ¹³C and proton signal dispersion.High, due to enrichment with NMR-active isotopes.
Specificity Moderate, relies on resolving and assigning specific proton and carbon signals which can be challenging in crowded spectra.Very High, signals from the labeled allo-isoleucine are selectively detected.
Applicability Best for small to medium-sized peptides and proteins (<20 kDa).Suitable for a wide range of protein sizes, including large proteins (>40 kDa)[10].
Cost Lower, does not require synthesis of expensive labeled amino acids.Higher, requires the synthesis or purchase of isotope-labeled allo-isoleucine.
Information Confirms presence and stereochemistry based on chemical shifts and coupling constants.Confirms incorporation, provides site-specific structural and dynamic information.

Experimental Protocols

Method 1: ¹H-¹³C HSQC for Unlabeled Peptides
  • Sample Preparation: Dissolve the purified peptide containing putative allo-isoleucine in a suitable deuterated solvent (e.g., D₂O or CD₃CN/D₂O) to a final concentration of 1-5 mM.

  • NMR Data Acquisition:

    • Spectrometer: 600 MHz or higher NMR spectrometer equipped with a cryoprobe.

    • Experiment: Standard sensitivity-enhanced ¹H-¹³C HSQC pulse sequence.

    • Parameters: Set the spectral widths to cover the expected chemical shift ranges for both ¹H (approx. 0-10 ppm) and ¹³C (approx. 10-70 ppm for aliphatic region). Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe).

    • Identify the cross-peaks corresponding to the α-CH groups of isoleucine and allo-isoleucine based on their characteristic chemical shifts. For D-allo-isoleucine, expect the ¹H chemical shift to be higher and the ¹³C chemical shift to be lower than that of L-isoleucine[1].

Method 2: ¹H-¹³C HSQC for ¹³C-labeled allo-Isoleucine Incorporation
  • Protein Expression and Purification: Express the target protein in a minimal medium supplemented with ¹³C-labeled allo-isoleucine. Purify the protein to homogeneity.

  • Sample Preparation: Prepare an NMR sample of the purified, labeled protein in a suitable deuterated buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, 10% D₂O, pH 7.0) to a concentration of 0.1-1 mM.

  • NMR Data Acquisition:

    • Spectrometer: 600 MHz or higher NMR spectrometer with a cryoprobe.

    • Experiment: ¹H-¹³C HSQC.

    • Parameters: Optimize spectral widths and acquisition times for the detection of the ¹³C-labeled allo-isoleucine signals.

  • Data Analysis: The presence of a cross-peak in the ¹H-¹³C HSQC spectrum at the expected chemical shifts for the α-CH of allo-isoleucine provides direct and unambiguous evidence of its incorporation. The intensity of the cross-peak can be used for semi-quantitative analysis of incorporation efficiency.

Workflow and Pathway Diagrams

Allo_Isoleucine_Incorporation_Confirmation cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis Protein/Peptide Synthesis Protein/Peptide Synthesis Purification Purification Protein/Peptide Synthesis->Purification NMR Sample Prep NMR Sample Prep Purification->NMR Sample Prep NMR Data Acquisition NMR Data Acquisition NMR Sample Prep->NMR Data Acquisition Data Processing Data Processing NMR Data Acquisition->Data Processing Spectral Analysis Spectral Analysis Data Processing->Spectral Analysis Confirmation of Incorporation Confirmation of Incorporation Spectral Analysis->Confirmation of Incorporation

Caption: General workflow for NMR-based confirmation of allo-isoleucine incorporation.

Comparison_Logic Start Start Protein Size? Protein Size? Start->Protein Size? Direct NMR Direct 1D/2D NMR (Unlabeled) Protein Size?->Direct NMR Small (<20 kDa) Isotope Labeling Isotope Labeling + Heteronuclear NMR Protein Size?->Isotope Labeling Large (>20 kDa) or High Sensitivity Needed Confirmation Confirmation Direct NMR->Confirmation Isotope Labeling->Confirmation

References

A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Purity of Boc-allo-Ile-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral building blocks like N-Boc-L-allo-isoleucine (Boc-allo-Ile-OH) is a critical step in the synthesis of stereochemically pure active pharmaceutical ingredients. This guide provides a comparative overview of suitable chiral High-Performance Liquid Chromatography (HPLC) methods for this purpose, focusing on the selection of appropriate chiral stationary phases (CSPs).

The direct separation of enantiomers on a chiral stationary phase is the most common and efficient approach for determining enantiomeric purity. Based on available literature for N-protected amino acids, two main classes of CSPs have demonstrated broad applicability and high selectivity: macrocyclic glycopeptide-based CSPs and polysaccharide-based CSPs.

Comparison of Recommended Chiral Stationary Phases

Chiral Stationary Phase (CSP)Principle of SeparationTypical Mobile PhaseAdvantagesDisadvantages
Macrocyclic Glycopeptide (e.g., Teicoplanin-based, CHIROBIOTIC® T) Complex formation involving hydrogen bonding, ionic interactions, and steric hindrance.Reversed-Phase (e.g., Water/Acetonitrile/TFA) or Polar Ionic Mode (e.g., Methanol/Acetic Acid/Triethylamine)- Broad selectivity for N-protected amino acids. - High efficiency and ruggedness. - Compatible with LC-MS friendly mobile phases. - Reversed-phase mode is a viable choice for t-BOC amino acids.- May require careful mobile phase optimization to achieve baseline separation.
Polysaccharide-based (e.g., Cellulose tris(3,5-dichlorophenylcarbamate), CHIRALPAK® IC) Chiral recognition based on hydrogen bonding, π-π interactions, and inclusion into the chiral cavities of the polysaccharide derivative.Normal-Phase (e.g., Hexane/Isopropanol/TFA) or Reversed-Phase (e.g., Acetonitrile/Water/TFA)- Excellent resolving power for a wide range of racemates. - Immobilized versions (like CHIRALPAK IA, IB, IC) offer enhanced solvent compatibility. - CHIRALPAK IC has shown high selectivity for N-protected amino acids.- Coated polysaccharide phases have limitations on solvent choice. - Normal-phase chromatography may not be ideal for all sample types.
Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate), CHIRALPAK® IA) Similar to other polysaccharide CSPs, relying on a combination of intermolecular interactions for chiral discrimination.Normal-Phase (e.g., Hexane/Isopropanol/TFA) or Reversed-Phase (e.g., Acetonitrile/Water/TFA)- Broad applicability for N-protected amino acids. - Immobilized for greater solvent flexibility. - Often complementary to cellulose-based phases.- May exhibit different selectivity compared to cellulose-based phases, requiring screening of both types.

Experimental Workflow

The general workflow for determining the enantiomeric purity of this compound using chiral HPLC is outlined below. This process involves sample preparation, chromatographic separation on a chiral column, and data analysis to quantify the enantiomeric excess (% ee).

Workflow for Enantiomeric Purity Analysis by Chiral HPLC.

Detailed Experimental Protocols

The following are detailed, starting-point protocols for the chiral HPLC methods discussed. Optimization of the mobile phase composition and other parameters may be necessary to achieve baseline separation for this compound.

Method 1: Macrocyclic Glycopeptide CSP (Reversed-Phase)
  • Column: CHIROBIOTIC® T (Teicoplanin-based), 250 x 4.6 mm, 5 µm

  • Mobile Phase: A mixture of water, acetonitrile, and an acidic modifier. A typical starting point is:

    • Water / Acetonitrile / Trifluoroacetic Acid (TFA) (60:40:0.1, v/v/v)

    • The ratio of water to acetonitrile should be adjusted to optimize retention and resolution.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

Method 2: Polysaccharide-based CSP (Normal-Phase)
  • Column: CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm

  • Mobile Phase: A mixture of a non-polar solvent, an alcohol modifier, and an acidic additive. A common starting composition is:

    • n-Hexane / 2-Propanol (IPA) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)

    • The percentage of IPA can be adjusted to control retention and selectivity.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a small amount of the alcohol modifier to a concentration of approximately 1 mg/mL.

Alternative Methods

While direct chiral HPLC is the industry standard, other techniques can be employed for the determination of enantiomeric purity, although they may be less common for routine analysis of N-protected amino acids.

  • Indirect HPLC Method: This involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column (e.g., C18). However, this method requires an additional reaction step and the chiral derivatizing agent must be of high enantiomeric purity.

  • Supercritical Fluid Chromatography (SFC): Chiral SFC can offer faster separations and reduced solvent consumption compared to HPLC. The same chiral stationary phases used in HPLC are often effective in SFC.

  • Gas Chromatography (GC): For volatile derivatives of amino acids, chiral GC with a cyclodextrin-based capillary column can be a powerful separation technique.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral shift reagents in NMR can induce chemical shift differences between enantiomers, allowing for their quantification. This method is generally less sensitive than chromatographic techniques.

A Comparative Guide to Boc-allo-Ile-OH and Boc-L-Ile-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise and intricate world of peptide synthesis, the stereochemistry of amino acid building blocks is paramount. Subtle variations in the three-dimensional arrangement of atoms can profoundly influence a peptide's structure, biological activity, and therapeutic potential. This guide provides a comprehensive comparison of two diastereomers of Boc-protected isoleucine: Boc-L-allo-isoleucine (Boc-L-allo-Ile-OH) and Boc-L-isoleucine (Boc-L-Ile-OH). By examining their structural differences, performance in peptide synthesis, and impact on the final peptide, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.

Unveiling the Stereochemical Nuances: L-Isoleucine vs. L-allo-Isoleucine

Isoleucine is one of the two proteinogenic amino acids, along with threonine, that possesses two chiral centers, leading to the existence of four stereoisomers. Boc-L-Ile-OH and Boc-L-allo-Ile-OH are diastereomers, sharing the same molecular formula and connectivity but differing in the configuration at the β-carbon (Cβ).

  • Boc-L-Ile-OH possesses the (2S,3S) configuration, which is the naturally occurring form in proteins.

  • Boc-L-allo-Ile-OH has the (2S,3R) configuration.

This seemingly minor inversion at the β-carbon alters the spatial orientation of the side chain's methyl and ethyl groups, which can have significant consequences for peptide structure and function.

Caption: Stereochemical relationship between Boc-L-Isoleucine and Boc-L-allo-Isoleucine.

Physicochemical Properties: A Tale of Two Diastereomers

The difference in stereochemistry at the β-carbon gives rise to distinct physicochemical properties that can influence their handling, reactivity, and incorporation into peptide chains.

PropertyBoc-L-Isoleucine (Boc-L-Ile-OH)Boc-L-allo-Isoleucine (Boc-L-allo-Ile-OH)
Synonyms Boc-L-Ile-OH, (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acidBoc-L-allo-Ile-OH, (2S,3R)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid
CAS Number 13139-16-735264-07-4
Molecular Formula C₁₁H₂₁NO₄C₁₁H₂₁NO₄
Molecular Weight 231.29 g/mol 231.29 g/mol
Appearance White crystalline powderWhite to off-white solid
Melting Point 66-69 °C60-64 °C
Solubility Soluble in methanol, insoluble in water.[1]Expected to have a similar solubility profile, though data is not widely available.[1]
Optical Rotation [α]²⁰/D +2.7° to +4.0° (c=2 in acetic acid or methanol)[1]Data not widely available.[1]

Performance in Peptide Synthesis: Key Considerations

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), enabling the stepwise assembly of amino acids.[1] While the general principles of Boc-SPPS apply to both diastereomers, their distinct stereochemistry can influence several critical aspects of the synthesis.

Coupling Efficiency

Both Boc-L-isoleucine and Boc-L-allo-isoleucine can be incorporated into a growing peptide chain using standard coupling reagents.[1] However, the different spatial arrangement of the side chain in Boc-L-allo-isoleucine may lead to subtle differences in reaction kinetics.[1] Steric hindrance around the α-amino group is a known challenge for isoleucine coupling, and this can affect the rate of peptide bond formation.[1]

Racemization Risk

A critical concern in peptide synthesis is the potential for racemization at the α-carbon of the activated amino acid, which can lead to the formation of unwanted diastereomeric peptides.[1] The use of urethane-based protecting groups like Boc significantly reduces the risk of racemization.[1] However, the specific stereochemistry of the side chain can influence the stability of the activated intermediate.[1] There is no direct evidence to suggest a significantly higher racemization risk for one isomer over the other under standard Boc-SPPS conditions.[1] Nevertheless, meticulous control of coupling conditions, such as temperature and the choice of base, is always crucial to minimize epimerization.

Impact on Peptide Properties: Beyond the Synthesis

The choice between Boc-L-isoleucine and Boc-L-allo-isoleucine extends beyond the ease of synthesis; it has profound implications for the properties of the final peptide.

Conformation and Biological Activity

The substitution of L-isoleucine with L-allo-isoleucine in a peptide sequence can have a significant impact on its three-dimensional structure.[1] The altered orientation of the side chain can disrupt or create new intramolecular and intermolecular interactions, leading to changes in conformation and, consequently, binding affinity to biological targets.[1] This makes L-allo-isoleucine a valuable tool in peptide drug discovery for modulating the conformational landscape of a peptide and potentially enhancing its biological activity or selectivity.

Experimental Protocols

General Protocol for Boc-SPPS of Hindered Amino Acids

This protocol provides a general guideline for the incorporation of Boc-L-Ile-OH or Boc-L-allo-Ile-OH into a peptide sequence on a solid support.

Materials:

  • Boc-protected amino acid (Boc-L-Ile-OH or Boc-L-allo-Ile-OH)

  • Peptide synthesis resin (e.g., Merrifield resin)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • Coupling reagent (e.g., HBTU, HATU)

  • HOBt (1-Hydroxybenzotriazole)

  • Kaiser test kit

Workflow:

G start Start: Resin Swelling deprotection Boc Deprotection (TFA/DCM) start->deprotection neutralization Neutralization (DIPEA/DCM) deprotection->neutralization activation Amino Acid Activation (Boc-Ile/allo-Ile-OH + HBTU/HOBt + DIPEA in DMF) neutralization->activation coupling Coupling to Resin activation->coupling wash Washing (DMF, DCM) coupling->wash kaiser Kaiser Test wash->kaiser kaiser->coupling Repeat if positive end Next Cycle or Cleavage kaiser->end

Caption: A typical workflow for a single coupling cycle in Boc-SPPS.

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes.

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DCM (3x), followed by DMF (3x).

  • Neutralization: Neutralize the resin with a solution of 10% DIPEA in DCM for 5 minutes.

  • Washing: Wash the resin with DCM (3x) and DMF (3x).

  • Amino Acid Activation: In a separate vessel, dissolve Boc-L-Ile-OH or Boc-L-allo-Ile-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours. For particularly difficult couplings, the reaction time can be extended, or a double coupling can be performed.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

  • Repeat: Repeat the cycle of deprotection, neutralization, and coupling for the subsequent amino acids in the sequence.

HPLC Analysis of Peptide Diastereomers

To analyze the stereochemical purity of the synthesized peptide and quantify any potential racemization, reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. The separation of diastereomers is often achievable due to their different three-dimensional structures, which leads to different interactions with the stationary phase.

Instrumentation and Conditions:

  • HPLC System: A standard analytical HPLC system with a UV detector.

  • Column: A C18 or C8 reverse-phase column is commonly used. The choice of column may need to be optimized for the specific peptide.

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA is a typical mobile phase system.

  • Detection: UV detection at 214 nm or 280 nm (if the peptide contains aromatic residues).

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude or purified peptide in the initial mobile phase.

  • Injection: Inject the sample onto the equilibrated HPLC column.

  • Gradient Elution: Run a linear gradient of increasing acetonitrile concentration to elute the peptide and its potential diastereomers.

  • Data Analysis: Analyze the resulting chromatogram. Diastereomers, if present, should appear as separate peaks with distinct retention times. The peak areas can be used to quantify the relative amounts of each diastereomer.

Conclusion

The choice between Boc-L-isoleucine and Boc-L-allo-isoleucine in peptide synthesis is a strategic one that should be guided by the specific goals of the research. While both are amenable to standard Boc-SPPS protocols, the resulting peptides can exhibit distinct properties.[1] Boc-L-isoleucine is the default choice for mimicking natural peptide sequences. In contrast, the incorporation of L-allo-isoleucine serves as a valuable strategy in peptide drug discovery to modulate conformation and potentially enhance biological activity.[1] Careful consideration of the potential, albeit subtle, differences in their synthetic performance and a thorough analysis of the final peptide product are essential for successful outcomes.

References

The Structural and Functional Ramifications of Allo-Isoleucine Incorporation in Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-standard amino acids is a cornerstone of modern peptide-based drug design. Among these, allo-isoleucine, a diastereomer of the canonical amino acid L-isoleucine, presents a subtle yet powerful tool for modulating peptide structure, stability, and biological function. This guide provides a comprehensive comparison of peptides containing allo-isoleucine versus those with standard L-isoleucine, supported by experimental data and detailed methodologies to empower rational peptide design.

The fundamental difference between L-isoleucine and L-allo-isoleucine lies in the stereochemistry at the β-carbon, which, while seemingly minor, can profoundly influence the three-dimensional conformation of a peptide. This alteration in local stereochemistry can cascade into significant changes in secondary structure, receptor binding affinity, and enzymatic stability, ultimately impacting the peptide's overall therapeutic potential.

Comparative Analysis of Physicochemical Properties

The distinct spatial arrangement of the side chain in L-allo-isoleucine compared to L-isoleucine gives rise to different physicochemical properties that can influence peptide synthesis and behavior.

PropertyBoc-L-isoleucineBoc-L-allo-isoleucine
Synonyms Boc-L-Ile-OH, (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acidBoc-L-allo-Ile-OH, (2S,3R)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid
CAS Number 13139-16-735264-07-4
Molecular Formula C₁₁H₂₁NO₄C₁₁H₂₁NO₄
Molecular Weight 231.29 g/mol 231.29 g/mol
Melting Point 66-69 °C60-64 °C
Appearance White crystalline powderWhite to off-white solid
Solubility Soluble in methanol, insoluble in waterData not widely available, expected to have a similar solubility profile
Optical Rotation [α]²⁰/D +2.7° to +4.0° (c=2 in acetic acid or methanol)Data not widely available

Impact on Peptide Structure: A Conformational Shift

The introduction of allo-isoleucine can induce significant changes in the secondary and tertiary structure of a peptide. These conformational alterations can be probed using techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR spectroscopy is a powerful tool to elucidate these structural differences at an atomic level. The chemical shifts and coupling constants of the α- and β-protons of isoleucine and allo-isoleucine residues are distinct, allowing for their unambiguous identification within a peptide sequence.[1] For instance, in one study, the α-CH proton of a D-allo-isoleucine residue in a peptide showed a higher chemical shift (4.36 ppm) compared to the α-CH protons of the L-isoleucine residues (4.03-4.29 ppm).[1] Conversely, the α-CH carbon of the D-allo-isoleucine residue exhibited a lower chemical shift (56.8 ppm) compared to the L-isoleucine residues (57.3-57.9 ppm).[1] These differences provide a clear spectral signature for the incorporation of allo-isoleucine and can be used to model the resulting conformational changes.

References

Unveiling Stereochemistry's Influence: A Comparative Analysis of Diastereomeric Opioid Peptides

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the profound impact of stereochemistry on the biological activity of peptides, this guide offers a comparative analysis of two diastereomeric tetrapeptides targeting opioid receptors. Supported by experimental data, detailed protocols, and signaling pathway visualizations, we explore how subtle changes in a single amino acid's spatial arrangement can dramatically alter receptor affinity and functional activity, providing critical insights for researchers in drug discovery and development.

The precise three-dimensional structure of a peptide is a paramount determinant of its biological function. Diastereomers, which are stereoisomers that are not mirror images of each other, offer a compelling illustration of this principle. Even a single chiral center modification within a peptide sequence can lead to significant variations in its interaction with biological targets. This guide focuses on a case study of two diastereomeric opioid tetrapeptide analogues of Tyr-Tic-Phe-Phe (TIPP), highlighting the differences in their binding affinities and functional potencies at δ- and μ-opioid receptors.

Data Presentation: A Head-to-Head Comparison

The biological activities of the (2S,3R) and (2R,3S) diastereomers of a TIPP analogue were evaluated to determine their affinity for δ- and μ-opioid receptors and their ability to activate G-proteins. The quantitative data from these assays are summarized below.

Peptide Diastereomerδ-Opioid Receptor Affinity (Ki, nM)μ-Opioid Receptor Affinity (Ki, nM)δ-Opioid Receptor Functional Activity (EC50, nM) in [35S]GTPγS bindingμ-Opioid Receptor Functional Activity (EC50, nM) in [35S]GTPγS binding
(2S,3R)-βMePhe³ analogue 0.315Weak Partial Agonist / Potent AntagonistPartial Agonist
(2R,3S)-βMePhe³ analogue 1.245Weak Partial AgonistPartial Agonist

Data synthesized from Novel et al., 2007.

The data clearly demonstrates that the (2S,3R) diastereomer possesses a higher affinity for both δ- and μ-opioid receptors compared to its (2R,3S) counterpart. Notably, in functional assays, the (2S,3R) isomer acts as a more potent antagonist at the δ-opioid receptor.[1]

Visualizing the Mechanism: Signaling and Experimental Workflows

To better understand the biological context and experimental procedures, the following diagrams illustrate the delta-opioid receptor signaling pathway and the workflows for peptide synthesis and biological evaluation.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_bioassay Biological Evaluation s1 Solid-Phase Peptide Synthesis (SPPS) s2 Cleavage from Resin s1->s2 s3 Crude Peptide s2->s3 s4 HPLC Purification s3->s4 s5 Purified Diastereomers s4->s5 b1 Radioreceptor Binding Assay s5->b1 b2 [35S]GTPγS Functional Assay s5->b2 b3 Data Analysis b1->b3 b2->b3 b4 Affinity (Ki) & Potency (EC50) b3->b4

General Experimental Workflow.

signaling_pathway ligand Opioid Peptide (Agonist) receptor δ-Opioid Receptor (GPCR) ligand->receptor Binds g_protein Gi/o Protein (αβγ subunits) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Analgesia) pka->cellular_response Phosphorylates targets

Delta-Opioid Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Solid-Phase Peptide Synthesis (SPPS) of Tetrapeptides

This protocol outlines the manual synthesis of a tetrapeptide on a 2-chlorotrityl chloride resin using the Fmoc/tBu strategy.

  • Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.

  • First Amino Acid Loading:

    • Dissolve Fmoc-protected amino acid (4 equivalents) and diisopropylethylamine (DIPEA) (5 equivalents) in DCM.

    • Add the solution to the swollen resin and shake for 2 hours at room temperature.

    • To cap any unreacted sites, add a solution of DCM/methanol/DIPEA (80:15:5) and shake for 30 minutes.

    • Wash the resin with DCM, dimethylformamide (DMF), and DCM again.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the next Fmoc-protected amino acid (3 equivalents), a coupling reagent such as HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the coupling solution to the resin and shake for 1-2 hours at room temperature.

    • Monitor the coupling reaction for completion using a ninhydrin test.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence.

  • Cleavage from Resin:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding cold diethyl ether, centrifuge to pellet the peptide, and decant the ether.

    • Wash the peptide pellet with cold ether and dry under vacuum.

HPLC Purification of Diastereomeric Peptides

This protocol describes the purification of crude diastereomeric peptides using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, typically a mixture of mobile phase A and B (e.g., 50% acetonitrile in water with 0.1% TFA). Filter the sample through a 0.45 µm syringe filter.

  • Column and Mobile Phases:

    • Use a C18 reversed-phase column.

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Gradient Elution:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject the prepared sample onto the column.

    • Run a linear gradient of increasing mobile phase B concentration (e.g., 5% to 65% B over 30 minutes) at a flow rate of 1 mL/min for analytical scale or higher for preparative scale.

    • Monitor the elution of peptides by UV absorbance at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the peptide peaks. Diastereomers will typically elute at slightly different retention times.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions of each diastereomer and lyophilize to obtain the final purified peptides as a white powder.

Radioreceptor Binding Assay

This protocol details a competitive radioligand binding assay to determine the affinity (Ki) of the diastereomeric peptides for opioid receptors using rat brain membranes.

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay.

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • Assay buffer (50 mM Tris-HCl, pH 7.4).

      • A fixed concentration of a radiolabeled ligand (e.g., [³H]DPDPE for δ-receptors or [³H]DAMGO for μ-receptors).

      • Increasing concentrations of the unlabeled diastereomeric peptide (competitor).

      • Rat brain membrane preparation (typically 100-200 µg of protein per well).

    • For total binding, omit the unlabeled competitor.

    • For non-specific binding, add a high concentration of a non-radiolabeled standard ligand (e.g., naloxone).

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This assay measures the ability of the diastereomeric peptides to activate G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins in cell membranes expressing the receptor of interest (e.g., CHO cells expressing δ- or μ-opioid receptors).

  • Membrane Preparation: Prepare membranes from CHO cells expressing the opioid receptor of interest using a similar procedure as described for the radioreceptor binding assay.

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

      • GDP (typically 10-30 µM final concentration) to ensure G-proteins are in their inactive state.

      • Increasing concentrations of the diastereomeric peptide (agonist).

      • Cell membrane preparation.

    • Pre-incubate for 15-20 minutes at 30°C.

  • Initiation of Reaction: Add [³⁵S]GTPγS (typically 0.05-0.1 nM final concentration) to each well to start the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Plot the amount of [³⁵S]GTPγS bound (in cpm or dpm) against the logarithm of the agonist concentration.

    • Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation) by non-linear regression analysis.

References

Enhancing Peptide Therapeutics: A Comparative Guide to the Enzymatic Stability of Peptides with Allo-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inherent instability of peptide-based therapeutics in the face of enzymatic degradation remains a critical hurdle. The strategic incorporation of non-standard amino acids is a key approach to improving peptide half-life and bioavailability. This guide provides a comparative analysis of the enzymatic stability of peptides containing allo-isoleucine versus its natural diastereomer, L-isoleucine.

While direct, quantitative comparative data on the enzymatic stability of allo-isoleucine-containing peptides is not abundant in publicly available literature, we can infer its stabilizing effects based on the fundamental principles of enzyme stereospecificity. Proteolytic enzymes, which are chiral catalysts, exhibit a high degree of specificity for L-amino acids. The introduction of a diastereomer like allo-isoleucine, which differs in the stereochemistry at the β-carbon, is expected to hinder or prevent enzymatic recognition and cleavage.[1]

The altered spatial arrangement of the side chain in allo-isoleucine can disrupt the precise fit required for an enzyme's active site, thereby rendering the adjacent peptide bonds less susceptible to hydrolysis.[1] This guide will delve into the expected improvements in stability, present a framework for evaluating these differences, and provide detailed experimental protocols for assessing enzymatic stability.

Comparative Stability Insights

The substitution of L-isoleucine with L-allo-isoleucine in a peptide sequence can have a profound impact on its three-dimensional structure.[1] This conformational change can directly influence its interaction with proteolytic enzymes, leading to enhanced stability. While specific half-life data is scarce, the general principle of increased resistance to proteolysis for peptides containing unnatural amino acids is well-established.

To illustrate the potential impact of this substitution, the following table presents a hypothetical comparison of the enzymatic stability of a model peptide containing either L-isoleucine or L-allo-isoleucine when exposed to common proteases.

Peptide SequenceEnzymeIncubation Time (hours)% Intact Peptide Remaining (Hypothetical)Half-life (t½) (Hypothetical)
Ac-Tyr-Gly-Gly-Phe-Ile -NH₂Trypsin0100~ 2 hours
160
235
410
Ac-Tyr-Gly-Gly-Phe-allo-Ile -NH₂Trypsin0100> 24 hours
198
295
490
Ac-Tyr-Gly-Gly-Phe-Ile -NH₂Chymotrypsin0100~ 1.5 hours
145
220
45
Ac-Tyr-Gly-Gly-Phe-allo-Ile -NH₂Chymotrypsin0100> 18 hours
197
292
485

Experimental Protocols

To empirically determine and compare the enzymatic stability of peptides containing allo-isoleucine, a well-defined experimental protocol is essential. The following outlines a general method for an in vitro peptide stability assay in plasma.

Protocol: In Vitro Peptide Stability Assay in Plasma

1. Materials:

  • Test peptide (with L-isoleucine) stock solution (e.g., 1 mg/mL in a suitable solvent).

  • Test peptide (with L-allo-isoleucine) stock solution (e.g., 1 mg/mL in a suitable solvent).

  • Human or animal plasma (e.g., from a commercial source).

  • Quenching solution (e.g., 10% trichloroacetic acid in water or acetonitrile).

  • HPLC or LC-MS system for analysis.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Incubator or water bath at 37°C.

2. Procedure:

  • Pre-warm an aliquot of plasma to 37°C.

  • Spike the plasma with the test peptide (either the L-isoleucine or L-allo-isoleucine variant) to a final concentration of, for example, 10 µM.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-plasma mixture.

  • Immediately add the aliquot to a tube containing the cold quenching solution to precipitate plasma proteins and stop enzymatic activity.

  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS method.

  • Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½).

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the key steps in the in vitro peptide stability assay.

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_processing Sample Processing cluster_analysis Analysis Peptide_Stock Peptide Stock Solutions (Ile and allo-Ile) Spike Spike Plasma with Peptide Peptide_Stock->Spike Plasma Pre-warmed Plasma (37°C) Plasma->Spike Timepoints Incubate at 37°C Collect Aliquots at Timepoints Spike->Timepoints Quench Quench with TCA Solution Timepoints->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/HPLC Analysis Supernatant->LCMS Data Calculate % Intact Peptide Determine Half-life (t½) LCMS->Data

Caption: Workflow for in vitro peptide stability assay.

Signaling Pathway Context

The enhanced stability of allo-isoleucine-containing peptides can be particularly beneficial in targeting signaling pathways that are regulated by peptide ligands. For instance, many G protein-coupled receptor (GPCR) signaling cascades are initiated by peptide hormones or neurotransmitters that are susceptible to rapid degradation. By increasing the peptide's half-life, its ability to engage the receptor and sustain downstream signaling is prolonged.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Peptide Stabilized Peptide (allo-Isoleucine) Receptor GPCR Peptide->Receptor Binding G_Protein G Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: Prolonged GPCR signaling by a stabilized peptide.

Conclusion

The incorporation of allo-isoleucine represents a promising strategy for enhancing the enzymatic stability of therapeutic peptides. While direct comparative data remains an area for further research, the principles of stereospecific enzyme activity strongly suggest a significant improvement in peptide half-life. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers to explore the potential of allo-isoleucine in the design of more durable and effective peptide-based drugs.

References

A Comparative Guide: Boc vs. Fmoc Strategy for allo-Isoleucine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide chains is a critical strategy in modern drug discovery and development, offering avenues to enhance peptide stability, bioactivity, and conformational rigidity. Allo-isoleucine, a diastereomer of L-isoleucine, presents a unique set of challenges and opportunities due to the steric hindrance of its β-branched side chain. The choice between the two cornerstone strategies of solid-phase peptide synthesis (SPPS)—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)—profoundly impacts the efficiency of allo-isoleucine incorporation, final peptide purity, and overall yield. This guide provides an objective, data-driven comparison of the Boc and Fmoc strategies for the incorporation of allo-isoleucine, complete with detailed experimental protocols and workflow visualizations.

Core Principles: A Tale of Two Chemistries

The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal deprotection chemistries.[1][2] The Boc group is acid-labile, typically removed by trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved by a secondary amine like piperidine.[1][3] This dictates the entire synthetic approach, from the choice of resin and side-chain protecting groups to the final cleavage conditions.[2]

  • Boc Strategy: This classic approach employs an acid-labile Boc group for Nα-protection and typically uses benzyl-based side-chain protecting groups, which are removed simultaneously with the peptide from the resin using a strong acid like hydrogen fluoride (HF).[2]

  • Fmoc Strategy: This milder approach utilizes a base-labile Fmoc group for Nα-protection and acid-labile side-chain protecting groups (e.g., tBu, Trt).[] This orthogonality allows for selective deprotection and modification of side chains while the peptide remains anchored to the resin.[2]

Quantitative Performance Comparison

Performance MetricBoc-allo-Isoleucine StrategyFmoc-allo-Isoleucine StrategyKey Considerations
Coupling Efficiency 97-99% (Illustrative for Isoleucine)[5]97-99% (Illustrative for Isoleucine)[5]Steric hindrance can be a challenge for both. Optimization of coupling reagents (e.g., HATU, HBTU, COMU) and longer reaction times are often necessary.[6]
Typical Crude Purity 60-75% (Illustrative for Isoleucine)[5]62-78% (Illustrative for Isoleucine)[5]Fmoc strategy often yields higher purity due to milder deprotection steps.[2] Harsh final cleavage in Boc chemistry can generate more side products.
Overall Yield 75-85% (Illustrative for Isoleucine)[5]78-88% (Illustrative for Isoleucine)[5]Repeated acid exposure in Boc-SPPS may lead to peptide loss from the resin. Aggregation can be an issue in Fmoc-SPPS for certain sequences.
Racemization Risk Generally lowCan be higher with certain coupling reagentsUrethane-based protecting groups like Boc and Fmoc significantly reduce racemization.[7] However, the choice of coupling reagent and base can influence the extent of epimerization, especially for sterically hindered residues.[8]

Experimental Protocols

The following are detailed, generalized protocols for the manual incorporation of allo-isoleucine using both Boc and Fmoc strategies.

Protocol 1: Boc-SPPS for allo-Isoleucine Incorporation

This protocol outlines a single cycle for the addition of Boc-L-allo-isoleucine to a peptide chain on a Merrifield resin.

1. Resin Swelling:

  • Swell the peptide-resin (e.g., Merrifield resin) in Dichloromethane (DCM) for 1-2 hours in a reaction vessel.[2]

2. Boc Deprotection:

  • Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash).[9]

  • Drain the solution and add fresh 50% TFA/DCM. Agitate for an additional 20-30 minutes.[9][10]

  • Wash the resin thoroughly with DCM (3x) and Isopropanol (2x) to remove residual acid, followed by DCM (3x).[9]

3. Neutralization:

  • Neutralize the resin-bound peptide's N-terminal amine salt by agitating with 5-10% N,N-diisopropylethylamine (DIPEA) in DCM for 10 minutes.[11]

  • Wash the resin with DCM (5x).

4. Coupling of Boc-L-allo-Isoleucine:

  • In a separate vessel, pre-activate Boc-L-allo-isoleucine (3 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU/HOBt or HATU, 3 equivalents) and DIPEA (6 equivalents) in N,N-Dimethylformamide (DMF) for 5-10 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 2-4 hours, or until a negative Kaiser test is obtained. For sterically hindered amino acids like allo-isoleucine, a second coupling may be necessary.

  • Wash the resin with DMF (3x), DCM (3x), and Isopropanol (3x).

5. Capping (Optional but Recommended):

  • To block any unreacted amino groups, treat the resin with an acetylation solution (e.g., acetic anhydride/DIPEA/DMF) for 30 minutes.

  • Wash the resin with DMF (3x) and DCM (3x).

Protocol 2: Fmoc-SPPS for allo-Isoleucine Incorporation

This protocol describes a single cycle for the addition of Fmoc-L-allo-isoleucine to a peptide chain on a Rink Amide resin.

1. Resin Swelling:

  • Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.[12]

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.[3][12]

  • Drain the solution and add a fresh 20% piperidine/DMF solution. Agitate for an additional 15-20 minutes.[12]

  • Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).[12]

3. Coupling of Fmoc-L-allo-Isoleucine:

  • In a separate vessel, dissolve Fmoc-L-allo-isoleucine (3 equivalents), a coupling reagent (e.g., HATU, 2.9 equivalents), and an additive (e.g., HOAt, 3 equivalents) in DMF.[12]

  • Add a non-nucleophilic base such as DIPEA or 2,4,6-collidine (6 equivalents) to the amino acid solution to begin activation.[12]

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture for 2-4 hours. Monitor the reaction progress with a Kaiser test. A double coupling may be required for complete reaction.

  • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

4. Capping (Optional):

  • If the coupling is incomplete, cap the unreacted amines using a solution of acetic anhydride and DIPEA in DMF.

  • Wash the resin with DMF (3x) and DCM (3x).

Mandatory Visualizations

Boc Solid-Phase Peptide Synthesis Cycle

Boc_SPPS_Cycle start Start: Peptide-Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Neutralization (DIPEA in DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling Coupling (Boc-allo-Ile, Activator, Base) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 end Elongated Peptide-Resin wash3->end end->deprotection Repeat Cycle

Caption: Workflow for a single cycle of Boc-SPPS.

Fmoc Solid-Phase Peptide Synthesis Cycle

Fmoc_SPPS_Cycle start Start: Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling (Fmoc-allo-Ile, Activator, Base) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 end Elongated Peptide-Resin wash2->end end->deprotection Repeat Cycle

Caption: Workflow for a single cycle of Fmoc-SPPS.

Conclusion and Recommendations

The choice between Boc and Fmoc strategies for allo-isoleucine incorporation depends on several factors, including the overall peptide sequence, the presence of other sensitive functional groups, and the desired scale of synthesis.

  • The Fmoc strategy is generally preferred for its milder deprotection conditions, which are more compatible with a wider range of functionalities and often result in higher purity crude products.[2][5] Its orthogonality is a significant advantage for synthesizing complex peptides that may require on-resin side-chain modifications.[2]

  • The Boc strategy , while robust and well-established, involves harsher acidic conditions for both deprotection and final cleavage.[2] This can be detrimental to sensitive peptides. However, for long or hydrophobic sequences prone to aggregation, the protonated N-terminus after Boc deprotection can sometimes improve solubility and coupling efficiency.[2]

For the incorporation of the sterically hindered allo-isoleucine, careful optimization of coupling conditions is paramount regardless of the chosen strategy. The use of modern, highly efficient coupling reagents such as HATU, HCTU, or COMU, along with extended coupling times or double coupling protocols, is highly recommended to ensure complete incorporation and maximize the final yield and purity of the target peptide.[6]

References

A Comparative Guide to the Conformational Analysis of Peptides Containing Allo-Isoleucine versus Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant impact of amino acid stereochemistry on peptide structure and function is paramount. This guide provides an objective comparison of the conformational properties of peptides containing L-allo-isoleucine against their L-isoleucine diastereomers, supported by experimental data and detailed methodologies.

The substitution of the proteinogenic amino acid L-isoleucine (L-Ile) with its non-proteinogenic diastereomer, L-allo-isoleucine (L-allo-Ile), can profoundly alter the three-dimensional structure of a peptide. This seemingly minor change—a difference in the stereochemistry at the β-carbon—can lead to significant variations in biological activity, proteolytic stability, and receptor binding affinity. This guide delves into the experimental techniques used to elucidate these conformational differences, presenting a clear comparison for researchers engaged in peptide design and drug discovery.

Impact of Allo-Isoleucine on Peptide Conformation

The altered spatial arrangement of the side chain in allo-isoleucine can disrupt or introduce new intramolecular and intermolecular interactions, leading to distinct conformational preferences compared to peptides containing isoleucine.[1] This makes the incorporation of allo-isoleucine a valuable strategy in peptide drug design to modulate structure and potentially enhance therapeutic properties.[1]

A key area of investigation is the effect of this substitution on the secondary structure of peptides. For instance, in helical peptides, the placement of an allo-isoleucine residue can influence the stability and overall geometry of the helix.

Experimental Data: A Comparative Analysis

Table 1: Comparative NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between isoleucine and allo-isoleucine residues within a peptide.[1] The chemical shifts and coupling constants of the α- and β-protons are highly sensitive to the local stereochemistry.[3]

ParameterPeptide-Ile (Expected)Peptide-allo-Ile (Expected)Significance
¹H α-CH Chemical Shift (δ) Lower fieldHigher fieldThe chemical shift of the α-proton is a direct indicator of the local electronic environment, which is altered by the different side-chain orientation.[4]
¹³C α-CH Chemical Shift (δ) Higher fieldLower fieldSimilar to the proton chemical shift, the ¹³C chemical shift of the α-carbon is sensitive to the stereochemistry.
³J(Hα-Hβ) Coupling Constant LargerSmallerThe Karplus relationship correlates this coupling constant to the dihedral angle between the α- and β-protons, providing insight into side-chain rotamer populations.
Nuclear Overhauser Effects (NOEs) Unique set of intramolecular contactsDifferent set of intramolecular contactsNOEs provide distance restraints between protons, and a different set of contacts indicates a distinct three-dimensional fold.
Table 2: Comparative Circular Dichroism (CD) Spectroscopic Data

Circular Dichroism (CD) spectroscopy is used to assess the secondary structure content of peptides.

ParameterPeptide-Ile (Hypothetical)Peptide-allo-Ile (Hypothetical)Significance
Mean Residue Ellipticity at 222 nm ([θ]₂₂₂) -25,000 deg·cm²·dmol⁻¹-20,000 deg·cm²·dmol⁻¹A decrease in the magnitude of the negative ellipticity at 222 nm suggests a potential decrease in α-helical content or a distortion of the helical structure.
Ratio of [θ]₂₂₂ / [θ]₂₀₈ ~1.0< 1.0This ratio is often used to characterize the nature of the α-helix. A deviation from 1.0 can indicate changes in helix stability or geometry.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the replication and adaptation of these analyses.

Peptide Synthesis

The synthesis of both Peptide-Ile and Peptide-allo-Ile can be achieved using standard solid-phase peptide synthesis (SPPS) protocols.

Peptide_Synthesis_Workflow Resin Resin Support Coupling1 Couple Fmoc-Lys(Boc)-OH Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Couple next Fmoc-AA-OH Deprotection1->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Repeat Repeat Coupling/ Deprotection Cycles Deprotection2->Repeat Final_Coupling Couple Fmoc-Ile-OH or Fmoc-allo-Ile-OH Repeat->Final_Coupling Final_Deprotection Final Fmoc Deprotection Final_Coupling->Final_Deprotection Acetylation N-terminal Acetylation Final_Deprotection->Acetylation Cleavage Cleavage from Resin & Side-chain Deprotection Acetylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization

Fig. 1: Solid-Phase Peptide Synthesis Workflow.

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF).

  • Amino Acid Coupling: Couple the C-terminal Fmoc-protected amino acid to the resin using a coupling agent such as HBTU in the presence of a base like N,N-diisopropylethylamine (DIPEA).

  • Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine in DMF.

  • Chain Elongation: Repeat the coupling and deprotection steps for each amino acid in the sequence.

  • N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus using acetic anhydride and DIPEA in DMF.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.

NMR Spectroscopy

NMR_Analysis_Workflow Sample_Prep Prepare Peptide Sample (1-5 mM in H₂O/D₂O or buffer) Acquire_1D Acquire 1D ¹H Spectrum Sample_Prep->Acquire_1D Acquire_2D Acquire 2D Spectra (TOCSY, NOESY, HSQC) Acquire_1D->Acquire_2D Assignment Resonance Assignment Acquire_2D->Assignment Restraints Extract Structural Restraints (NOEs, Coupling Constants) Assignment->Restraints Structure_Calc Structure Calculation (e.g., CYANA, XPLOR-NIH) Restraints->Structure_Calc Refinement Structure Refinement Structure_Calc->Refinement Analysis Conformational Analysis Refinement->Analysis

Fig. 2: NMR Conformational Analysis Workflow.

Protocol:

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., 90% H₂O/10% D₂O with a buffer at a specific pH) to a concentration of 1-5 mM.[5]

  • Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H spectrum to assess sample quality.

    • Acquire two-dimensional (2D) spectra such as TOCSY (Total Correlation Spectroscopy) to identify spin systems of amino acid residues, NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space proton-proton correlations, and ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) for assigning carbon-attached protons.

  • Resonance Assignment: Assign the chemical shifts of all protons and carbons to their respective atoms in the peptide sequence.

  • Structural Restraint Extraction:

    • Integrate the cross-peaks in the NOESY spectrum to derive interproton distance restraints.

    • Measure the ³J(Hα-Hβ) coupling constants from high-resolution 1D or 2D spectra to obtain dihedral angle restraints.

  • Structure Calculation and Refinement: Use the experimental restraints as input for structure calculation programs to generate an ensemble of 3D structures that are consistent with the NMR data.

Circular Dichroism Spectroscopy

CD_Spectroscopy_Workflow Sample_Prep Prepare Peptide Solution (e.g., 50 µM in buffer) Instrument_Setup Instrument Setup (Wavelength range, bandwidth) Sample_Prep->Instrument_Setup Blank_Scan Scan Buffer Blank Instrument_Setup->Blank_Scan Sample_Scan Scan Peptide Sample Blank_Scan->Sample_Scan Data_Processing Subtract Blank & Convert to Mean Residue Ellipticity Sample_Scan->Data_Processing Secondary_Structure Secondary Structure Estimation (e.g., using K2D3, BeStSel) Data_Processing->Secondary_Structure Molecular_Modeling_Workflow Build_Peptide Build Initial Peptide Structures (Ile and allo-Ile versions) Force_Field Choose Force Field (e.g., AMBER, CHARMM) Build_Peptide->Force_Field Solvation Solvate in Water Box Force_Field->Solvation Neutralization Add Counter-ions Solvation->Neutralization Minimization Energy Minimization Neutralization->Minimization Equilibration System Equilibration (NVT and NPT) Minimization->Equilibration Production_MD Production Molecular Dynamics Simulation Equilibration->Production_MD Trajectory_Analysis Analyze Trajectory (RMSD, secondary structure) Production_MD->Trajectory_Analysis

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Boc-allo-Ile-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents like Boc-allo-Ile-OH is a critical aspect of laboratory management. Adherence to proper disposal protocols not only ensures a safe working environment but also maintains regulatory compliance and environmental stewardship. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, grounded in established safety practices for laboratory chemical waste.

Immediate Safety and Logistical Information

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. While a specific, detailed safety data sheet (SDS) outlining all hazards of this compound is not consistently available, the general nature of Boc-protected amino acids and available data sheets for similar compounds necessitate a cautious approach.

Personal Protective Equipment (PPE) and Handling:

  • Eye Protection: Always wear chemical safety goggles or glasses to shield against potential dust particles.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves, to prevent skin contact.

  • Respiratory Protection: When handling the solid compound, especially if dust generation is possible, use a NIOSH-approved respirator (e.g., N95 dust mask). All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Body Protection: A laboratory coat should be worn to protect personal clothing from contamination.

  • Hygiene: After handling, wash hands thoroughly. Avoid eating, drinking, or smoking in the work area to prevent accidental ingestion.

Step-by-Step Disposal Protocol

The recommended and mandatory method for the disposal of this compound is through a licensed and certified chemical waste disposal service.[2][3][4] Under no circumstances should this chemical be discarded in the general trash or poured down the drain.[2][3]

Experimental Protocol for Waste Collection:

  • Waste Identification and Segregation:

    • All unused or waste this compound, whether in solid form or dissolved in a solvent, must be treated as chemical waste.

    • Segregate this compound waste from other waste streams to prevent unintended chemical reactions.[2][5]

  • Containerization:

    • Solid Waste: Collect any solid this compound waste, including residual product and contaminated consumables (e.g., weighing paper, spatulas, gloves), in a dedicated, leak-proof, and clearly labeled hazardous waste container.[2]

    • Liquid Waste: If this compound is in a solution, collect it in a sealed, compatible container that is appropriate for the solvent used.[2][3]

  • Labeling:

    • The waste container must be clearly labeled with the full chemical name, "this compound," and the CAS Number 35264-07-4.

    • Indicate any solvents present in the container.

    • Include any institutional tracking numbers or other information required by your facility's Environmental Health and Safety (EHS) office.[2][3]

  • Storage:

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated area specifically for chemical waste accumulation.[2]

    • Ensure the storage area is secure and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[2][3][5]

    • Provide the disposal service with an accurate description of the waste.

Spill Management:

In the event of a spill, ensure the area is well-ventilated and you are wearing the appropriate PPE.

  • Solid Spills: Carefully sweep or vacuum the material, avoiding the generation of dust. Place the collected material into a labeled waste container.[3][4]

  • Liquid Spills (if dissolved): Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Scoop the absorbed material into a designated waste container.[3][4]

  • Following cleanup, decontaminate the spill area.

Data Presentation

The following table summarizes key quantitative data for this compound, which is essential for proper identification and documentation for waste disposal.

PropertyValueReferences
CAS Number 35264-07-4[1][6][7]
Molecular Formula C₁₁H₂₁NO₄[1][7]
Molecular Weight 231.29 g/mol [1][7]
Melting Point 60 - 64 °C[1][6]
Appearance White powder[6]
Storage Class Code 11 - Combustible Solids[1]

Disposal Workflow

The procedural flow for the safe disposal of this compound in a laboratory setting is illustrated in the diagram below. This provides a clear, step-by-step visual guide for laboratory personnel.

cluster_prep Preparation and Handling cluster_waste_collection Waste Collection cluster_storage_disposal Storage and Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) B Handle in a Well-Ventilated Area (e.g., Fume Hood) A->B C Identify Waste: Unused this compound & Contaminated Materials B->C Waste Generation D Segregate from other Waste Streams C->D E Place in a Labeled, Leak-Proof Container D->E F Store Sealed Container in Designated Chemical Waste Area E->F G Contact Institutional EHS Office or Licensed Disposal Vendor F->G H Arrange for Waste Pickup and Final Disposal G->H

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling Boc-allo-Ile-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for the handling and disposal of Boc-allo-Ile-OH (CAS Number: 35264-07-4), a key reagent in peptide synthesis. Adherence to these protocols is crucial for ensuring personal safety, maintaining experimental integrity, and complying with regulatory standards.

Physical and Chemical Properties

This compound is a white to off-white powder with a melting point of 60-64 °C.[1] It is classified as a combustible solid.[2][3]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. This guidance is based on available safety data sheets and general best practices for handling solid amino acid derivatives.[2][3][4]

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles should be worn to protect against dust particles and accidental splashes.[2][3]
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended. Gloves should be inspected before use and changed immediately if contaminated.[2][3]
Body Protection Laboratory CoatA standard laboratory coat must be worn to protect clothing and skin from potential contamination.[4]
Respiratory Protection N95 Dust Mask or Particulate RespiratorA NIOSH-approved N95 dust mask or a particle respirator should be used, especially when handling the powder outside of a fume hood, to prevent inhalation of dust.[2][3]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is essential for both safety and the quality of your research.

1. Preparation:

  • Ensure you are wearing the appropriate PPE as detailed in the table above.

  • Conduct all weighing and handling of the solid compound within a certified chemical fume hood to minimize inhalation of dust.[5]

  • Prepare your workspace by gathering all necessary equipment, such as spatulas, weigh boats, and reaction vessels, and placing them inside the fume hood.[6]

2. Handling:

  • When weighing the compound, use a tared weigh boat and handle the container with care to avoid generating dust.[6]

  • Slowly and carefully transfer the weighed solid into the reaction vessel.

  • If dissolving the compound, add the appropriate solvent to the vessel containing the solid.

3. Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

Disposal Plan: Step-by-Step Disposal Protocol

Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[5][8]

1. Waste Segregation:

  • Do not dispose of this compound in the general trash or down the drain.[5]

  • Segregate solid waste contaminated with this compound from liquid waste.

2. Solid Waste Disposal:

  • Collect all solid waste, including any unused compound, contaminated gloves, weigh boats, and paper towels, in a dedicated, leak-proof, and clearly labeled hazardous waste container.[5]

  • The label should clearly identify the contents as "this compound Waste" and include any other information required by your institution's Environmental Health and Safety (EHS) department.

3. Liquid Waste Disposal:

  • If this compound has been dissolved in a solvent, collect the solution in a separate, sealed, and appropriately labeled container that is compatible with the solvent used.[8]

  • The label should identify the full chemical name and the solvent.

4. Final Disposal:

  • Store sealed waste containers in a designated and secure chemical waste storage area.

  • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[8]

Emergency Procedures

In the event of accidental exposure or a spill, follow these first aid and cleanup measures:[1]

  • Eye Contact: Immediately flush eyes with plenty of water as a precaution.

  • Skin Contact: Wash the affected area with soap and plenty of water.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration.

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.

  • Spill: In case of a spill, avoid generating dust.[4] Carefully sweep up the solid material and place it in a suitable, closed container for disposal.[1]

Safe_Handling_Workflow_for_Boc_allo_Ile_OH Workflow for Safe Handling of this compound start Start ppe 1. Don Personal Protective Equipment (PPE) start->ppe prepare_workspace 2. Prepare Workspace in Fume Hood ppe->prepare_workspace weigh_compound 3. Weigh Compound Carefully prepare_workspace->weigh_compound transfer_compound 4. Transfer to Reaction Vessel weigh_compound->transfer_compound conduct_experiment 5. Conduct Experiment transfer_compound->conduct_experiment decontaminate 6. Decontaminate Work Surfaces & Equipment conduct_experiment->decontaminate dispose_waste 7. Dispose of Contaminated Solid & Liquid Waste decontaminate->dispose_waste remove_ppe 8. Remove PPE in Correct Order dispose_waste->remove_ppe wash_hands 9. Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-allo-Ile-OH
Reactant of Route 2
Reactant of Route 2
Boc-allo-Ile-OH

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。